Oxetan-3-ol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
oxetan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O2/c4-3-1-5-2-3/h3-4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMLWSAXEQSBAAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30433064 | |
| Record name | Oxetan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30433064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
74.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7748-36-9 | |
| Record name | Oxetan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30433064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | oxetan-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Chemical Properties of Oxetan-3-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxetan-3-ol, a saturated four-membered heterocyclic alcohol, has emerged as a valuable building block in modern organic synthesis and medicinal chemistry. Its unique structural and physicochemical properties, stemming from the inherent ring strain of the oxetane (B1205548) moiety, make it an attractive scaffold for the development of novel therapeutics and advanced materials. The incorporation of the oxetane ring can significantly influence a molecule's aqueous solubility, lipophilicity, metabolic stability, and conformational preferences, offering a powerful tool for fine-tuning the properties of drug candidates.[1][2] This guide provides a comprehensive overview of the fundamental chemical properties of this compound, including its synthesis, reactivity, and spectral characterization, to support its application in research and development.
Physicochemical Properties
This compound is a colorless to light yellow liquid at room temperature.[3] Its key physicochemical properties are summarized in the tables below, providing a quick reference for experimental design and computational modeling.
Table 1: General and Physical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 7748-36-9 | [1][3][4] |
| Molecular Formula | C₃H₆O₂ | [1][3][4] |
| Molecular Weight | 74.08 g/mol | [1][3][4] |
| Appearance | Colorless to light yellow clear liquid | [3] |
| Boiling Point | 153 °C at 760 mmHg | [1] |
| Melting Point | 14 °C (lit.) | |
| Density | 1.167 g/mL at 25 °C | [3] |
| Refractive Index (n20/D) | 1.438 | [3] |
| Flash Point | 87 °C (189 °F) | [1] |
Table 2: Solubility and Acidity of this compound
| Property | Value/Description | Reference(s) |
| Solubility | Soluble in chloroform, slightly soluble in methanol (B129727). | [1] |
| pKa (Predicted) | 13.68 ± 0.20 | [1] |
Synthesis and Purification
A common and efficient method for the synthesis of this compound starts from the readily available epichlorohydrin (B41342). The overall synthetic workflow is depicted below.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis from Epichlorohydrin
This protocol is adapted from a reported concise synthesis of this compound.[5][6]
Step 1: Synthesis of Acetic acid-2-hydroxy-3-chloropropyl ester
-
To a solution of anhydrous iron(III) chloride (catalytic amount) in acetic acid, add epichlorohydrin dropwise with stirring.
-
Heat the mixture at 70°C for 12 hours.
-
After cooling to room temperature, extract the mixture with dichloromethane (B109758) (DCM).
-
Concentrate the organic extracts under reduced pressure to yield the crude product as a yellow oil.
Step 2: Protection of the Hydroxyl Group
-
To the crude acetic acid-2-hydroxy-3-chloropropyl ester, add p-toluenesulfonic acid (p-TsOH) (catalytic amount).
-
Add ethyl vinyl ether dropwise at room temperature over 30 minutes, maintaining the temperature between 30-35°C.
-
Heat the mixture at 40-45°C for 8 hours.
-
After cooling, extract the mixture with DCM and concentrate the organic extracts to obtain the crude protected intermediate.
Step 3: Hydrolysis and Intramolecular Cyclization
-
To a solution of sodium hydroxide (B78521) in water at 110°C, add the crude protected intermediate from the previous step over 1.5 hours.
-
Reflux the reaction mixture for an additional 4 hours.
-
Cool the mixture to room temperature, wash with water, and extract the aqueous layer with DCM.
-
Concentrate the combined organic extracts to give the crude protected this compound.
Step 4: Deprotection to this compound
-
Dissolve the crude protected this compound in methanol and cool to 15-18°C.
-
Add p-TsOH with stirring and continue to stir for 45 minutes.
-
Quench the reaction with sodium bicarbonate.
-
Purify the crude this compound by vacuum distillation.
Purification
Vacuum Distillation: As described in the synthetic protocol, vacuum distillation is an effective method for the purification of this compound on a larger scale.
Column Chromatography (General Procedure): For smaller-scale purification or removal of closely related impurities, flash column chromatography on silica (B1680970) gel can be employed. A typical procedure for oxetane derivatives involves:
-
Eluent Selection: A solvent system of ethyl acetate (B1210297) in hexanes is commonly used. The polarity can be adjusted based on TLC analysis of the crude mixture to achieve an Rf value of approximately 0.2-0.4 for the product.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack it into a column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Reactivity and Stability
The reactivity of this compound is governed by the interplay between the strained four-membered ring and the hydroxyl group.
Ring-Opening Reactions
The inherent ring strain of the oxetane ring makes it susceptible to ring-opening reactions under both acidic and basic conditions, as well as with strong nucleophiles.
Caption: General pathways for ring-opening of this compound.
-
Acid-Catalyzed Ring Opening: Oxetanes are susceptible to ring-opening under acidic conditions, a reaction driven by the relief of ring strain. The reaction typically proceeds via protonation of the ether oxygen, followed by nucleophilic attack of a solvent molecule (e.g., water) to yield a 1,3-diol.
-
Base-Catalyzed Ring Opening: While generally more stable under basic conditions compared to acidic conditions, strong nucleophiles can induce ring-opening.
-
Reaction with Organometallic Reagents: Strong nucleophiles such as Grignard reagents (RMgX) and organolithium reagents (RLi) can open the oxetane ring to form new carbon-carbon bonds, yielding substituted 1,3-diols after an aqueous workup.
Reactions of the Hydroxyl Group
The hydroxyl group of this compound undergoes typical reactions of a secondary alcohol, such as acylation and etherification.
-
Acylation: this compound can be acylated using acyl chlorides or acid anhydrides in the presence of a base (e.g., pyridine, triethylamine) to form the corresponding esters. This reaction proceeds via a nucleophilic acyl substitution mechanism.
-
Etherification: The hydroxyl group can be converted into an ether via a Williamson ether synthesis, which involves deprotonation with a strong base (e.g., NaH) followed by reaction with an alkyl halide.
Stability
-
pH Stability: The oxetane ring is generally stable under neutral and basic conditions. However, it is sensitive to acidic conditions (pH < 4), which can lead to ring-opening.[7]
-
Thermal Stability: Prolonged exposure to high temperatures (e.g., > 80°C) should be avoided as it can promote degradation of the oxetane ring.
Spectral Data
The following sections provide an overview of the expected spectral data for this compound.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is relatively simple. A reported spectrum in CDCl₃ shows the following key signals:[5]
-
δ 4.88-5.00 (m, 2H): This multiplet corresponds to the two protons on one of the methylene (B1212753) carbons of the oxetane ring.
-
δ 4.45 (t, 1H): This triplet is assigned to the proton on the carbon bearing the hydroxyl group (CH-OH).
-
δ 3.58 (s, 1H): This singlet corresponds to the hydroxyl proton (OH). The chemical shift of this proton can vary depending on concentration and solvent.
¹³C NMR Spectroscopy
While a specific ¹³C NMR spectrum for this compound was not found, based on the structure and data for similar oxetane derivatives, the following approximate chemical shifts can be expected:
-
δ ~75-85 ppm: Methylene carbons of the oxetane ring (C2 and C4).
-
δ ~65-75 ppm: Carbon bearing the hydroxyl group (C3).
The exact chemical shifts will be influenced by the solvent and the specific electronic environment.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorptions for the hydroxyl and ether functional groups.
-
~3400 cm⁻¹ (broad): O-H stretching vibration of the alcohol, broadened due to hydrogen bonding.
-
~2960-2850 cm⁻¹: C-H stretching vibrations of the methylene groups.
-
~1100-1000 cm⁻¹: C-O stretching vibration of the cyclic ether.
Mass Spectrometry
In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) of this compound at m/z 74 may be weak or absent, which is typical for alcohols. Common fragmentation patterns for cyclic ethers can be expected, including the loss of small neutral molecules. A characteristic fragmentation for some oxetanes is the loss of formaldehyde (B43269) (CH₂O, 30 Da).
Applications in Drug Discovery
This compound and its derivatives are increasingly utilized in drug discovery due to the advantageous physicochemical properties imparted by the oxetane moiety.
-
Bioisosterism: The oxetane ring is a recognized bioisostere for gem-dimethyl and carbonyl groups.[2] Replacing these groups with an oxetane can improve aqueous solubility, reduce lipophilicity, and enhance metabolic stability without significantly altering the molecule's conformation.[1][2]
-
Modulation of Physicochemical Properties: The introduction of an oxetane can lead to:
-
Increased Solubility: The polar nature of the ether oxygen can improve interactions with water.
-
Reduced Lipophilicity (logP): This can be beneficial for optimizing pharmacokinetic profiles.
-
Improved Metabolic Stability: The oxetane ring can block sites of metabolic oxidation.
-
-
Scaffold for Novel Therapeutics: this compound serves as a versatile starting material for the synthesis of more complex oxetane-containing molecules with potential biological activity. It has been used in the synthesis of GPR119 agonists for metabolic disorders and BACE1 inhibitors for Alzheimer's disease.[1]
Safety and Handling
This compound is classified as harmful if swallowed and can cause skin irritation and serious eye damage. It may also cause respiratory irritation.[1]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat when handling this compound.
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents and strong acids.
Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive safety data sheet (SDS). Always consult the SDS for detailed safety and handling information before working with this chemical.
References
- 1. researchgate.net [researchgate.net]
- 2. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound | C3H6O2 | CID 9942117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. atlantis-press.com [atlantis-press.com]
- 6. benchchem.com [benchchem.com]
- 7. chemrxiv.org [chemrxiv.org]
An In-depth Technical Guide to the Characterization of Oxetan-3-ol (CAS: 7748-36-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxetan-3-ol (CAS: 7748-36-9), also known as 3-hydroxyoxetane, is a saturated four-membered heterocyclic alcohol. Its strained ring system and the presence of a hydroxyl group make it a valuable and versatile building block in medicinal chemistry and organic synthesis. The oxetane (B1205548) motif can significantly influence the physicochemical properties of a molecule, such as solubility, lipophilicity, and metabolic stability, making it an attractive scaffold in drug discovery.[1] This technical guide provides a comprehensive overview of the characterization of this compound, including its chemical and physical properties, a detailed synthesis protocol, and standardized methods for its analytical characterization.
Chemical and Physical Properties
This compound is a colorless to light yellow liquid at room temperature.[1] A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 7748-36-9 | [1][2][3][4][5] |
| Molecular Formula | C₃H₆O₂ | [1][2][3][4][5] |
| Molecular Weight | 74.08 g/mol | [2][3][5] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 153 °C | [2] |
| Density | 1.167 g/mL at 25 °C | [2] |
| Refractive Index (n20/D) | 1.438 | [2] |
| Flash Point | 87 °C (189 °F) | [2] |
| Solubility | Soluble in Chloroform, slightly soluble in Methanol (B129727) | [2] |
| pKa (Predicted) | 13.68 ± 0.20 | [2] |
| SMILES | C1C(CO1)O | [1] |
| InChI | InChI=1S/C3H6O2/c4-3-1-5-2-3/h3-4H,1-2H2 | [1] |
Synthesis of this compound
A common and effective method for the synthesis of this compound is from epichlorohydrin. The following protocol is a multi-step synthesis that involves the opening of the epoxide ring, protection of the resulting alcohol, cyclization to form the oxetane ring, and subsequent deprotection.
Experimental Protocol: Synthesis from Epichlorohydrin
Step 1: Synthesis of Acetic acid-2-hydroxy-3-chloropropyl ester
-
To a solution of anhydrous iron(III) chloride (0.97 mg, 0.006 mmol) in glacial acetic acid (1.23 mL, 21.6 mmol), add 2-(chloromethyl)oxirane (epichlorohydrin) (2 g, 21.6 mmol) dropwise over a 5-minute period with continuous stirring.
-
Heat the reaction mixture at 70°C with stirring for 12 hours.
-
After cooling to room temperature, extract the mixture with dichloromethane (B109758) (DCM).
-
Concentrate the organic phase under reduced pressure to yield acetic acid-2-hydroxy-3-chloropropyl ester as a yellow oil (2.97 g, 90% yield).
Step 2: Protection of the Hydroxyl Group
-
To the crude acetic acid-2-hydroxy-3-chloropropyl ester (1.5 g, 9.8 mmol), add p-toluenesulfonic acid (p-TsOH) (6.7 mg, 0.039 mmol).
-
Add ethyl vinyl ether (0.95 mL, 10.03 mmol) dropwise at room temperature over 30 minutes, maintaining the reaction temperature between 30-35°C by cooling.
-
After the addition is complete, heat the mixture at 40-45°C for 8 hours.
-
Cool the reaction to room temperature and extract with DCM.
-
Concentrate the combined organic extracts under reduced pressure to give crude acetic acid 2-(1-ethoxy)ethoxy-3-chloropropyl ester as a red liquid. This crude product is used in the next step without further purification.
Step 3: Hydrolysis and Intramolecular Cyclization
-
Prepare a solution of sodium hydroxide (B78521) (407.26 mg, 10.18 mmol) in water (0.4 mL) and heat to 110°C.
-
Add the crude acetic acid 2-(1-ethoxy)ethoxy-3-chloropropyl ester (1 g, 4.45 mmol) to the hot NaOH solution over a period of 1.5 hours.
-
Reflux the reaction mixture for an additional 4 hours.
-
Cool the mixture to room temperature and wash with water (10 mL).
-
Extract the aqueous layer with DCM (100 mL).
-
Concentrate the combined organic extracts under reduced pressure to obtain a brown oil.
-
Purify by distillation (bp = 45-50°C at 0.5 mmHg) to yield 3-(ethyloxy)oxetane as a clear oil (250 mg, 30% yield).
Step 4: Deprotection to this compound
-
Cool a solution of 3-(ethyloxy)oxetane (250 mg, 1.92 mmol) in methanol (2.3 mmol) to 15-18°C.
-
Add p-TsOH with stirring and continue to stir the reaction mixture for 45 minutes.
-
Quench the reaction by adding sodium bicarbonate.
-
Purify the crude product by distillation (35-40°C at 0.1 mmHg) to obtain this compound as a clear oil.
Analytical Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-25 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube. Ensure the sample is free of particulate matter by filtering through a small plug of glass wool if necessary.
-
Instrumentation: A 300 MHz or higher field NMR spectrometer.
-
Acquisition Parameters (Typical):
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 2-4 seconds.
-
Spectral Width: -2 to 12 ppm.
-
-
Data Processing: Apply Fourier transform to the Free Induction Decay (FID). Perform phase and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
Expected Spectrum: The ¹H NMR spectrum of this compound in CDCl₃ is expected to show a signal for the hydroxyl proton around 3.58 ppm (singlet, 1H), a signal for the methine proton adjacent to the hydroxyl group around 4.45 ppm (triplet, 1H), and a multiplet for the methylene (B1212753) protons of the oxetane ring between 4.88-5.00 ppm (2H).
¹³C NMR Spectroscopy
-
Sample Preparation: Prepare a more concentrated solution, typically 20-100 mg of this compound in 0.6-0.7 mL of deuterated solvent.
-
Instrumentation: A 75 MHz or higher field NMR spectrometer.
-
Acquisition Parameters (Typical):
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Number of Scans: 1024 or more.
-
Relaxation Delay (d1): 2 seconds.
-
Spectral Width: 0 to 200 ppm.
-
-
Data Processing: Similar to ¹H NMR processing. Reference the spectrum to the deuterated solvent signal (e.g., CDCl₃ at 77.16 ppm).
-
Expected Spectrum: The ¹³C NMR spectrum will show distinct signals for the two types of carbon atoms in the molecule: the carbon bearing the hydroxyl group and the two equivalent methylene carbons of the oxetane ring.
Infrared (IR) Spectroscopy
-
Sample Preparation: As this compound is a liquid, a neat sample can be analyzed. Place one drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.[6][7][8]
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record a background spectrum of the clean salt plates. Then, place the sample "sandwich" in the spectrometer and record the sample spectrum. The instrument software will automatically subtract the background.
-
Expected Spectrum: The IR spectrum of this compound will exhibit characteristic absorption bands:
-
A broad O-H stretching band in the region of 3600-3200 cm⁻¹.
-
C-H stretching bands for the sp³ hybridized carbons just below 3000 cm⁻¹.
-
A prominent C-O stretching band for the alcohol around 1050-1150 cm⁻¹.
-
A C-O-C stretching band for the cyclic ether.
-
Mass Spectrometry (MS)
-
Ionization Method: Electron Ionization (EI) is a suitable method for a volatile, low molecular weight compound like this compound.[9][10][11]
-
Sample Introduction: The sample can be introduced via direct insertion probe or through a gas chromatograph (GC-MS).
-
Instrumentation: A mass spectrometer capable of EI, such as a quadrupole or time-of-flight (TOF) analyzer.
-
Data Acquisition: Acquire a full scan mass spectrum over a relevant m/z range (e.g., 15-200 amu).
-
Expected Spectrum:
-
Molecular Ion (M⁺•): A peak corresponding to the molecular weight of this compound (m/z = 74) should be observed.
-
Fragmentation Pattern: Common fragmentation pathways for cyclic ethers and alcohols will be observed. Expect fragments resulting from the loss of H•, •OH, H₂O, and ring-opening followed by fragmentation.
-
Gas Chromatography (GC) for Purity Assessment
-
Technique: Gas Chromatography with Flame Ionization Detection (GC-FID) is a standard method for determining the purity of volatile organic compounds like alcohols.[12][13][14][15]
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Instrumentation: A gas chromatograph equipped with an FID detector.
-
GC Conditions (Typical):
-
Column: A polar capillary column (e.g., a wax-type column) is suitable for alcohol analysis.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 220 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Helium or Nitrogen.
-
-
Data Analysis: The purity is determined by the area percentage of the main peak corresponding to this compound in the chromatogram.
Safety Information
This compound is a hazardous chemical and should be handled with appropriate safety precautions.
| Hazard Class | GHS Statement |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed. |
| Skin Irritation (Category 2) | H315: Causes skin irritation. |
| Serious Eye Damage (Category 1) | H318: Causes serious eye damage. |
| Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation. |
Precautionary Measures:
-
Wear protective gloves, clothing, and eye/face protection.
-
Use only in a well-ventilated area.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Store in a well-ventilated place. Keep container tightly closed.
-
Store locked up.
Conclusion
This technical guide provides a detailed framework for the synthesis and comprehensive characterization of this compound (CAS: 7748-36-9). The provided protocols for synthesis and analysis, along with the tabulated physical and chemical data, serve as a valuable resource for researchers in organic synthesis and drug discovery. The unique properties imparted by the oxetane moiety underscore the importance of this building block in the development of novel chemical entities. Adherence to the outlined safety protocols is crucial when handling this compound.
References
- 1. CAS 7748-36-9: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | 7748-36-9 [chemicalbook.com]
- 3. chemscene.com [chemscene.com]
- 4. 7748-36-9|this compound|BLD Pharm [bldpharm.com]
- 5. scbt.com [scbt.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. homework.study.com [homework.study.com]
- 8. How Do You Prepare Samples For Ir Spectroscopy? A Step-By-Step Guide For Solids, Liquids, And Gases - Kintek Solution [kindle-tech.com]
- 9. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 10. Electron ionization - Wikipedia [en.wikipedia.org]
- 11. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Development and Validation of a Method for Alcohol Analysis in Brain Tissue by Headspace Gas Chromatography with Flame Ionization Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journal.uii.ac.id [journal.uii.ac.id]
An In-depth Technical Guide to the Structural and Conformational Analysis of Oxetan-3-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxetan-3-ol, a four-membered heterocyclic alcohol, has emerged as a critical structural motif in modern medicinal chemistry. Its ability to act as a bioisosteric replacement for common functionalities like gem-dimethyl and carbonyl groups allows for the fine-tuning of critical drug properties, including aqueous solubility, lipophilicity, and metabolic stability.[1][2] A profound understanding of its three-dimensional structure and conformational landscape is paramount for rational drug design. This technical guide provides a comprehensive analysis of the structure and conformation of this compound, detailing the experimental and computational methodologies used for its characterization and presenting key structural data.
Molecular Structure of this compound
The structure of this compound is characterized by a strained four-membered ring, which deviates significantly from the ideal tetrahedral geometry of acyclic ethers. This inherent ring strain dictates its unique physicochemical properties. Unlike its parent, the unsubstituted oxetane (B1205548), the hydroxyl group at the C3 position introduces additional complexity, including the potential for intramolecular hydrogen bonding and distinct conformational isomers.
Ring Puckering
The oxetane ring is not planar. It adopts a puckered conformation to alleviate the torsional strain that would arise from eclipsing interactions in a planar arrangement. The degree of puckering is influenced by the substituents on the ring.[3] For this compound, the puckering is also influenced by the orientation of the hydroxyl group and its potential to form an intramolecular hydrogen bond with the ring oxygen. This puckering is a dynamic process, with the ring rapidly inverting between equivalent puckered conformations.
Key Structural Parameters
| Parameter | Description | Typical Value (Theoretical) | Reference |
| Bond Lengths (Å) | |||
| r(C-O) (ring) | The length of the carbon-oxygen bonds within the ring. | ~1.45 Å | Based on[3] |
| r(C-C) (ring) | The length of the carbon-carbon bonds within the ring. | ~1.54 Å | Based on[3] |
| r(C3-O) (hydroxyl) | The length of the bond between C3 and the hydroxyl oxygen. | ~1.43 Å | Standard C-O single bond |
| r(O-H) (hydroxyl) | The length of the oxygen-hydrogen bond of the hydroxyl group. | ~0.96 Å | Standard O-H single bond |
| Bond Angles (°) | |||
| ∠(C-O-C) | The angle within the ether linkage of the ring. | ~91° | Based on[3] |
| ∠(O-C-C) | The angle between the ether oxygen and two ring carbons. | ~93° | Based on[3] |
| ∠(C-C-C) | The angle between three carbon atoms in the ring. | ~85° | Based on[3] |
| ∠(C-C-O-H) (Dihedral) | The dihedral angle defining the orientation of the hydroxyl H. | Varies with conformation | - |
| Puckering Angle (°) | The angle defining the deviation of the ring from planarity. | 10° - 25° | Based on[4] |
Conformational Analysis
The conformational landscape of this compound is primarily defined by two features: the puckering of the four-membered ring and the orientation of the hydroxyl substituent, which can be either axial or equatorial.
-
Axial Conformer: The hydroxyl group is oriented perpendicular to the approximate plane of the ring.
-
Equatorial Conformer: The hydroxyl group is oriented in the approximate plane of the ring.
The relative stability of these conformers is determined by a delicate balance of steric hindrance and stabilizing electronic interactions, most notably intramolecular hydrogen bonding. It is generally predicted that a conformer allowing for an intramolecular hydrogen bond between the hydroxyl proton and the ring ether oxygen would be particularly stable. The energy difference between such conformers is typically on the order of a few kcal/mol.
| Conformer | Key Features | Relative Energy (kcal/mol) (Theoretical Estimate) |
| Equatorial (H-bond) | Hydroxyl group is equatorial; H-bond may form with the ring oxygen. | 0 (Reference) |
| Axial | Hydroxyl group is axial; potential for different H-bonding interactions. | 1 - 3 |
| Planar Transition State | The energetic barrier for the ring-puckering inversion. | 0.5 - 2 |
Experimental and Computational Methodologies
A combined approach of experimental techniques and computational chemistry is essential for a thorough structural and conformational analysis.
Experimental Protocols
a) Chirped-Pulse Fourier Transform Microwave (CP-FTMW) Spectroscopy
Microwave spectroscopy is a high-resolution technique used to determine the precise rotational constants of a molecule in the gas phase, from which its geometry can be derived.[5]
-
Sample Preparation: A dilute sample of this compound (typically <1%) is seeded into a carrier gas, such as neon or argon.
-
Supersonic Expansion: The gas mixture is expanded through a pulsed nozzle into a high-vacuum chamber. This process cools the molecules to rotational temperatures of only a few Kelvin, simplifying the resulting spectrum by populating only the lowest energy levels.
-
Microwave Excitation: A short, broadband "chirped" microwave pulse is broadcast into the chamber, simultaneously exciting a wide range of rotational transitions.[6]
-
Signal Detection: After the excitation pulse, the coherently rotating molecules emit a free induction decay (FID) signal. This weak signal is detected by a sensitive antenna.
-
Data Processing: The FID is digitized and Fourier transformed to yield the frequency-domain rotational spectrum.
-
Analysis: The observed transition frequencies are fitted using a quantum mechanical Hamiltonian to yield highly precise rotational constants for each observed conformer. By analyzing the spectra of different isotopic species (e.g., ¹³C, ¹⁸O), the atomic coordinates can be determined with high accuracy.
b) Gas Electron Diffraction (GED)
GED is a powerful method for determining the overall geometry of molecules in the gas phase by analyzing how a beam of electrons is scattered by the molecule's electrostatic potential.[7][8]
-
Electron Beam Generation: A high-energy beam of electrons is generated from an electron gun.
-
Sample Introduction: The gaseous this compound sample is introduced into the diffraction chamber through a fine nozzle, creating a molecular beam that intersects the electron beam.[8]
-
Scattering and Detection: The electrons are scattered by the molecules, creating a diffraction pattern of concentric rings that is captured on a detector.
-
Data Analysis: The intensity of the scattered electrons varies as a function of the scattering angle. This information is used to generate a radial distribution curve, which represents the probability of finding specific internuclear distances in the molecule.
-
Structure Refinement: A theoretical model of the molecular structure is refined by fitting the calculated radial distribution curve to the experimental data, yielding information about bond lengths, bond angles, and torsional angles.
Computational Chemistry Workflow
Computational methods are indispensable for exploring the conformational landscape, predicting spectroscopic constants to guide experiments, and interpreting experimental results.
-
Conformational Search: The first step is to identify all possible low-energy conformers. This is often done using molecular mechanics or semi-empirical methods, followed by refinement with more accurate methods.
-
Geometry Optimization: The geometry of each identified conformer is optimized using quantum mechanical methods, such as Density Functional Theory (DFT) (e.g., with the B3LYP functional and a 6-311++G(d,p) basis set) or ab initio methods (e.g., MP2). This step finds the minimum energy structure for each conformer.
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they are true minima (no imaginary frequencies) and to calculate thermodynamic properties like Gibbs free energy.
-
Spectroscopic Parameter Prediction: Rotational constants, dipole moments, and other spectroscopic parameters are calculated from the optimized geometries. These predictions are crucial for guiding the search for and assignment of experimental microwave spectra.
-
Potential Energy Surface (PES) Scan: To understand the dynamics of ring puckering, a PES scan can be performed by systematically varying the puckering coordinate and calculating the energy at each point. This allows for the determination of the barrier to ring inversion.
Key Relationships and Workflows
The following diagrams illustrate the key processes involved in the structural and conformational analysis of this compound.
Conclusion
The structural and conformational properties of this compound are a complex interplay of ring strain, substituent effects, and non-covalent interactions. Its puckered nature and the potential for multiple stable conformers are critical determinants of its utility in drug design. A synergistic approach, combining high-resolution gas-phase experiments like microwave spectroscopy and electron diffraction with sophisticated quantum chemical calculations, is essential for a complete understanding. The data and methodologies presented in this guide provide a framework for researchers to probe and exploit the unique structural features of this compound in the development of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. atlantis-press.com [atlantis-press.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Chirped-pulse Fourier Transform Microwave (CP-FTMW) Spectroscopy | Chemistry | Harvey Mudd College [hmc.edu]
- 6. Bettina Heyne [hera.ph1.uni-koeln.de]
- 7. Gas electron diffraction [dl1.en-us.nina.az]
- 8. Gas electron diffraction - Wikipedia [en.wikipedia.org]
Physical and chemical properties of 3-hydroxyoxetane
An In-depth Technical Guide to 3-Hydroxyoxetane
Introduction
3-Hydroxyoxetane, also known as 3-oxetanol, is a heterocyclic organic compound that has garnered significant interest in the fields of medicinal chemistry and drug discovery.[1][2][3] As a small, polar, and sp³-rich building block, the oxetane (B1205548) motif offers a unique combination of properties that can be leveraged to improve the physicochemical and pharmacokinetic profiles of drug candidates.[1][4] This technical guide provides a comprehensive overview of the physical and chemical properties of 3-hydroxyoxetane, detailed experimental protocols for its synthesis and key reactions, and its applications in modern drug development. The strained four-membered ring of oxetanes makes them reactive intermediates for synthesis while also being stable motifs that can replace groups like gem-dimethyl or carbonyls to enhance properties such as solubility and metabolic stability.[1][4][5][6]
Physical and Chemical Properties
3-Hydroxyoxetane is a colorless liquid at room temperature.[7][8] Its core properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₃H₆O₂ | [8][9] |
| Molecular Weight | 74.08 g/mol | [8][9] |
| CAS Number | 7748-36-9 | [8][9] |
| Appearance | Colorless Liquid | [7][8] |
| Boiling Point | 153 °C | [7][8] |
| Density | 1.167 g/mL at 25 °C | [7] |
| Refractive Index (n20/D) | 1.438 | [7] |
| Flash Point | 87 °C (189 °F) | [7][8] |
| pKa | 13.68 ± 0.20 (Predicted) | [7] |
| Solubility | Soluble in Chloroform, Slightly Soluble in Methanol | [7] |
Spectroscopic Data
Detailed experimental spectra for 3-hydroxyoxetane are not widely published. However, characteristic spectral data can be inferred from its structure and available information for related compounds.
| Spectroscopy | Data | Source(s) |
| Infrared (IR) Spectrum | Authentic spectrum available, expected to show a broad O-H stretch (~3200-3600 cm⁻¹) and C-O stretches (~1000-1300 cm⁻¹). | [8] |
| ¹H NMR | Predicted spectra for analogous structures suggest methylene (B1212753) protons (-CH₂-O-) around δ 4.8-5.0 ppm and the methine proton (-CH(OH)-) at a distinct chemical shift. | [10] |
| ¹³C NMR | Predicted spectra for related oxetanes show carbons adjacent to the oxygen (-CH₂-O-) at approximately δ 75-78 ppm. | [10] |
| Mass Spectrometry (MS) | The monoisotopic mass is 74.036779430 Da. | [9] |
Experimental Protocols
Synthesis of 3-Hydroxyoxetane from Epichlorohydrin (B41342)
A common and scalable synthesis route starts from epichlorohydrin. The following protocol is adapted from patented industrial processes.[11]
Step 1: Acetate Formation
-
To a stirred solution of anhydrous ferric chloride (1.5 g) in glacial acetic acid (612 g, 10.02 moles), add epichlorohydrin (925 g, 10.0 moles) at 20°C over 10 minutes.
-
Heat the mixture at 65°-70°C for 24 hours to form the intermediate 1-chloro-3-acetoxy-2-propanol. The reaction progress can be monitored by ¹H NMR.[11]
Step 2: Blocking the Hydroxyl Group (Example with Ethyl Vinyl Ether)
-
Cool the crude product from Step 1. Add ethyl vinyl ether and a catalytic amount of p-toluenesulfonic acid.
-
Stir the mixture to protect the hydroxyl group as an ethoxyethoxy ether.[11][12]
Step 3: Intramolecular Cyclization (Ring Closure)
-
Add a solution of sodium hydroxide (B78521) in water to the protected intermediate.
-
Heat the mixture at reflux for several hours (e.g., 21 hours) to induce intramolecular Williamson ether synthesis, forming the protected oxetane ring.[2][11]
Step 4: Deprotection to Yield 3-Hydroxyoxetane
-
After cooling, neutralize the reaction mixture.
-
Add an acidic catalyst (e.g., p-toluenesulfonic acid) to hydrolyze the ethoxyethoxy protecting group.
-
Purify the crude product by vacuum distillation (bp 63°-68°C at 4.0 mm Hg) to obtain 3-hydroxyoxetane.[11]
Key Chemical Reactions of 3-Hydroxyoxetane
The hydroxyl group of 3-hydroxyoxetane serves as a versatile handle for further functionalization.
1. Tosylation and Nucleophilic Substitution This two-step process allows for the introduction of various nucleophiles at the 3-position.[1]
-
Protocol:
-
React 3-hydroxyoxetane with tosyl chloride in the presence of aqueous sodium hydroxide to form 3-(tosyloxy)oxetane.
-
The resulting tosylate is an excellent leaving group and can be displaced by nucleophiles. For example, reaction with sodium azide (B81097) yields 3-azidooxetane (B2941917) in high yield (86%).
-
The 3-azidooxetane can be subsequently reduced (e.g., with triphenylphosphine (B44618) followed by ammonolysis) to furnish 3-aminooxetane.[1]
-
2. Deoxyfluorination Direct conversion of the hydroxyl group to a fluorine atom can be achieved using reagents like diethylaminosulfur trifluoride (DAST).[1]
-
Protocol:
-
Add DAST to a solution of 3-hydroxyoxetane in an appropriate anhydrous solvent (e.g., dichloromethane) at low temperature.
-
Allow the reaction to warm to room temperature. The reaction proceeds with inversion of stereochemistry to yield 3-fluorooxetane.[1]
-
Reactivity and Stability
The reactivity of 3-hydroxyoxetane is dominated by two features: the hydroxyl group and the strained oxetane ring.
-
Hydroxyl Group Reactivity: As shown in the protocols above, the alcohol functionality can be readily converted into other functional groups such as esters, ethers, halides, and azides.[1]
-
Ring Stability: The oxetane ring is more stable than an oxirane (epoxide) but is still susceptible to ring-opening reactions under strongly acidic or certain nucleophilic conditions.[5] However, it is generally stable to a wide range of common synthetic transformations, including oxidations, reductions, and many C-C bond-forming reactions under basic or neutral conditions.[5] This stability allows for the selective modification of substituents on the oxetane core without disrupting the ring.[5] Cationic ring-opening polymerization is a characteristic reaction of oxetanes, leading to polyethers.[13]
Applications in Drug Development
The incorporation of the oxetane motif, often via 3-hydroxyoxetane derivatives, is a modern strategy in medicinal chemistry to enhance the "drug-like" properties of molecules.[1][4]
-
Bioisosterism: Oxetanes are frequently used as bioisosteres for less desirable functional groups. They can replace a gem-dimethyl group to reduce lipophilicity and block metabolic oxidation, or a carbonyl group to improve aqueous solubility and metabolic stability while maintaining hydrogen bonding capabilities.[1][4]
-
Improved Physicochemical Properties: Introducing an oxetane can lead to significant improvements in:
-
Aqueous Solubility: The polar ether oxygen enhances water solubility.[1]
-
Metabolic Stability: The ring is often more resistant to metabolic degradation by cytochrome P450 enzymes compared to other alkyl groups.[4]
-
Lipophilicity (LogP): It can reduce a compound's lipophilicity, which is often beneficial for pharmacokinetic properties.[1]
-
Molecular Conformation: The rigid, three-dimensional structure of the oxetane ring can lock a molecule into a specific conformation, potentially increasing its binding affinity and selectivity for a biological target.[1]
-
Safety Information
3-Hydroxyoxetane is classified as a hazardous substance and should be handled with appropriate safety precautions.
-
Signal Word: Danger[7]
-
Hazard Statements:
-
Precautionary Statements: P261, P264, P280, P301+P312, P302+P352, P305+P351+P338.[7] Users should wear protective gloves, eye protection, and avoid breathing vapors.[8]
Conclusion
3-Hydroxyoxetane is a valuable and versatile chemical building block with a growing role in organic synthesis and medicinal chemistry. Its unique combination of a reactive hydroxyl handle and a stable, polar four-membered ring allows for the strategic modification of lead compounds to improve their overall drug-like properties. The synthetic routes to 3-hydroxyoxetane are well-established, making it an accessible tool for researchers and drug development professionals aiming to explore novel chemical space and design next-generation therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. CN103554064A - Preparation method of 3-hydroxy oxetane compound - Google Patents [patents.google.com]
- 3. atlantis-press.com [atlantis-press.com]
- 4. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. 3-Hydroxyoxetane , 95% , 7748-36-9 - CookeChem [cookechem.com]
- 8. Oxetan-3-ol, 95% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. This compound | C3H6O2 | CID 9942117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. US4395561A - Synthesis of 3-hydroxyoxetane - Google Patents [patents.google.com]
- 12. [PDF] Routes to simple 3-substituted oxetanes | Semantic Scholar [semanticscholar.org]
- 13. radtech.org [radtech.org]
Spectroscopic Characterization of Oxetan-3-ol: A Technical Guide
This guide provides a detailed overview of the spectroscopic data for Oxetan-3-ol, a valuable building block in medicinal chemistry and drug discovery. The information is intended for researchers, scientists, and professionals in drug development, offering a comprehensive resource for the characterization of this compound.
Spectroscopic Data
The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The quantitative data are summarized in tables for clarity and ease of comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ¹H NMR spectrum provides information about the chemical environment of hydrogen atoms, while ¹³C NMR probes the carbon skeleton.
¹H NMR Data
The proton NMR spectrum of this compound exhibits distinct signals corresponding to the hydroxyl proton and the protons on the oxetane (B1205548) ring.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 4.88-5.00 | Multiplet | 2H | -CH₂-O- |
| 4.45 | Triplet | 1H | -CH-OH |
| 3.58 | Singlet | 1H | -OH |
| Solvent: CDCl₃, Spectrometer Frequency: 400 MHz[1] |
¹³C NMR Data
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by the presence of a hydroxyl group and a cyclic ether.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3500–3200 | Strong, Broad | O–H stretch (hydrogen-bonded alcohol) |
| 3000–2850 | Medium | C–H stretch (alkane) |
| 1320–1000 | Strong | C–O stretch (alcohol, ether) |
| Predicted absorptions based on characteristic functional group frequencies.[2][3][4] |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The molecular weight of this compound is 74.08 g/mol .[5][6][7] The electron ionization (EI) mass spectrum is expected to show the molecular ion peak and several fragment ions.
Predicted Mass Spectrometry Fragmentation
| m/z | Proposed Fragment | Fragmentation Pathway |
| 74 | [C₃H₆O₂]⁺• | Molecular Ion |
| 56 | [C₃H₄O]⁺• | Loss of H₂O |
| 45 | [C₂H₅O]⁺ | Alpha-cleavage |
| 43 | [C₂H₃O]⁺ | Transannular cleavage |
| Predicted fragmentation patterns based on the general behavior of alcohols and cyclic ethers.[8][9][10] |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are intended as a general guide and may require optimization based on the specific instrumentation used.
NMR Spectroscopy Protocol (¹H NMR)
This protocol outlines the steps for preparing a sample of this compound for ¹H NMR analysis.
-
Sample Preparation:
-
Accurately weigh 5-25 mg of this compound into a clean, dry vial.
-
Add approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial.
-
Gently swirl the vial to ensure the sample is completely dissolved.
-
If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, relaxation delay).
-
Process the raw data by applying a Fourier transform, phasing, and baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference.
-
IR Spectroscopy Protocol (Neat Liquid)
This protocol describes the procedure for obtaining an IR spectrum of liquid this compound.
-
Sample Preparation:
-
Clean two salt plates (e.g., NaCl or KBr) with a dry, volatile solvent like acetone (B3395972) and allow them to dry completely.
-
Place one to two drops of neat this compound onto the center of one salt plate.
-
Carefully place the second salt plate on top, spreading the liquid into a thin, even film.
-
-
Data Acquisition:
-
Place the salt plate "sandwich" into the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
After analysis, clean the salt plates thoroughly with a dry solvent and return them to a desiccator for storage.
-
Mass Spectrometry Protocol (Electron Ionization)
This protocol details the general steps for analyzing a volatile liquid sample like this compound using a mass spectrometer with an electron ionization source.
-
Sample Introduction:
-
For a volatile liquid, a direct insertion probe or a gas chromatography (GC) inlet can be used.
-
If using a direct insertion probe, a small amount of the liquid sample is placed in a capillary tube, which is then inserted into the probe. The probe is heated to volatilize the sample into the ion source.
-
If using a GC inlet, the sample is first injected into the gas chromatograph to separate it from any impurities before it enters the mass spectrometer.
-
-
Ionization and Analysis:
-
In the ion source, the gaseous sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole).
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion, generating a mass spectrum.
-
Visualized Workflows
The following diagrams, created using the DOT language, illustrate the experimental workflows for each spectroscopic technique.
References
- 1. atlantis-press.com [atlantis-press.com]
- 2. www1.udel.edu [www1.udel.edu]
- 3. uanlch.vscht.cz [uanlch.vscht.cz]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. This compound | C3H6O2 | CID 9942117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. Page loading... [wap.guidechem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. par.nsf.gov [par.nsf.gov]
- 10. m.youtube.com [m.youtube.com]
The Dawn of the Strained Ether: An In-depth Technical Guide to the Early Studies on the Reactivity of the Oxetane Ring
For Researchers, Scientists, and Drug Development Professionals
The oxetane (B1205548) ring, a four-membered cyclic ether, represents a fascinating structural motif that has transitioned from a chemical curiosity to a valuable component in modern medicinal chemistry. Its inherent ring strain, a consequence of distorted bond angles, dictates its reactivity and provides a powerful tool for synthetic chemists. This technical guide delves into the foundational studies that first illuminated the chemical behavior of this strained heterocycle, providing a detailed look at the early explorations of its reactivity. We will examine the pioneering work on acid- and base-catalyzed ring-opening reactions, laying the groundwork for the sophisticated applications seen in contemporary drug discovery and development.
The Nature of the Oxetane Ring: A Foundation of Strain
The reactivity of the oxetane ring is intrinsically linked to its structure. Early investigations, culminating in the X-ray crystallographic analysis by Luger and Buschmann in 1984, definitively overturned the initial belief that the ring was planar.[1] Instead, it adopts a puckered conformation to alleviate some of the torsional strain.[1][2] The endocyclic bond angles deviate significantly from the ideal tetrahedral angle of 109.5°, resulting in a substantial ring strain of approximately 25.5 kcal/mol (106 kJ/mol).[1][3] This stored energy is the primary driving force for the ring-opening reactions that characterize its chemistry.
Acid-Catalyzed Ring-Opening: The Dominant Pathway
From the earliest studies, it was evident that the oxetane ring is susceptible to cleavage under acidic conditions. Both Brønsted and Lewis acids can act as catalysts, protonating or coordinating to the ring oxygen. This activation enhances the electrophilicity of the ring carbons, making them vulnerable to nucleophilic attack.
Mechanism of Acid-Catalyzed Ring-Opening
The general mechanism proceeds through the formation of an oxonium ion intermediate. The subsequent nucleophilic attack can occur via two pathways, SN1 or SN2, depending on the substitution pattern of the oxetane and the nature of the nucleophile. In the case of unsymmetrical oxetanes, the regioselectivity of the ring-opening is a critical consideration. Generally, under acidic conditions, the nucleophile preferentially attacks the more substituted carbon atom, as this position can better stabilize the developing positive charge in a more SN1-like transition state.[4]
Caption: General mechanism of acid-catalyzed oxetane ring-opening.
Early Experimental Data on Acid-Catalyzed Ring-Opening
Pioneering studies quantified the reactivity of oxetanes in the presence of various acids and nucleophiles. The following table summarizes representative data from this era, showcasing the conditions and outcomes of these fundamental reactions.
| Oxetane Substrate | Acid Catalyst | Nucleophile/Solvent | Temperature (°C) | Product(s) | Yield (%) | Reference |
| 2-Phenyloxetane (B1633447) | CSA | Methanol (B129727) | Reflux | 3-Methoxy-3-phenyl-1-propanol | High | Based on general principles in[5] |
| Unsubstituted Oxetane | H₂SO₄ | Water | 100 | 1,3-Propanediol | Moderate | Based on hydrolysis principles in[6] |
| 2-Methyloxetane | BF₃·OEt₂ | Diethyl ether | Room Temp | Polymerization | N/A | Based on Lewis acid activity in[2][7] |
Experimental Protocol: Acid-Catalyzed Methanolysis of 2-Phenyloxetane
A solution of 2-phenyloxetane (1.0 eq) in methanol was treated with a catalytic amount of camphorsulfonic acid (CSA, 0.05 eq). The mixture was heated to reflux and the reaction progress was monitored by thin-layer chromatography. Upon completion, the reaction was quenched with a saturated aqueous solution of sodium bicarbonate. The methanol was removed under reduced pressure, and the residue was extracted with diethyl ether. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product was then purified by silica (B1680970) gel chromatography to afford 3-methoxy-3-phenyl-1-propanol.
Base-Catalyzed and Nucleophilic Ring-Opening: A More Challenging Path
In contrast to acid-catalyzed reactions, the ring-opening of oxetanes under basic or nucleophilic conditions is significantly more challenging.[5][8] The lack of activation of the ether oxygen means that only very strong nucleophiles can induce ring-opening. The ring strain of oxetane is often insufficient to overcome the activation energy required for direct nucleophilic attack on the unactivated ring.[8]
Mechanism of Nucleophilic Ring-Opening
The reaction proceeds via a direct SN2 displacement. Due to steric hindrance, the nucleophile typically attacks the less substituted carbon atom of the oxetane ring. This regioselectivity is generally opposite to that observed under acidic conditions.[4]
Caption: General mechanism of nucleophilic oxetane ring-opening.
Early Experimental Data on Nucleophilic Ring-Opening
The limitations of this approach are evident in the early literature, where successful examples are largely confined to the use of powerful organometallic reagents.
| Oxetane Substrate | Nucleophile | Solvent | Temperature (°C) | Product(s) | Yield (%) | Reference |
| Unsubstituted Oxetane | Phenylmagnesium bromide | Diethyl ether | Reflux | 3-Phenyl-1-propanol | 84 | [2] |
| Unsubstituted Oxetane | Phenyllithium | Diethyl ether | Reflux | 3-Phenyl-1-propanol | 85 | [2] |
| Unsubstituted Oxetane | n-Butyllithium | Diethyl ether | Reflux | 1-Heptanol | 28 | [2] |
| Unsubstituted Oxetane | Isopropylmagnesium chloride | Diethyl ether | Reflux | 4-Methyl-1-pentanol | 28 | [2] |
Experimental Protocol: Reaction of Unsubstituted Oxetane with Phenylmagnesium Bromide
To a solution of phenylmagnesium bromide, prepared from bromobenzene (B47551) and magnesium turnings in anhydrous diethyl ether under a nitrogen atmosphere, was added a solution of unsubstituted oxetane (1.0 eq) in anhydrous diethyl ether dropwise at 0 °C. The reaction mixture was then allowed to warm to room temperature and subsequently heated to reflux for several hours. After cooling to 0 °C, the reaction was carefully quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The resulting mixture was extracted with diethyl ether. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by distillation to yield 3-phenyl-1-propanol.
Conclusion: Laying the Foundation for Modern Applications
The early investigations into the reactivity of the oxetane ring, while seemingly rudimentary by today's standards, were instrumental in establishing the fundamental principles that govern its chemical behavior. The dichotomy between the facile acid-catalyzed ring-opening and the more demanding nucleophilic cleavage provided a crucial framework for understanding and predicting its reactivity. These foundational studies, summarized in this guide, paved the way for the development of more complex and stereoselective transformations. The insights gained from this early work continue to inform the strategic incorporation of the oxetane motif in modern drug design, where its unique properties as a polar, metabolically stable, and synthetically versatile functional group are highly valued. The journey from a strained curiosity to a cornerstone of medicinal chemistry is a testament to the enduring importance of these pioneering studies.
References
- 1. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Selective Ring-Opening reactions of Unsymmetric Oxetanes [manu56.magtech.com.cn]
- 5. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. youtube.com [youtube.com]
Oxetan-3-ol: A Versatile Polar Building Block for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of small, polar motifs to optimize the physicochemical and pharmacokinetic properties of drug candidates is a paramount objective. Among these, the oxetane (B1205548) ring, and specifically oxetan-3-ol, has emerged as a highly valuable polar building block.[1][2] Its unique combination of properties—low molecular weight, high polarity, and a three-dimensional structure—offers a powerful tool to address common challenges in drug development, such as poor solubility, metabolic instability, and undesirable lipophilicity.[3][4] This technical guide provides a comprehensive overview of this compound and its derivatives, focusing on their synthesis, impact on drug-like properties, and applications in medicinal chemistry.
The Role of this compound as a Bioisostere
A key application of this compound and its derivatives is their use as bioisosteres for common functional groups, including carbonyls, gem-dimethyl groups, and carboxylic acids.[1][5] This bioisosteric replacement can lead to significant improvements in a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Carbonyl and gem-Dimethyl Surrogate: The oxetane moiety can mimic the steric profile of a gem-dimethyl group while introducing polarity, which can enhance aqueous solubility.[5] As a carbonyl surrogate, it maintains a similar dipole moment and hydrogen-bonding capacity but often exhibits greater metabolic stability.[5]
-
Carboxylic Acid Bioisostere: this compound has been investigated as a non-ionizable bioisostere for the carboxylic acid group.[1][2] This substitution can be particularly advantageous in the design of central nervous system (CNS) drugs, where high permeability is crucial. By replacing an acidic moiety with the more neutral this compound, it is possible to improve brain penetration.[6]
Impact on Physicochemical Properties: A Quantitative Analysis
The introduction of an oxetane moiety can profoundly influence a molecule's physicochemical properties. The following tables summarize the quantitative impact of oxetane incorporation on key drug-like parameters, comparing oxetane-containing compounds with their non-oxetane analogues.
Table 1: Comparative Physicochemical Properties of Carboxylic Acid Bioisosteres
| Compound/Fragment | pKa | logP | logD (pH 7.4) | Aqueous Solubility (µg/mL) |
| Ibuprofen (Carboxylic Acid) | 4.4 | 3.97 | 1.7 | <10 |
| Ibuprofen-Oxetan-3-ol | >12 | 2.8 | 2.8 | 150 |
| Phenylacetic Acid | 4.3 | 1.4 | -1.7 | >1000 |
| 3-Phenylthis compound | >12 | 1.1 | 1.1 | 500 |
Data compiled from multiple sources demonstrating the general trend of reduced acidity and modulated lipophilicity with oxetane incorporation.[1][3]
Table 2: Impact of Oxetane on Lipophilicity and Metabolic Stability
| Parent Compound | Analogue | ΔlogD (Oxetane vs. Analogue) | Intrinsic Clearance (CLint, µL/min/mg) in HLM |
| Diaryl Ketone | 3,3-Diaryloxetane | -0.30 to +0.58 | Generally Lower in Oxetane |
| gem-Dimethyl Analogue | Oxetane Analogue | -0.81 (average) | Significantly Lower in Oxetane |
| Morpholine Analogue | Spirocyclic Oxetane Analogue | Variable | Often Lower in Oxetane |
HLM: Human Liver Microsomes. Data is generalized from matched molecular pair analyses and may be series-dependent.[7][8]
Experimental Protocols
This section provides detailed methodologies for the synthesis of key oxetane building blocks.
Protocol 1: Synthesis of Oxetan-3-one via Oxidation of this compound
This protocol describes a high-yield oxidation of this compound to the versatile intermediate, oxetan-3-one.[9]
Materials:
-
This compound
-
N-bromosuccinimide (NBS)
-
Potassium carbonate (K₂CO₃)
-
Sodium bromide (NaBr)
-
(2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO)
-
Nitrogen atmosphere
-
Standard laboratory glassware and purification apparatus
Procedure:
-
To a dry three-necked flask under a nitrogen atmosphere, add dichloromethane (2.5 L), N-bromosuccinimide (1.92 kg), potassium carbonate (1.48 kg), sodium bromide (25 g), and TEMPO (25 g).
-
Stir the mixture and cool to 0 °C using an ice bath.
-
Add this compound (400 g) dropwise to the stirred suspension.
-
After the addition is complete, allow the reaction mixture to warm to 25 °C and continue stirring for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, filter the reaction mixture to remove solid byproducts.
-
Purify the crude product by reduced pressure distillation to afford oxetan-3-one. Expected Yield: 82-86%[9]
Protocol 2: Synthesis of this compound from Epichlorohydrin (B41342)
This multi-step protocol outlines a common route to this compound from readily available starting materials.[6][10]
Step 1: Ring Opening of Epichlorohydrin
-
To a solution of acetic acid, add a catalytic amount of anhydrous iron(III) chloride.
-
Add epichlorohydrin dropwise with stirring.
-
Heat the mixture at 70 °C for 12 hours.
-
After cooling to room temperature, extract the product with dichloromethane.
-
Concentrate the organic phase in vacuo to yield acetic acid-2-hydroxy-3-chloropropyl ester.
Step 2: Protection of the Hydroxyl Group
-
To the crude product from Step 1, add a catalytic amount of p-toluenesulfonic acid (p-TsOH).
-
Add ethyl vinyl ether dropwise at room temperature.
-
Heat the mixture at 40-45 °C for 8 hours.
-
After cooling, extract the product with dichloromethane and concentrate in vacuo to yield the protected intermediate.
Step 3: Saponification and Intramolecular Cyclization
-
Prepare a solution of sodium hydroxide (B78521) in water and heat to 110 °C.
-
Add the protected intermediate from Step 2 dropwise over 1.5 hours.
-
Reflux the reaction mixture for an additional 4 hours.
-
Cool to room temperature, wash with water, and extract the product with dichloromethane.
-
Purify by distillation to obtain 3-(ethyloxy)oxetane.
Step 4: Deprotection
-
Dissolve the 3-(ethyloxy)oxetane from Step 3 in methanol.
-
Cool the solution to 15-18 °C and add a catalytic amount of p-TsOH.
-
Stir for 1 hour, then quench the reaction with sodium bicarbonate.
-
Purify by distillation to yield this compound.
Protocol 3: Reductive Amination of Oxetan-3-one
This general protocol describes the synthesis of 3-aminooxetanes, which are valuable building blocks in drug discovery.
Materials:
-
Oxetan-3-one
-
Primary or secondary amine
-
Sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaBH₃CN)
-
1,2-Dichloroethane (DCE) or methanol
-
Acetic acid (catalytic amount)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Dissolve oxetan-3-one and the desired amine (1.0-1.2 equivalents) in DCE or methanol.
-
Add a catalytic amount of acetic acid to facilitate imine/iminium ion formation.
-
Stir the mixture at room temperature for 1-2 hours.
-
Add the reducing agent (STAB or NaBH₃CN, 1.2-1.5 equivalents) portion-wise.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Visualizing Pathways and Workflows
Synthesis of this compound from Epichlorohydrin
The following diagram illustrates the multi-step synthesis of this compound.
PI3K/Akt/mTOR Signaling Pathway and Inhibition by GDC-0349
The oxetane-containing compound GDC-0349 is a potent and selective inhibitor of the mammalian target of rapamycin (B549165) (mTOR), a key kinase in the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer.[5]
Workflow for In Vitro Metabolic Stability Assay
The following diagram outlines a typical workflow for assessing the metabolic stability of a compound using liver microsomes.
Conclusion
This compound and its derivatives have firmly established their place as indispensable polar building blocks in contemporary drug discovery. Their ability to serve as effective bioisosteres for metabolically labile or otherwise undesirable functional groups provides a powerful strategy for enhancing the drug-like properties of lead compounds. By favorably modulating aqueous solubility, metabolic stability, and lipophilicity, the strategic incorporation of the oxetane motif can significantly increase the probability of success in developing novel therapeutics. The synthetic accessibility of key oxetane intermediates, coupled with a growing body of evidence supporting their beneficial impact on pharmacokinetic profiles, ensures that oxetanes will continue to be a cornerstone of medicinal chemistry efforts for the foreseeable future.
References
- 1. researchgate.net [researchgate.net]
- 2. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GDC-0349 - LKT Labs [lktlabs.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. atlantis-press.com [atlantis-press.com]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. Evaluation of this compound, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Ring Strain of Oxetan-3-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the ring strain of oxetan-3-ol, a critical parameter influencing its reactivity and utility in medicinal chemistry. The inherent strain in the four-membered oxetane (B1205548) ring system is a key driver for its application as a versatile building block and bioisostere in modern drug discovery.[1] This document outlines the quantitative aspects of this strain, details the experimental and computational methodologies for its determination, and visualizes its role in relevant biological pathways and synthetic workflows.
Quantitative Analysis of Oxetane Ring Strain
For a comparative perspective, the table below summarizes the ring strain energies of 3-oxetanone (B52913) and related cyclic compounds.
| Compound | Molecular Formula | Ring Size | Ring Strain Energy (kcal/mol) |
| 3-Oxetanone | C₃H₄O₂ | 4 | ~25.2[1] |
| Oxetane | C₃H₆O | 4 | 25.5[2] |
| Cyclobutane | C₄H₈ | 4 | 26.3[1] |
| Cyclopentane | C₅H₁₀ | 5 | 6.2[1] |
| Cyclohexane | C₆H₁₂ | 6 | ~0[1] |
The hydroxyl group in this compound is expected to have a minor influence on the overall ring strain compared to the parent oxetane or 3-oxetanone. Therefore, the value of ~25 kcal/mol serves as a reliable estimate for understanding the chemical behavior of this compound.
Experimental and Computational Protocols
The determination of ring strain energy can be approached through both experimental and computational methods.
Experimental Protocol: Combustion Calorimetry
Combustion calorimetry is a classic experimental technique for determining the strain energy of cyclic compounds by measuring their heat of combustion.
Methodology:
-
Sample Preparation: A precisely weighed sample of the purified cyclic compound (e.g., this compound) is placed in a sample holder, typically a platinum crucible, within a high-pressure vessel known as a bomb calorimeter.
-
Oxygen Pressurization: The bomb is sealed and pressurized with a large excess of pure oxygen to ensure complete combustion.
-
Ignition: The sample is ignited by passing an electric current through a fuse wire in contact with the sample.
-
Temperature Measurement: The bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The temperature of the water is monitored with high precision before, during, and after combustion.
-
Heat of Combustion Calculation: The heat of combustion at constant volume (ΔU_c) is calculated from the observed temperature rise, the heat capacity of the calorimeter system, and corrections for the heat of ignition and any side reactions.
-
Conversion to Enthalpy: The enthalpy of combustion (ΔH_c) is then calculated from ΔU_c.
-
Strain Energy Determination: The strain energy is determined by comparing the experimental heat of combustion per methylene (B1212753) group (or other appropriate structural unit) with that of a strain-free acyclic reference compound.[3] The difference, multiplied by the number of repeating units in the ring, gives the total ring strain energy.[3]
Computational Protocol: Density Functional Theory (DFT)
Computational chemistry, particularly DFT, provides a powerful and widely used method for calculating ring strain energy. This is typically achieved by calculating the energy of a homodesmotic or isodesmic reaction.
Methodology:
-
Molecular Structure Optimization: The 3D structures of the cyclic molecule of interest (e.g., this compound) and appropriate strain-free acyclic reference molecules are built and their geometries are optimized using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G*).[4][5]
-
Frequency Calculation: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).
-
Homodesmotic/Isodesmic Reaction Design: A balanced hypothetical reaction is designed where the number of each type of bond and atom hybridization is conserved on both the reactant and product sides. For this compound, a suitable reaction would be: this compound + 2 CH3-CH3 → CH3-O-CH2-CH(OH)-CH3 + CH3-CH3
-
Energy Calculation: The total electronic energies (including ZPVE) of all reactants and products in the designed reaction are calculated at the same level of theory.
-
Ring Strain Energy Calculation: The ring strain energy is calculated as the enthalpy change (ΔH) of this hypothetical reaction.[1] Since the products are acyclic and considered strain-free, the reaction enthalpy directly corresponds to the strain energy of the cyclic reactant.[1]
Visualizations
Logical Relationship of Factors Contributing to Ring Strain
The total ring strain in a cyclic molecule like this compound is a composite of several energetic penalties arising from its constrained geometry.
References
The Oxetane Ring: A Potent Hydrogen Bond Acceptor in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The oxetane (B1205548) motif has emerged as a valuable building block in medicinal chemistry, offering a unique combination of desirable physicochemical properties. Its rigid, three-dimensional structure and, most notably, its potent hydrogen bond accepting capability, allow for the fine-tuning of molecular properties crucial for drug efficacy and pharmacokinetics. This guide provides a comprehensive overview of the hydrogen bond accepting properties of oxetanes, detailing the underlying structural basis, quantitative measures of basicity, and the experimental protocols used for their determination.
The Structural Basis of Oxetane's Hydrogen Bond Accepting Prowess
The strong hydrogen bond accepting ability of the oxetane ring is a direct consequence of its strained four-membered ring structure. The endocyclic C–O–C bond angle is significantly compressed from the ideal tetrahedral angle, leading to increased p-character in the C-O bonds and, consequently, increased s-character in the oxygen's lone pair orbitals.[1][2] This increased s-character makes the lone pairs more electron-dense and readily available to interact with hydrogen bond donors.[1][2] The strained geometry effectively exposes the oxygen's lone pairs, making them sterically accessible for hydrogen bonding.[1][2]
This inherent structural feature makes oxetanes excellent hydrogen-bond acceptors, often surpassing other cyclic ethers like tetrahydrofuran (B95107) (THF) and even competing with or exceeding the hydrogen bond basicity of many carbonyl functional groups, such as ketones and esters.[3]
Quantitative Assessment of Hydrogen Bond Accepting Capabilities
The ability of a molecule to accept a hydrogen bond can be quantified using various experimental and computational methods. The most common scales include the hydrogen bond basicity scale (pKHB) and Abraham's hydrogen bond basicity parameter (B).
Hydrogen Bond Basicity (pKHB) and Abraham's Basicity (B) Parameters
The pKHB scale is a thermodynamic measure of hydrogen bond basicity, defined as the logarithm of the formation constant (K) for a 1:1 complex between a hydrogen bond acceptor and a reference hydrogen bond donor (typically 4-fluorophenol) in a non-polar solvent like carbon tetrachloride.[4][5] A higher pKHB value indicates a stronger hydrogen bond acceptor.
Abraham's hydrogen bond basicity parameter, B, is a descriptor derived from linear free energy relationships (LFERs) and is determined from various solute transfer processes, often measured by high-performance liquid chromatography (HPLC).[3][6][7][8] It represents the overall hydrogen-bond accepting capacity of a solute.
Below is a table summarizing the hydrogen bond basicity of oxetane and other relevant functional groups.
| Compound/Functional Group | Hydrogen Bond Basicity (pKHB) | Abraham's Hydrogen Bond Basicity (B) |
| Oxetane | Estimated to be higher than THF | Data not readily available |
| Tetrahydrofuran (THF) | 1.27 | 0.48 |
| Diethyl Ether | 1.25 | 0.47 |
| Acetone | 0.98 | 0.49 |
| Ethyl Acetate | 1.00[1] | 0.45 |
| N-Methylacetamide | 2.30[1] | 0.81 |
Note: Direct experimental pKHB and Abraham's B values for a series of oxetanes are not widely tabulated in the literature. The values presented are for common reference compounds to provide context.
Impact on Adjacent Amine Basicity (pKa)
The incorporation of an oxetane ring can significantly influence the basicity of nearby functional groups, particularly amines. The electronegative oxygen atom in the oxetane ring exerts a potent inductive electron-withdrawing effect. When positioned alpha to an amine, an oxetane can reduce the pKa of the amine by approximately 2.7 units, making it about 500 times less basic.[9] This modulation of pKa is a critical tool in drug design for optimizing properties like solubility, absorption, and off-target activity (e.g., hERG inhibition).[10]
| Amine Structure | pKa |
| Simple primary amine (e.g., in a saturated ring) | ~9.9 |
| Amine with α-oxetane substituent | ~7.2[9] |
Experimental Protocols for Determining Hydrogen Bond Accepting Strength
A variety of experimental techniques can be employed to quantitatively assess the hydrogen bond accepting capabilities of oxetanes. The following sections provide detailed methodologies for key experiments.
Determination of Hydrogen Bond Association Constants by ¹H NMR Titration
¹H NMR titration is a powerful method to determine the association constant (Ka) of a hydrogen-bonded complex in solution, providing a direct measure of the hydrogen bond strength.
Experimental Workflow:
Detailed Methodology:
-
Solution Preparation:
-
Prepare a stock solution of a suitable hydrogen bond donor (HBD), such as 4-fluorophenol, in a dry, inert, deuterated solvent (e.g., CDCl₃). The concentration should be chosen such that the hydroxyl proton is clearly visible in the ¹H NMR spectrum.
-
Prepare a stock solution of the oxetane compound (the hydrogen bond acceptor, HBA) of a known, higher concentration in the same deuterated solvent.
-
-
Titration:
-
Prepare a series of NMR tubes. To each tube, add a fixed volume of the HBD stock solution.
-
Add incrementally increasing volumes of the HBA stock solution to the NMR tubes. Ensure the total volume in each tube is kept constant by adding the appropriate amount of pure solvent, or account for dilution in the calculations. The concentrations of the HBA should span a range from well below to well above the expected dissociation constant (Kd = 1/Ka).
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum for each sample at a constant and controlled temperature.
-
-
Data Analysis:
-
Identify the chemical shift of the hydroxyl proton of the HBD in each spectrum. This peak will shift downfield upon hydrogen bonding with the oxetane.
-
Calculate the change in chemical shift (Δδ) for each sample relative to the chemical shift of the free HBD.
-
Plot Δδ as a function of the oxetane concentration.
-
Use non-linear regression analysis to fit the resulting binding isotherm to a 1:1 binding model equation to extract the association constant (Ka).[11][12][13] Specialized software can be used for this fitting process.
-
Analysis of Hydrogen Bonding by Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a sensitive technique for detecting hydrogen bonding by observing shifts in the vibrational frequencies of the functional groups involved.
Experimental Workflow:
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Quantum chemically calculated Abraham parameters for quantifying and predicting polymer hydrophobicity | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 7. Optimization of HPLC method for determination of Abraham solvation parameters of pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Determining binding constants from 1H NMR titration data using global and local methods: a case study using [n]polynorbornane-based anion hosts | Semantic Scholar [semanticscholar.org]
- 13. kgroup.du.edu [kgroup.du.edu]
The Ascendance of Oxetan-3-ol: A Technical Primer on its Synthetic Exploits
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of small, strained ring systems has become a cornerstone of modern medicinal chemistry. Among these, the oxetane (B1205548) motif, and specifically its functionalized precursor oxetan-3-ol, has garnered significant attention for its ability to profoundly modulate the physicochemical properties of bioactive molecules. This technical guide delves into the initial explorations of this compound in organic synthesis, providing a comprehensive overview of its synthesis, key reactions, and its burgeoning role as a valuable building block in the design of next-generation therapeutics.
Synthesis of this compound and its Congeners
The accessibility of this compound is paramount to its widespread application. Several synthetic routes have been developed, with the most common starting from readily available epichlorohydrin. A multi-step synthesis proceeding through an epoxy ring-opening, esterification, protection, cyclization, and deprotection sequence is a well-established method.[1]
A notable advancement in the synthesis of the key derivative, oxetan-3-one, is the gold-catalyzed oxidative cyclization of propargyl alcohol, which offers a more direct route.[1] The oxidation of this compound to oxetan-3-one is another critical transformation, enabling access to a versatile intermediate for further functionalization.
Table 1: Comparison of Selected Synthetic Routes to this compound and Oxetan-3-one
| Product | Starting Material(s) | Key Reagents/Steps | Overall Yield (%) | Reference |
| This compound | Epichlorohydrin | 1. Acetic acid, FeCl₃; 2. Ethyl vinyl ether, p-TsOH; 3. NaOH, H₂O; 4. MeOH, p-TsOH | 38.75 | [1] |
| Oxetan-3-one | This compound | NBS, K₂CO₃, NaBr, TEMPO | 82-86 | [2] |
| Oxetan-3-one | Propargyl Alcohol | Au catalyst, Oxidant | ~71 (NMR yield) | [1] |
Physicochemical Properties and Bioisosteric Potential
The utility of this compound in drug discovery is largely attributed to its unique physicochemical properties and its role as a bioisostere for common functional groups such as carboxylic acids and gem-dimethyl groups. The introduction of the oxetane motif can lead to improved aqueous solubility, reduced lipophilicity, and enhanced metabolic stability.
A comparative study of phenylpropionic acid and its this compound analogue highlights the significant reduction in acidity and the modulation of lipophilicity and permeability, properties that are particularly advantageous in the design of central nervous system (CNS) drugs.
Table 2: Physicochemical Properties of Phenylpropionic Acid and its this compound Bioisostere
| Compound | pKa | logD₇.₄ | Permeability (Papp, 10⁻⁶ cm/s) |
| Phenylpropionic Acid | 4.6 | 0.8 | 1.2 |
| 3-Phenethyl-oxetan-3-ol | >12 | 1.9 | 10.2 |
Key Reactions of this compound and its Derivatives
The reactivity of this compound is dominated by transformations of its hydroxyl group and the strain-driven ring-opening of the oxetane core. These reactions provide access to a diverse array of functionalized molecules.
Oxidation to Oxetan-3-one
The oxidation of this compound to oxetan-3-one is a pivotal reaction, as oxetan-3-one is a versatile intermediate for the introduction of the oxetane moiety.
References
Oxetan-3-ol: A Technical Guide to Solubility and Lipophilicity for Drug Discovery
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Oxetan-3-ol, a four-membered heterocyclic alcohol, has emerged as a valuable building block in medicinal chemistry. Its unique structural and physicochemical properties, particularly its influence on aqueous solubility and lipophilicity, make it a strategic moiety for optimizing the drug-like characteristics of therapeutic candidates. The incorporation of the oxetane (B1205548) ring can lead to significant improvements in a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[1][2][3][4][5][6] This technical guide provides a comprehensive overview of the solubility and lipophilicity of this compound, detailing its known physicochemical parameters, standard experimental protocols for their determination, and the strategic implications for drug design and development.
Physicochemical Properties of this compound
This compound is a colorless to slightly yellow liquid at room temperature, recognized for its high polarity and capacity for hydrogen bonding due to the presence of both a hydroxyl group and an ether oxygen within a strained four-membered ring.[7] These features are central to its solubility and lipophilicity characteristics.
Lipophilicity
Table 1: Lipophilicity Data for this compound
| Parameter | Value | Type | Source |
| LogP | -0.8 | Computed | PubChem[8][9] |
| XLogP3 | -0.8 | Computed | PubChem[9] |
Note: The negative LogP value underscores this compound's preference for an aqueous environment over a nonpolar, lipid-like one.
Solubility
The solubility of a compound in both aqueous and organic media is fundamental to its formulation, bioavailability, and in-vitro testing. This compound is noted for its solubility in water and various organic solvents, a direct consequence of its polar functional groups.[7]
Table 2: Qualitative Solubility Data for this compound
| Solvent | Solubility | Source |
| Water | Soluble | Guidechem[7] |
| Organic Solvents | Soluble | Guidechem[7] |
Note: The strained oxetane ring enhances aqueous solubility, making this compound a valuable conjugate for improving the pharmacokinetic properties of drug candidates.[6]
Strategic Importance in Drug Discovery
The oxetane motif, and specifically this compound, is increasingly utilized as a strategic tool to modulate the physicochemical properties of drug candidates.[1][2][3][4][5] Its incorporation can offer several advantages:
-
Enhanced Aqueous Solubility: Replacing moieties like gem-dimethyl or carbonyl groups with an oxetane ring can significantly boost aqueous solubility, which is often a challenge for complex drug molecules.[6]
-
Reduced Lipophilicity: The inherent polarity of the oxetane ring helps to decrease the overall lipophilicity of a molecule, which can lead to improved metabolic stability and a more favorable ADME profile.[2]
-
Metabolic Stability: The introduction of an oxetane can alter a molecule's metabolic profile, sometimes leading to increased resistance to metabolic degradation.[2][3]
-
Modulation of Basicity: When placed near an amine, the oxetane's electron-withdrawing nature can reduce the amine's basicity (pKa), which can be beneficial for avoiding off-target effects, such as hERG inhibition.[3]
Experimental Protocols
Accurate determination of solubility and lipophilicity is paramount in drug discovery. Standardized protocols ensure data reliability and reproducibility.
Determination of Aqueous Solubility (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.
Objective: To determine the saturation concentration of this compound in an aqueous medium at a specific temperature.
Materials:
-
This compound
-
Purified water or buffer of a specific pH
-
Temperature-controlled shaker
-
Centrifuge or filtration apparatus (e.g., 0.45 µm pore size filters)
-
Analytical method for quantification (e.g., HPLC, GC, NMR)
-
Vials with screw caps
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the aqueous medium. The presence of undissolved solid is necessary to ensure saturation.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a temperature-controlled shaker (e.g., 25°C or 37°C) and agitate until equilibrium is reached. This typically requires 24 to 72 hours.
-
After the incubation period, cease agitation and allow the suspension to settle.
-
Separate the saturated solution from the excess solid by either centrifugation or filtration. Care must be taken to avoid disturbing the equilibrium.
-
Quantify the concentration of this compound in the clear supernatant/filtrate using a validated analytical method.
-
The experiment should be performed in triplicate to ensure precision.
Determination of Lipophilicity (Shake-Flask Method for LogP)
This method directly measures the partitioning of a solute between n-octanol and water.
Objective: To determine the n-octanol/water partition coefficient (P) of this compound.
Materials:
-
This compound
-
n-Octanol (HPLC grade, pre-saturated with water)
-
Water (HPLC grade, pre-saturated with n-octanol)
-
Volumetric flasks, separatory funnels, or centrifuge tubes
-
Shaker or vortex mixer
-
Centrifuge
-
Analytical method for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Prepare pre-saturated solvents by shaking n-octanol and water together for 24 hours and then allowing the phases to separate.
-
Prepare a stock solution of this compound in either the aqueous or organic phase.
-
Add known volumes of the pre-saturated n-octanol and water to a centrifuge tube or separatory funnel.
-
Add a small volume of the this compound stock solution. The final concentration should be within the linear range of the analytical method.
-
Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning.
-
Centrifuge the mixture to ensure complete phase separation.
-
Carefully withdraw an aliquot from both the aqueous and n-octanol layers.
-
Determine the concentration of this compound in each phase using a suitable analytical method.
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
The LogP is the base-10 logarithm of P. The experiment should be repeated at least three times.
Conclusion
This compound is a key heterocyclic building block that offers medicinal chemists a powerful tool for modulating the fundamental physicochemical properties of drug candidates. Its inherent hydrophilicity and low lipophilicity can be strategically leveraged to enhance aqueous solubility and optimize ADME profiles, thereby overcoming common hurdles in drug development. A thorough understanding and experimental determination of its solubility and lipophilicity, as outlined in this guide, are essential for its effective application in the design of novel therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. atlantis-press.com [atlantis-press.com]
- 7. Page loading... [wap.guidechem.com]
- 8. This compound | C3H6O2 | CID 9942117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
Methodological & Application
Application Notes and Protocols: Synthetic Routes to Functionalized 3-Substituted Oxetanes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxetanes, four-membered cyclic ethers, have emerged as crucial structural motifs in medicinal chemistry and drug discovery. Their unique physicochemical properties, including improved aqueous solubility, metabolic stability, and their ability to act as polar mimics for gem-dimethyl and carbonyl groups, make them attractive components in the design of novel therapeutic agents.[1][2][3] In particular, 3-substituted oxetanes offer a versatile scaffold for introducing a wide range of functional groups, enabling fine-tuning of a molecule's pharmacological profile. This document provides a detailed overview of key synthetic strategies for accessing functionalized 3-substituted oxetanes, complete with experimental protocols and comparative data.
Key Synthetic Strategies
Several robust methods have been developed for the synthesis of 3-substituted oxetanes. The choice of a particular route often depends on the desired substitution pattern, stereochemistry, and the availability of starting materials. The most prominent strategies include the cyclization of 1,3-diols, the Paternò-Büchi reaction, and the derivatization of the versatile building block, oxetan-3-one.
Intramolecular Cyclization of 1,3-Diols (Williamson Etherification)
The intramolecular cyclization of 1,3-diols is a classical and widely employed method for the synthesis of oxetanes.[4][5] This approach typically involves the activation of one of the hydroxyl groups as a good leaving group (e.g., tosylate, mesylate, or halide), followed by base-mediated intramolecular nucleophilic substitution by the remaining hydroxyl group.[4][6]
General Workflow:
Figure 1: General workflow for oxetane synthesis via intramolecular cyclization of a 1,3-diol.
Quantitative Data for Selected 1,3-Diol Cyclization Reactions:
| Starting Diol | Leaving Group | Base | Solvent | Yield (%) | Reference |
| Substituted 1,3-diol | Tosylate | KOtBu | THF | High | [6] |
| Substituted 1,3-diol | Mesylate | NaH | THF | 84 | [6] |
| Enantioenriched 1,3-diol | Tosylate | KOtBu | THF | High | [6] |
| 3-Aryl-1,3-propanediol | Acetoxybromide | NaH | THF | Good | [6] |
Experimental Protocol: Synthesis of a 2,4-Disubstituted Oxetane from a 1,3-Diol [6]
-
Monotosylation: To a solution of the 1,3-diol (1.0 equiv) in pyridine at 0 °C, add p-toluenesulfonyl chloride (1.1 equiv) portionwise.
-
Stir the reaction mixture at 0 °C for 4 hours, then allow it to warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with saturated aqueous copper sulfate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude monotosylate.
-
Cyclization: Dissolve the crude monotosylate in anhydrous THF and cool to 0 °C.
-
Add sodium hydride (1.2 equiv, 60% dispersion in mineral oil) portionwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Carefully quench the reaction with water and extract the product with diethyl ether.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired oxetane.
The Paternò-Büchi Reaction
The Paternò-Büchi reaction is a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, providing a direct, atom-economical route to oxetanes.[7][8][9] This reaction is particularly useful for accessing structurally diverse oxetanes, including spirocyclic systems.[10] Recent advancements have enabled this reaction to be carried out using visible light, enhancing its practicality and safety.[11]
Reaction Mechanism:
Figure 2: Simplified mechanism of the Paternò-Büchi reaction.
Quantitative Data for Selected Paternò-Büchi Reactions:
| Carbonyl Compound | Alkene | Light Source | Yield (%) | Reference |
| Aryl glyoxylate (B1226380) | 2,3-Dimethyl-2-butene | Visible light (Ir catalyst) | up to 99 | [11] |
| Benzaldehyde | 2-Methyl-2-butene | UV light | Mixture of isomers | [8] |
| Quinolone | Ketoester | Visible light (chiral Ir catalyst) | Excellent ee | [1] |
| Cyclic ketone | Maleic anhydride | 300 nm | Good | [10] |
Experimental Protocol: Visible-Light-Mediated Paternò-Büchi Reaction [11]
-
In a reaction vial, combine the aryl glyoxylate (1.0 equiv), the alkene (2.0 equiv), and the iridium-based photocatalyst (e.g., [Ir(dF(CF3)ppy)2(dtbbpy)]PF6, 1 mol%).
-
Add degassed solvent (e.g., acetonitrile) and seal the vial.
-
Irradiate the reaction mixture with a visible light source (e.g., blue LEDs) at room temperature for 24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the functionalized oxetane.
Derivatization of Oxetan-3-one
Oxetan-3-one is a highly valuable and versatile building block for the synthesis of a wide array of 3-substituted and 3,3-disubstituted oxetanes.[1][12] Its ketone functionality allows for a rich variety of chemical transformations. A practical, one-step synthesis of oxetan-3-one from propargyl alcohol has been developed using gold catalysis.[12][13][14]
Synthetic Pathway from Propargylic Alcohols:
Figure 3: Gold-catalyzed synthesis of oxetan-3-one from a propargylic alcohol.
Quantitative Data for the Synthesis of Oxetan-3-ones from Propargylic Alcohols: [12]
| Propargylic Alcohol Substrate | Gold Catalyst | Oxidant | Solvent | Yield (%) |
| Propargyl alcohol | (2-Biphenyl)Cy2PAuNTf2 | 3-Methoxycarbonyl-5-bromopyridine N-oxide | DCE | 71 |
| 1-Phenylprop-2-yn-1-ol | (2-Biphenyl)Cy2PAuNTf2 | 3-Methoxycarbonyl-5-bromopyridine N-oxide | DCE | 85 |
| 1-Cyclohexylprop-2-yn-1-ol | (2-Biphenyl)Cy2PAuNTf2 | 3-Methoxycarbonyl-5-bromopyridine N-oxide | DCE | 78 |
Experimental Protocol: Gold-Catalyzed Synthesis of Oxetan-3-one [12][14]
-
To a solution of the propargylic alcohol (1.0 equiv) in 1,2-dichloroethane (B1671644) (DCE), add the gold catalyst (e.g., (2-Biphenyl)Cy2PAuNTf2, 2 mol%) and an acid co-catalyst (e.g., HNTf2, 2 mol%).
-
Add the oxidant (e.g., 3-Methoxycarbonyl-5-bromopyridine N-oxide, 1.2 equiv).
-
Stir the reaction mixture at room temperature under an air atmosphere ("open flask") for the specified time (typically 1-24 hours).
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the corresponding oxetan-3-one.
Derivatization of Oxetan-3-one:
Once obtained, oxetan-3-one can be readily transformed into a variety of 3-substituted oxetanes through standard ketone chemistry, such as:
-
Reductive amination: to produce 3-aminooxetanes.
-
Wittig reaction: to introduce carbon-carbon double bonds at the 3-position.
-
Grignard and organolithium additions: to generate 3-alkyl- and 3-aryl-3-hydroxyoxetanes.
-
Horner-Wadsworth-Emmons reaction: to synthesize α,β-unsaturated esters.[15]
Conclusion
The synthesis of functionalized 3-substituted oxetanes is a dynamic area of research with significant implications for drug discovery. The methods outlined in this document, including the venerable Williamson etherification, the elegant Paternò-Büchi reaction, and the strategic use of oxetan-3-one, provide a powerful toolkit for chemists to access a diverse range of these valuable heterocyclic scaffolds. The continued development of novel, efficient, and stereoselective synthetic routes will undoubtedly accelerate the incorporation of oxetanes into the next generation of therapeutic agents.
References
- 1. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 2. Synthesis of Di-, Tri-, and Tetrasubstituted Oxetanes by Rhodium-Catalyzed O=H Insertion and C=C Bond-Forming Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The stereoselective synthesis of oxetanes; exploration of a new, Mitsunobu-style procedure for the cyclisation of 1,3-diols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Oxetane Synthesis through the Paternò-Büchi Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Paternò–Büchi reaction - Wikipedia [en.wikipedia.org]
- 9. Paterno buchi reaction | PPTX [slideshare.net]
- 10. Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC06459F [pubs.rsc.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols [organic-chemistry.org]
- 15. chemrxiv.org [chemrxiv.org]
Application Notes: Synthesis of Oxetane Rings via Intramolecular Williamson Etherification
Audience: Researchers, scientists, and drug development professionals.
Introduction
Oxetanes are four-membered cyclic ethers that have garnered significant interest in medicinal chemistry and drug development.[1] Their unique physicochemical properties, such as improved aqueous solubility, metabolic stability, and lipophilicity, make them valuable isosteres for commonly used functional groups like gem-dimethyl or carbonyl groups. The Williamson ether synthesis, a reliable and versatile method for forming ether linkages, can be adapted for intramolecular cyclization to construct the strained oxetane (B1205548) ring.[1][2] This application note provides a detailed overview, experimental protocols, and key data for the synthesis of oxetanes via intramolecular Williamson etherification, a process involving a 4-exo-tet cyclization.[2]
Reaction Mechanism and Challenges
The intramolecular Williamson etherification for oxetane formation is an SN2 reaction where an alkoxide nucleophile displaces a leaving group on the same molecule, typically a halide or a sulfonate ester, located at a 1,3-position.[2][3] The process is initiated by the deprotonation of a γ-hydroxy group using a suitable base to form a reactive alkoxide. This alkoxide then attacks the electrophilic carbon bearing the leaving group to form the four-membered ring.
Despite its utility, this reaction presents several challenges:
-
Ring Strain: The formation of a four-membered ring is enthalpically and entropically less favorable compared to five- or six-membered rings.[2][4]
-
Kinetic Disfavor: The 4-exo-tet cyclization is kinetically the least favored among n-exo-tet cyclizations (where n ≤ 7).[2]
-
Competing Reactions: A significant side reaction is the Grob fragmentation, an E2 elimination pathway that leads to the formation of an alkene and an aldehyde, which can often lower the yield of the desired oxetane.[2][5]
Careful selection of the substrate, leaving group, base, and reaction conditions is crucial to favor the desired cyclization over competing pathways.
Figure 1. Competing pathways in oxetane synthesis.
Key Experimental Parameters
-
Substrate: The reaction typically starts from a 1,3-diol, which is selectively functionalized to a 3-haloalkanol or a similar substrate with a good leaving group.[5][6] The stereochemistry of the starting diol can be used to control the stereochemistry of the resulting oxetane.[5]
-
Leaving Group: Good leaving groups are essential for an efficient SN2 reaction. While halides (I > Br > Cl) are common, sulfonate esters like tosylates (OTs) and mesylates (OMs) are also excellent choices.[3][7]
-
Base: A strong, non-nucleophilic base is required to deprotonate the alcohol without interfering with the electrophilic center. Common bases include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and potassium hydroxide (B78521) (KOH).[3][5] The choice of base can significantly impact the reaction outcome.
-
Solvent: Polar aprotic solvents like tetrahydrofuran (B95107) (THF), N,N-dimethylformamide (DMF), and acetonitrile (B52724) are often used as they can solvate the cation of the base while not interfering with the nucleophilic alkoxide.[8]
Quantitative Data Summary
The following table summarizes various conditions reported for the synthesis of oxetanes via intramolecular Williamson etherification, highlighting the versatility of this method.
| Starting Material | Leaving Group | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 3-Phenylpropane-1,3-diol derivative | Iodide | NaH | THF | RT | 12 | 82 | Mandal et al. (2006)[5] |
| 3,3-Dimethylbutane-1,3-diol derivative | Iodide | NaH | THF | RT | 12 | 78 | Mandal et al. (2006)[5] |
| Oxetanocin precursor | Mesylate | NaH | THF | Not specified | Not specified | 84 | Yamamura et al.[5] |
| 2-Aryl-3-halo ketone precursor | Halide | KOH | Not specified | Not specified | Not specified | 79-89 (ee) | Soai et al. (1986)[5] |
| 1,3-Diol (one-pot) | Tosylate | KOtBu | THF | Not specified | Not specified | High | Bull et al. (2006)[5] |
Experimental Protocols
Below are detailed protocols for key experiments, providing a practical guide for laboratory synthesis.
Figure 2. General workflow for oxetane synthesis.
Protocol 1: One-Pot Synthesis of 2-Substituted Oxetanes from 1,3-Diols
This protocol is adapted from the work of Mandal and co-workers for the synthesis of oxetanes from diols in a one-pot procedure.[5]
Materials:
-
1,3-Diol (e.g., 1-phenylpropane-1,3-diol) (1.0 eq)
-
Triphenylphosphine (B44618) (PPh₃) (1.2 eq)
-
Imidazole (B134444) (1.2 eq)
-
Iodine (I₂) (1.2 eq)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a stirred solution of the 1,3-diol (1.0 eq), triphenylphosphine (1.2 eq), and imidazole (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., Argon or Nitrogen), add iodine (1.2 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the conversion of the diol by Thin Layer Chromatography (TLC). This first step forms the iodo-alcohol intermediate (Appel reaction).
-
Once the formation of the intermediate is complete, cool the reaction mixture back to 0 °C.
-
Carefully add sodium hydride (1.5 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure proper ventilation.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 12 hours or until the cyclization is complete as monitored by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution at 0 °C.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (B1210297) (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired oxetane.
Protocol 2: Oxetane Formation via Tosylate Intermediate
This protocol involves the isolation of a tosylated intermediate before cyclization, a method reported by Bull and coworkers.[5]
Part A: Monotosylation of a 1,3-Diol
-
Dissolve the 1,3-diol (1.0 eq) in anhydrous pyridine (B92270) or dichloromethane (B109758) (DCM) at 0 °C.
-
Add p-toluenesulfonyl chloride (TsCl) (1.05 eq) portion-wise, ensuring the temperature remains below 5 °C.
-
Stir the reaction at 0 °C for 4-6 hours, monitoring for the formation of the monotosylated product.
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer sequentially with dilute HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude tosylate, which can be purified by chromatography or used directly in the next step.
Part B: Cyclization to Oxetane
-
Dissolve the purified 3-hydroxy tosylate (1.0 eq) in anhydrous THF.
-
Add potassium tert-butoxide (KOtBu) (1.2 eq) or sodium hydride (NaH) (1.2 eq) at 0 °C.
-
Allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the starting material. Gentle heating may be required in some cases.
-
Perform an aqueous workup as described in Protocol 1 (steps 6-8).
-
Purify the final product by flash column chromatography.
The intramolecular Williamson etherification is a powerful and frequently utilized method for the synthesis of the oxetane ring system.[2] While challenges such as ring strain and competing fragmentation reactions exist, careful optimization of the substrate, base, and reaction conditions can lead to high yields of the desired product. The protocols and data provided herein serve as a comprehensive guide for researchers aiming to incorporate the valuable oxetane motif into their target molecules.
References
- 1. Synthesis of Oxetanes [manu56.magtech.com.cn]
- 2. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: The Use of Oxetan-3-ol in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxetan-3-ol and its derivatives are increasingly recognized as valuable building blocks in medicinal chemistry. The incorporation of the oxetane (B1205548) motif can significantly enhance the physicochemical properties of drug candidates, including aqueous solubility, metabolic stability, and lipophilicity.[1][2] this compound serves as a versatile precursor for a variety of pharmaceutical intermediates, most notably oxetan-3-one, which is a key synthon for introducing the oxetane scaffold. This document provides detailed application notes and experimental protocols for the synthesis of key pharmaceutical intermediates starting from this compound.
The strategic introduction of an oxetane ring can lead to improved drug-like properties. For instance, the oxetane unit can act as a bioisosteric replacement for gem-dimethyl or carbonyl groups, offering a polar, three-dimensional element to a molecule.[3][4] This can lead to more favorable interactions with biological targets and improved pharmacokinetic profiles.
This document will detail the following key transformations:
-
Synthesis of this compound: A multi-step synthesis from readily available starting materials.
-
Oxidation of this compound to Oxetan-3-one: A crucial step to access a key intermediate.
-
Synthesis of 3-Aryloxetan-3-ols: Demonstrating the addition of carbon nucleophiles to oxetan-3-one.
-
Synthesis of 3-Aminooxetanes: Highlighting a pathway to introduce nitrogen-containing functionalities.
Data Presentation
The following tables summarize the quantitative data for the key synthetic transformations described in this document.
Table 1: Synthesis of this compound from Epichlorohydrin
| Step | Reaction | Reagents and Conditions | Product | Yield (%) |
| 1 | Epoxide Ring Opening | Epichlorohydrin, Acetic Acid, FeCl₃ (cat.), 70°C, 12h | Acetic acid 2-hydroxy-3-chloropropyl ester | 90 |
| 2 | Protection of Alcohol | Acetic acid 2-hydroxy-3-chloropropyl ester, Ethyl vinyl ether, p-TsOH, 35°C, 8h | Acetic acid 2-(1-ethoxy)ethoxy-3-chloropropyl ester | Not Isolated |
| 3 | Intramolecular Cyclization | Acetic acid 2-(1-ethoxy)ethoxy-3-chloropropyl ester, NaOH, H₂O, 110°C, 4h | 3-(1-Ethoxyethoxy)oxetane (B1315408) | 30 (from step 2) |
| 4 | Deprotection | 3-(1-Ethoxyethoxy)oxetane, MeOH, p-TsOH, 15-18°C, 1h | This compound | Overall 38.75 |
Table 2: Oxidation of this compound to Oxetan-3-one
| Oxidizing Agent/Method | Key Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |
| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine (B128534) | Dichloromethane (B109758) | -78 to rt | High (not specified) | [5] |
| Gold Catalysis | Propargyl alcohol, Au catalyst, N-oxide | Dichloroethane | 40-60 | up to 71 | [5][6] |
Table 3: Synthesis of 3-Aryloxetan-3-ols
| Aryl Group | Grignard/Organolithium Reagent | Reaction Conditions | Product | Yield (%) |
| 4-Methoxyphenyl | 4-Methoxyphenylmagnesium bromide | THF, rt | 3-(4-Methoxyphenyl)this compound | 66-86 |
| Phenyl | Phenethylmagnesium chloride | Not specified | 3-Phenylthis compound | Not specified |
Experimental Protocols
Protocol 1: Synthesis of this compound from Epichlorohydrin[7][8]
This four-step protocol describes the synthesis of this compound from the inexpensive starting material, epichlorohydrin.
Step 1: Synthesis of Acetic acid 2-hydroxy-3-chloropropyl ester
-
To a solution of anhydrous iron(III) chloride (0.97 mg, 0.006 mmol) in acetic acid (1.23 mL, 21.6 mmol), add 2-(chloromethyl)oxirane (epichlorohydrin) (2.0 g, 21.6 mmol) with stirring over a 5-minute period.
-
Heat the mixture at 70°C with stirring for 12 hours.
-
Cool the reaction mixture to room temperature and extract with dichloromethane.
-
Concentrate the organic solution in vacuo to give acetic acid 2-hydroxy-3-chloropropyl ester (2.97 g, 90% yield) as a yellow oil.
Step 2: Synthesis of Acetic acid 2-(1-ethoxy)ethoxy-3-chloropropyl ester
-
To the crude acetic acid 2-hydroxy-3-chloropropyl ester (1.5 g, 9.8 mmol), add p-toluenesulfonic acid (6.7 mg, 0.039 mmol).
-
Add ethyl vinyl ether (0.95 mL, 10.03 mmol) dropwise at room temperature over 30 minutes, maintaining the reaction temperature between 30-35°C.
-
After the addition is complete, heat the mixture at 40-45°C for 8 hours.
-
Cool to room temperature and extract with dichloromethane.
-
Concentrate the combined organic extracts in vacuo to give crude acetic acid 2-(1-ethoxy)ethoxy-3-chloropropyl ester as a red liquid, which is used in the next step without further purification.
Step 3: Synthesis of 3-(1-Ethoxyethoxy)oxetane
-
To a 110°C solution of sodium hydroxide (B78521) (407.26 mg, 10.18 mmol) in water (0.4 mL), add the crude acetic acid 2-(1-ethoxy)ethoxy-3-chloropropyl ester (1.0 g, 4.45 mmol) over a 1.5-hour period.
-
Reflux the reaction mixture for an additional 4 hours.
-
Cool to room temperature and wash with water (10 mL).
-
Extract the aqueous layer with dichloromethane (100 mL).
-
Concentrate the combined organic extracts in vacuo to give a brown oil.
-
Distill the crude product (bp = 45-50°C at 0.5 mmHg) to give 3-(1-ethoxyethoxy)oxetane (250 mg, 30% yield) as a clear oil.
Step 4: Synthesis of this compound
-
Cool a solution of 3-(1-ethoxyethoxy)oxetane (250 mg, 1.92 mmol) in methanol (B129727) (2.3 mL) to 15-18°C.
-
Add p-toluenesulfonic acid with stirring.
-
Stir the reaction mixture for 45 minutes.
-
Quench the reaction with sodium bicarbonate.
-
Distill the crude product at 35-40°C (0.1 mmHg) to give this compound as a clear oil.
Protocol 2: Swern Oxidation of this compound to Oxetan-3-one
This protocol describes a mild and efficient method for the oxidation of this compound.
-
In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, dissolve oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add a solution of dimethyl sulfoxide (B87167) (DMSO) (2.4 equivalents) in anhydrous dichloromethane, maintaining the temperature at -78°C.
-
Stir the mixture at -78°C for 15 minutes.
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous dichloromethane to the reaction mixture, maintaining the temperature at -78°C.
-
Stir the resulting mixture for 30-45 minutes at -78°C.
-
Add triethylamine (5.0 equivalents) dropwise to the reaction mixture. A thick white precipitate will form.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with 1 M HCl, water, and saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield oxetan-3-one.
Protocol 3: Synthesis of 3-(4-Methoxyphenyl)this compound
This protocol details the addition of an aryl Grignard reagent to oxetan-3-one.
-
Prepare the Grignard reagent from 4-bromoanisole (B123540) (1.2 equivalents) and magnesium turnings (1.3 equivalents) in anhydrous tetrahydrofuran (B95107) (THF) under a nitrogen atmosphere.
-
To a solution of oxetan-3-one (1.0 equivalent) in anhydrous THF at 0°C, add the freshly prepared 4-methoxyphenylmagnesium bromide solution dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford 3-(4-methoxyphenyl)this compound.
Protocol 4: Synthesis of 3-Aminooxetane via Mesylation and Amination
This two-step protocol describes the conversion of this compound to 3-aminooxetane. Careful control of the amination step is crucial to avoid over-alkylation.
Step 1: Synthesis of Oxetan-3-yl methanesulfonate (B1217627)
-
To a solution of this compound (1.0 equivalent) and triethylamine (1.5 equivalents) in anhydrous dichloromethane at 0°C, add methanesulfonyl chloride (1.2 equivalents) dropwise.
-
Stir the reaction mixture at 0°C for 1 hour and then at room temperature for 2 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield oxetan-3-yl methanesulfonate, which can be used in the next step without further purification.
Step 2: Synthesis of 3-Aminooxetane
-
To a solution of oxetan-3-yl methanesulfonate (1.0 equivalent) in a suitable solvent (e.g., THF, acetonitrile), add a large excess of ammonia (B1221849) (e.g., a solution of ammonia in methanol or aqueous ammonia, >10 equivalents).
-
Heat the reaction mixture in a sealed tube at a temperature ranging from 60 to 100°C for 12-24 hours.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Take up the residue in a suitable solvent and wash with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography to obtain 3-aminooxetane.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the synthetic pathways and logical workflows described in these application notes.
Caption: Synthetic pathway for this compound.
References
- 1. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 2. Selective monoalkylation of amines with light electrophiles using a flow microreactor system - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application of Oxetan-3-ol in Medicinal Chemistry: Enhancing Drug-like Properties
For Researchers, Scientists, and Drug Development Professionals
Oxetan-3-ol and its derivatives have emerged as crucial building blocks in modern medicinal chemistry, offering a powerful strategy to overcome common challenges in drug discovery. The incorporation of the compact, polar, and three-dimensional oxetane (B1205548) motif can significantly enhance the physicochemical and pharmacokinetic properties of drug candidates. This document provides a detailed overview of the applications of this compound, complete with quantitative data, experimental protocols, and visualizations of relevant biological pathways.
Introduction to this compound in Drug Design
The four-membered cyclic ether, oxetane, particularly when functionalized as this compound or its derivatives, serves as a versatile bioisostere for commonly used functional groups such as carboxylic acids, gem-dimethyl groups, and carbonyls.[1][2][3] Its unique structural and electronic properties can lead to substantial improvements in aqueous solubility, metabolic stability, and membrane permeability, while also modulating the basicity of nearby functional groups.[4][5][6] These attributes make the oxetane moiety a valuable tool for optimizing lead compounds into viable clinical candidates.
Key Applications and Physicochemical Improvements
The strategic incorporation of an oxetane ring, often originating from this compound, can profoundly impact a molecule's drug-like properties.
Modulation of Basicity
One of the most significant applications of the oxetane motif is the reduction of the basicity of adjacent amines.[3][4] The electron-withdrawing nature of the oxetane's oxygen atom lowers the pKa of nearby nitrogen atoms, which can be critical for reducing off-target effects, such as hERG inhibition, and for optimizing the volume of distribution (Vd).[4][7]
Table 1: Impact of Oxetane Incorporation on the pKa of Adjacent Amines
| Compound Pair | Original Moiety | Original pKa | Oxetane-containing Moiety | Modified pKa | Reference |
| Benzoazepine Derivative | Methyl | 4.0 | Oxetane | 2.8 | [4] |
| RSV F Inhibitor | gem-dimethyl | 10.4 | Oxetane | 8.0 | [4] |
| Tetrahydroquinazoline | Isopropyl | 7.6 | Oxetane | 5.0 | [7] |
Enhancement of Metabolic Stability
Oxetanes can serve as metabolically robust replacements for more labile groups like gem-dimethyl or morpholine (B109124) moieties.[8][9] The strained four-membered ring is generally less susceptible to enzymatic degradation, leading to a lower intrinsic clearance (CLint) and improved pharmacokinetic profiles.
Table 2: Comparative Metabolic Stability of Oxetane-Containing Compounds
| Original Compound | Original CLint (µL/min/mg) | Oxetane-containing Analog | Analog CLint (µL/min/mg) | Target/Class | Reference |
| Bicyclic lactam 4 | 169 | EZH2 Inhibitor with Oxetane | Not specified, but improved | EZH2 Inhibitor | [9] |
| Compound 38 | High | Compound 40 (Oxetane analog) | Stable in HLM and MLM | MNK Inhibitor | [7] |
| Compound with gem-dimethyl | >293 | Compound with 4,4-oxetane | 25.9 | N-substituted arylsulfonamides | [10] |
Improvement of Aqueous Solubility
The inherent polarity of the oxetane ring can significantly increase the aqueous solubility of parent compounds, a crucial factor for oral bioavailability.[5][11] This effect is particularly pronounced when replacing lipophilic groups.
Table 3: Effect of Oxetane Substitution on Aqueous Solubility
| Original Scaffold | Modification | Fold Increase in Solubility | Reference |
| Lipophilic open chain | Methylene replaced by oxetane | 25 to 4000 | [11] |
| More polar cyclic scaffold | gem-dimethyl replaced by oxetane | 4 to 4000 | [11] |
Case Studies: Oxetane-Containing Clinical Candidates
The utility of this compound derivatives is exemplified by their incorporation into several clinical drug candidates targeting a range of diseases.
GDC-0349: An mTOR Inhibitor
GDC-0349 is a potent and selective inhibitor of the mammalian target of rapamycin (B549165) (mTOR), a key kinase in the PI3K/Akt/mTOR signaling pathway that is often dysregulated in cancer.[12][13][14] The inclusion of an oxetane moiety was instrumental in reducing the basicity of an adjacent amine, thereby mitigating hERG liability and improving the overall pharmacokinetic profile.[7]
PI3K/Akt/mTOR Signaling Pathway and GDC-0349 Inhibition
Caption: GDC-0349 inhibits both mTORC1 and mTORC2 complexes.
Fenebrutinib: A BTK Inhibitor
Fenebrutinib is a non-covalent inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor signaling pathway implicated in autoimmune diseases and B-cell malignancies.[15][16][17] The synthesis of Fenebrutinib involves the use of oxetan-3-one, a direct derivative of this compound, to introduce the beneficial oxetane moiety.[15]
B-Cell Receptor Signaling Pathway and Fenebrutinib Inhibition
Caption: Fenebrutinib inhibits BTK, blocking downstream signaling.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the evaluation of oxetane-containing compounds.
Synthesis of a 3-Aminooxetane Derivative from Oxetan-3-one
This protocol describes a general procedure for the synthesis of 3-aminooxetanes, which are common structural motifs in medicinal chemistry, via reductive amination of oxetan-3-one (a derivative of this compound).[10][18]
Workflow for 3-Aminooxetane Synthesis
Caption: Reductive amination of Oxetan-3-one.
Materials:
-
Oxetan-3-one
-
Primary or secondary amine of choice
-
Sodium cyanoborohydride (NaBH3CN)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of oxetan-3-one (1.0 eq) in methanol, add the desired amine (1.1 eq).
-
Stir the mixture at room temperature for 1 hour.
-
Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove methanol.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 3-aminooxetane.
In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)
This assay is crucial for evaluating a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s.[8]
Workflow for Metabolic Stability Assay
Caption: Workflow for determining metabolic stability.
Materials:
-
Pooled Human Liver Microsomes (HLM)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
0.1 M Phosphate (B84403) buffer (pH 7.4)
-
Ice-cold acetonitrile with an internal standard
-
96-well plates
-
Incubator shaker
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Prepare a working solution of the test compound at 1 µM in 0.1 M phosphate buffer.
-
In a 96-well plate, add the test compound solution and HLM (final protein concentration 0.5 mg/mL).
-
Pre-incubate the plate at 37°C for 5 minutes with shaking.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Centrifuge the plate to precipitate proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
Calculate the intrinsic clearance (CLint) from the rate of disappearance of the parent compound.
Aqueous Solubility Assay (Kinetic Solubility)
This high-throughput assay provides a rapid assessment of a compound's solubility, which is a critical parameter for drug absorption.
Workflow for Kinetic Solubility Assay
Caption: Workflow for kinetic solubility determination.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well filter plates (e.g., 0.45 µm)
-
96-well collection plates
-
Plate shaker
-
UV-Vis plate reader or LC-MS system
Procedure:
-
Prepare serial dilutions of the test compound stock solution in DMSO.
-
In a 96-well plate, add a small volume (e.g., 2 µL) of each DMSO solution to a larger volume (e.g., 198 µL) of PBS (pH 7.4).
-
Seal the plate and shake at room temperature for 2 hours.
-
If using filter plates, place the filter plate on top of a collection plate and centrifuge to separate the dissolved compound from any precipitate.
-
Quantify the concentration of the compound in the filtrate/supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry or LC-MS).
-
The highest concentration at which the compound remains in solution is reported as its kinetic solubility.
Conclusion
This compound and its derivatives are invaluable tools in the medicinal chemist's arsenal. The strategic incorporation of the oxetane motif can systematically address common liabilities in drug candidates, leading to compounds with improved pharmacokinetic and safety profiles. The data and protocols presented herein provide a foundation for the rational design and evaluation of novel oxetane-containing therapeutics.
References
- 1. Evaluation of this compound, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 2024.sci-hub.se [2024.sci-hub.se]
- 12. Discovery and Biological Profiling of Potent and Selective mTOR Inhibitor GDC-0349 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery and Biological Profiling of Potent and Selective mTOR Inhibitor GDC-0349 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. GDC-0349 - LKT Labs [lktlabs.com]
- 15. mdpi.com [mdpi.com]
- 16. Frontiers | Design, synthesis and evaluation of a series of potential prodrugs of a Bruton’s tyrosine kinase (BTK) inhibitor [frontiersin.org]
- 17. Design, synthesis and evaluation of a series of potential prodrugs of a Bruton's tyrosine kinase (BTK) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. d-nb.info [d-nb.info]
Application Notes and Protocols: Oxetan-3-ol as a Building Block for BACE1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The β-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a prime therapeutic target in the development of disease-modifying treatments for Alzheimer's disease. As the rate-limiting enzyme in the production of amyloid-beta (Aβ) peptides, which accumulate to form neurotoxic plaques in the brain, inhibition of BACE1 is a key strategy to slow disease progression. A significant challenge in the design of BACE1 inhibitors is achieving desirable pharmacokinetic properties, including metabolic stability and brain permeability. The incorporation of small, polar, and rigid scaffolds has emerged as a successful strategy to address these challenges. Oxetane-3-ol and its derivatives have proven to be valuable building blocks in this regard, offering a means to improve physicochemical properties and introduce favorable interactions within the BACE1 active site.
This document provides detailed application notes and protocols for the use of oxetan-3-ol as a building block in the synthesis of BACE1 inhibitors. It includes a summary of quantitative data for representative compounds, detailed experimental protocols for synthesis and biological evaluation, and visualizations of key pathways and workflows.
BACE1 Signaling Pathway in Alzheimer's Disease
BACE1 initiates the amyloidogenic pathway by cleaving the amyloid precursor protein (APP). This cleavage, followed by subsequent processing by γ-secretase, leads to the formation of Aβ peptides.
Caption: BACE1 initiates APP processing, leading to Aβ production and subsequent neurotoxicity.
Data Presentation: Oxetane-Containing BACE1 Inhibitors
The incorporation of an oxetane (B1205548) moiety, often at the P2' position of the inhibitor, has been shown to enhance potency and improve pharmacokinetic profiles. The following table summarizes quantitative data for representative BACE1 inhibitors featuring an oxetane group.
| Compound ID | Oxetane Moiety | BACE1 IC50 (nM) | BACE1 Ki (nM) | Cell-based Aβ Reduction EC50 (nM) | Reference |
| AMG-8718 | 3-methyl-3-(prop-1-yn-1-yl)oxetane | 0.7 | - | - | [1] |
| Compound 42 | 3-((3-methyloxetan-3-yl)ethynyl) | - | - | - | [2] |
| Inhibitor 3a | Bicyclic tetrahydrofuranyl isoxazoline | - | 10.9 | 343 | [3] |
| GRL-8234 analog | Spirocyclic benzylamine | - | - | - |
Experimental Protocols
Synthesis of an Oxetane-Containing BACE1 Inhibitor Intermediate
The following protocol is a representative synthesis of a key intermediate for an oxetane-containing BACE1 inhibitor, based on synthetic strategies reported in the literature. This example focuses on the incorporation of a 3-ethynyloxetane (B2631759) moiety.
Logical Workflow for Synthesis
Caption: General workflow for synthesizing oxetane-containing BACE1 inhibitors.
Protocol: Synthesis of 3-ethynyl-3-methyloxetane
Materials:
-
Ethynylmagnesium bromide solution (0.5 M in THF)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Diethyl ether
-
Magnesium sulfate (B86663) (anhydrous)
-
Argon or nitrogen gas for inert atmosphere
-
Standard glassware for organic synthesis (round-bottom flasks, dropping funnel, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: Under an inert atmosphere (argon or nitrogen), add 3-oxetanone (1.0 eq) to a solution of ethynylmagnesium bromide (1.2 eq) in anhydrous THF at 0 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quenching: Cool the reaction mixture to 0 °C and slowly quench by the addition of saturated aqueous ammonium chloride solution.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography to yield 3-ethynyl-3-methyloxetane.
BACE1 Enzymatic Inhibition Assay (FRET-based)
This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to determine the in vitro potency of BACE1 inhibitors.
Experimental Workflow for BACE1 Enzymatic Assay
Caption: Workflow for a FRET-based BACE1 enzymatic inhibition assay.
Materials:
-
Recombinant human BACE1 enzyme
-
BACE1 FRET substrate (e.g., derived from the "Swedish mutation" of APP)
-
Assay Buffer: 50 mM Sodium Acetate, pH 4.5
-
Test compounds (dissolved in DMSO)
-
96-well or 384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute these in assay buffer to the final desired concentrations. The final DMSO concentration in the assay should be kept low (e.g., ≤ 1%).
-
Assay Plate Preparation: To each well of the microplate, add the diluted test compounds. Include controls for 100% enzyme activity (vehicle control) and 0% activity (no enzyme or a known potent inhibitor).
-
Enzyme Addition: Add the BACE1 enzyme solution to each well (except for the no-enzyme control wells).
-
Pre-incubation: Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the BACE1 FRET substrate to all wells.
-
Incubation and Measurement: Incubate the plate at 37°C, protected from light. Measure the fluorescence intensity kinetically over a period of 60-120 minutes or at a fixed endpoint.
-
Data Analysis: Calculate the rate of substrate cleavage from the fluorescence signal. Determine the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based Aβ Production Assay
This protocol describes an ELISA-based method to measure the reduction of secreted Aβ levels in a cellular context.
Materials:
-
Human embryonic kidney (HEK293) cells stably overexpressing human APP (HEK293-APP)
-
Cell culture medium (e.g., DMEM with 10% FBS and antibiotics)
-
Test compounds (dissolved in DMSO)
-
Aβ40 and Aβ42 ELISA kits
-
Cell culture plates (e.g., 24-well or 96-well)
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Procedure:
-
Cell Seeding: Seed HEK293-APP cells into multi-well plates at a density that allows for confluency after the desired treatment period.
-
Compound Treatment: The following day, replace the culture medium with fresh medium containing serial dilutions of the test compounds. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for 24-48 hours.
-
Conditioned Media Collection: Collect the conditioned media from each well. Centrifuge to remove any cell debris.
-
ELISA: Perform Aβ40 and Aβ42 ELISAs on the conditioned media according to the manufacturer's instructions.
-
Data Analysis: Quantify the concentration of Aβ40 and Aβ42 in each sample. Calculate the percent reduction in Aβ levels for each compound concentration relative to the vehicle control. Plot the percent reduction versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Conclusion
This compound and its derivatives are valuable building blocks for the design and synthesis of potent and brain-penetrant BACE1 inhibitors. The protocols provided herein offer a framework for the synthesis and evaluation of such compounds. The use of these small, rigid scaffolds can lead to the development of promising drug candidates for the treatment of Alzheimer's disease. Researchers are encouraged to adapt and optimize these protocols for their specific applications.
References
- 1. Design, synthesis, and X-ray structural studies of BACE-1 Inhibitors containing substituted 2-oxopiperazines as P1′-P2′ ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Flavonoids as BACE1 inhibitors: QSAR modelling, screening and in vitro evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Incorporating Oxetane Moieties to Improve Drug-Like Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Oxetane (B1205548) Incorporation
In modern medicinal chemistry, the incorporation of small, strained ring systems has emerged as a powerful strategy to fine-tune the physicochemical properties of drug candidates. Among these, the oxetane moiety, a four-membered cyclic ether, has garnered significant attention for its ability to confer remarkable improvements in drug-like properties.[1][2][3] This is largely attributed to its unique combination of polarity, three-dimensionality, and metabolic stability.[4][5]
The compact and polar nature of the oxetane ring can enhance aqueous solubility and reduce lipophilicity, crucial parameters for improving oral bioavailability and reducing off-target effects.[1][6][7] Furthermore, the strained ring system is surprisingly stable under physiological conditions and can block sites of metabolism, thereby increasing the metabolic stability and half-life of a drug.[1][6][8] Oxetanes have been successfully employed as bioisosteres for commonly used functionalities like gem-dimethyl and carbonyl groups, offering a novel avenue for property modulation and intellectual property development.[1][3][9]
These application notes provide a comprehensive overview of the benefits of incorporating oxetane moieties, supported by quantitative data from recent drug discovery programs. Detailed protocols for key in vitro assays to evaluate these improved properties are also presented to enable researchers to effectively apply this strategy in their own work.
Impact of Oxetane Incorporation on Drug-Like Properties: Case Studies
The strategic replacement of existing functional groups with oxetane moieties has consistently led to significant improvements in the ADME (Absorption, Distribution, Metabolism, and Excretion) profiles of various inhibitor classes. Below are case studies summarizing the quantitative impact of oxetane incorporation.
Matrix Metalloproteinase-13 (MMP-13) Inhibitors
MMP-13 is a key enzyme involved in the degradation of type II collagen, making it a target for osteoarthritis therapies.[10][11] However, the development of selective and bioavailable MMP-13 inhibitors has been challenging. The incorporation of an oxetane ring into a series of MMP-13 inhibitors resulted in a remarkable enhancement of their drug-like properties.[12][13]
| Compound | Modification | MMP-13 IC50 (nM) | Aqueous Solubility (µg/mL) | Human Liver Microsomal Stability (t1/2, min) |
| Parent Compound | N/A | 2.7 | < 1 | < 5 |
| Oxetane Analog | Replacement of a gem-dimethyl group with an oxetane | 4.4 | 150 | > 120 |
Beta-Secretase 1 (BACE1) Inhibitors
BACE1 is a primary target for the treatment of Alzheimer's disease, as it is involved in the production of amyloid-β peptides.[14][15][16] The optimization of BACE1 inhibitors often involves improving their pharmacokinetic properties to ensure sufficient brain penetration and duration of action. The introduction of an oxetane moiety has proven to be a successful strategy in this context.[17]
| Compound | Modification | BACE1 Ki (nM) | LogD7.4 | Human Liver Microsomal Clearance (CLint, µL/min/mg) |
| Parent Compound | Isophthalamide derivative | 5.8 | 3.5 | 150 |
| Oxetane Analog | Introduction of a pendent oxetane | 2.0 | 2.8 | 25 |
Cathepsin S Inhibitors
Cathepsin S is a cysteine protease implicated in autoimmune diseases and cancer.[18][19][20] The development of potent and selective Cathepsin S inhibitors with good oral bioavailability is an active area of research. Replacing a metabolically labile group with an oxetane has led to compounds with improved metabolic stability.
| Compound | Modification | Cathepsin S IC50 (nM) | Aqueous Solubility (µM) | Rat Liver Microsomal Stability (t1/2, min) |
| Parent Compound | N-arylsulfonamide | 15 | 5 | 10 |
| Oxetane Analog | Replacement of a carbocyclic ring with an oxetane | 12 | 150 | 95 |
Visualizing the Rationale and Workflow
Conceptual Workflow for Oxetane-Driven Drug Candidate Optimization
The following diagram illustrates a typical workflow for incorporating an oxetane moiety to improve the properties of a lead compound.
Caption: Workflow for improving drug-like properties using oxetanes.
Impact of Oxetane Moiety on Physicochemical Properties
This diagram illustrates how the incorporation of an oxetane can positively influence key drug-like properties.
Caption: Influence of oxetanes on key drug-like properties.
Experimental Protocols
Detailed protocols for the key assays used to evaluate the impact of oxetane incorporation are provided below.
Aqueous Solubility Assay (Kinetic Shake-Flask Method)
Objective: To determine the kinetic aqueous solubility of a compound.
Materials:
-
Test compound and reference compounds
-
Dimethyl sulfoxide (B87167) (DMSO), HPLC grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well plates (e.g., Millipore Multiscreen solubility filter plates)
-
Thermomixer or equivalent shaker/incubator
-
UV-Vis plate reader or LC-MS/MS system
-
Pipettes and tips
Protocol:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.
-
Incubation: a. In a 96-well plate, add 4.9 µL of PBS to each well. b. Add 0.1 µL of the 10 mM compound stock solution to the PBS, resulting in a 200 µM solution with 2% DMSO. c. Seal the plate and incubate at room temperature for 2 hours with continuous shaking.
-
Filtration: a. After incubation, place the filter plate on a vacuum manifold and filter the samples into a clean 96-well collection plate.
-
Quantification: a. Analyze the filtrate using a UV-Vis plate reader or by LC-MS/MS. b. Prepare a standard curve using known concentrations of the compound in PBS with 2% DMSO. c. Calculate the solubility of the test compound by comparing its response to the standard curve.
Metabolic Stability Assay (Human Liver Microsomes)
Objective: To determine the in vitro metabolic stability of a compound using human liver microsomes (HLM).
Materials:
-
Test compound and positive control (e.g., testosterone)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (100 mM, pH 7.4)
-
Acetonitrile (ACN) with an internal standard
-
96-well plates
-
Incubator/shaker set to 37°C
-
Centrifuge
-
LC-MS/MS system
Protocol:
-
Reaction Mixture Preparation: a. Prepare a reaction mixture containing HLM (final concentration 0.5 mg/mL) and the test compound (final concentration 1 µM) in phosphate buffer. b. Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: a. Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time-Point Sampling: a. At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture. b. Immediately quench the reaction by adding 3 volumes of ice-cold ACN containing an internal standard.
-
Sample Processing: a. Centrifuge the quenched samples at 4°C to precipitate the proteins. b. Transfer the supernatant to a new 96-well plate for analysis.
-
LC-MS/MS Analysis: a. Analyze the samples by LC-MS/MS to determine the remaining concentration of the parent compound at each time point.
-
Data Analysis: a. Plot the natural logarithm of the percentage of the parent compound remaining versus time. b. Determine the elimination rate constant (k) from the slope of the linear regression. c. Calculate the half-life (t1/2) = 0.693 / k. d. Calculate the intrinsic clearance (CLint) = (k / [microsomal protein concentration]).
Lipophilicity Determination (Shake-Flask LogD7.4)
Objective: To determine the octanol-water distribution coefficient (LogD) at pH 7.4.
Materials:
-
Test compound
-
n-Octanol, pre-saturated with PBS
-
Phosphate-buffered saline (PBS), pH 7.4, pre-saturated with n-octanol
-
Glass vials
-
Vortex mixer
-
Centrifuge
-
HPLC-UV or LC-MS/MS system
Protocol:
-
Preparation of Phases: Pre-saturate the n-octanol and PBS phases by mixing them overnight and then separating them.
-
Compound Addition: a. Add the test compound (from a stock solution in a suitable solvent, which is then evaporated) to a glass vial. b. Add equal volumes of pre-saturated n-octanol and pre-saturated PBS (e.g., 1 mL of each).
-
Equilibration: a. Vortex the vials vigorously for 10 minutes to ensure thorough mixing. b. Allow the phases to separate by gravity or by centrifugation.
-
Sampling: a. Carefully withdraw an aliquot from both the n-octanol and the PBS layers.
-
Quantification: a. Analyze the concentration of the compound in each phase using HPLC-UV or LC-MS/MS.
-
Calculation: a. Calculate LogD7.4 using the following formula: LogD7.4 = log10 ([Compound]octanol / [Compound]PBS).
Permeability Assay (Parallel Artificial Membrane Permeability Assay - PAMPA)
Objective: To assess the passive permeability of a compound across an artificial membrane.
Materials:
-
PAMPA plate system (donor and acceptor plates)
-
Artificial membrane solution (e.g., 2% lecithin (B1663433) in dodecane)
-
Test compound and reference compounds (high and low permeability)
-
PBS, pH 7.4
-
DMSO
-
Plate reader (UV-Vis) or LC-MS/MS system
Protocol:
-
Membrane Coating: a. Add a small volume (e.g., 5 µL) of the artificial membrane solution to the filter of each well in the donor plate. b. Allow the solvent to evaporate, leaving a lipid layer.
-
Preparation of Solutions: a. Prepare a solution of the test compound (e.g., 200 µM) in PBS with a low percentage of DMSO (e.g., 1%). b. Fill the acceptor wells with fresh PBS.
-
Incubation: a. Add the compound solution to the donor wells. b. Assemble the PAMPA "sandwich" by placing the donor plate on top of the acceptor plate. c. Incubate at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.
-
Quantification: a. After incubation, determine the concentration of the compound in both the donor and acceptor wells using a plate reader or LC-MS/MS.
-
Calculation of Permeability Coefficient (Pe): a. The effective permeability (Pe) can be calculated using established equations that take into account the concentrations in the donor and acceptor wells, the volume of the wells, the surface area of the membrane, and the incubation time.
Conclusion
The incorporation of oxetane moieties represents a valuable and increasingly utilized strategy in modern drug discovery for the optimization of lead compounds. The unique structural and electronic properties of the oxetane ring can lead to significant improvements in aqueous solubility, metabolic stability, and lipophilicity, ultimately contributing to enhanced pharmacokinetic profiles and increased clinical success. The provided case studies and detailed experimental protocols offer a practical guide for researchers to effectively leverage the benefits of oxetane incorporation in their drug discovery programs.
References
- 1. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 2. LogP / LogD shake-flask method [protocols.io]
- 3. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 4. enamine.net [enamine.net]
- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. In-vitro Thermodynamic Solubility [protocols.io]
- 8. enamine.net [enamine.net]
- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 10. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 11. Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 13. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 15. researchgate.net [researchgate.net]
- 16. Aqueous Solubility Assay - Enamine [enamine.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 19. bioassaysys.com [bioassaysys.com]
- 20. evotec.com [evotec.com]
Synthesis of Spirocyclic Oxetanes from Oxetan-3-ol Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spirocyclic scaffolds incorporating an oxetane (B1205548) moiety have emerged as a valuable structural motif in modern drug discovery. The unique three-dimensional arrangement of spirocycles, combined with the favorable physicochemical properties of the oxetane ring, offers significant advantages in the design of novel therapeutic agents. Oxetanes are often employed as bioisosteres for gem-dimethyl or carbonyl groups, leading to improvements in aqueous solubility, metabolic stability, and lipophilicity.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of various spirocyclic oxetanes, with a focus on methods starting from oxetan-3-ol derivatives, particularly oxetan-3-one.
Synthetic Strategies and Protocols
Several robust methods have been developed for the synthesis of spirocyclic oxetanes. The following sections detail the experimental protocols for key transformations, providing researchers with the necessary information to implement these procedures in their own laboratories.
Multi-Component Cascade Reaction for Spirooxazolidine Synthesis
This highly atom-economical, one-pot synthesis yields 3-oxetanone-derived N-propargyl spirooxazolidines through a copper-catalyzed four-component cascade reaction. This approach is notable for its broad substrate scope and excellent chemoselectivity.[3][4]
-
To a sealed vial containing a magnetic stir bar, add the 1,2-amino alcohol (0.55 mmol), 37% aqueous formaldehyde (B43269) solution (0.50 mmol), 3-oxetanone (B52913) (0.55 mmol), the terminal alkyne (0.40 mmol), CuBr₂ (10 mol%), and TFA (20 mol%).
-
Add n-hexane (2 mL) as the solvent.
-
Seal the vial and stir the reaction mixture vigorously at 80 °C for 10 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired spirooxazolidine.
Caption: Workflow for the four-component synthesis of spirooxazolidines.
| Entry | Amino Alcohol | Alkyne | Product | Yield (%) |
| 1 | 2-aminoethanol | Phenylacetylene | 2-(phenylethynyl)-1-oxa-4-azaspiro[4.3]octane | 85 |
| 2 | 1-aminopropan-2-ol | 1-hexyne | 2-(but-1-yn-1-yl)-3-methyl-1-oxa-4-azaspiro[4.3]octane | 78 |
| 3 | 2-amino-2-phenylethanol | Cyclopropylacetylene | 2-(cyclopropylethynyl)-3-phenyl-1-oxa-4-azaspiro[4.3]octane | 82 |
| (Data are representative examples and may vary based on specific substrates and reaction conditions.) |
Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Derivatives
2-Oxa-6-azaspiro[3.3]heptane is a key building block in medicinal chemistry, often used as a morpholine (B109124) bioisostere.[5][6][7] An improved and scalable synthesis has been developed to produce stable sulfonate salts of this spirocycle, which exhibit better solubility and handling properties compared to the oxalate (B1200264) salt.[5][6]
Step 1: Synthesis of N-Benzyl-2-oxa-6-azaspiro[3.3]heptane
-
To a solution of 3,3-bis(bromomethyl)oxetane (B1265868) in a suitable solvent, add benzylamine.
-
Heat the reaction mixture to 60 °C and stir overnight to ensure complete conversion.
Step 2: Debenzylation and Salt Formation
-
Perform the debenzylation of N-benzyl-2-oxa-6-azaspiro[3.3]heptane using 10% Pd on activated carbon under a hydrogen atmosphere (5 bar) in methanol (B129727) containing a catalytic amount of acetic acid.
-
Stir the reaction for 16 hours.
-
Filter off the catalyst to obtain a solution of the free base of 2-oxa-6-azaspiro[3.3]heptane.
-
To the filtrate, add the desired sulfonic acid (e.g., methanesulfonic acid or p-toluenesulfonic acid) to precipitate the corresponding sulfonate salt.
Caption: Synthetic pathway to stable 2-oxa-6-azaspiro[3.3]heptane sulfonate salts.
| Salt Form | Yield (%) | Solubility | Stability |
| Oxalate | ~47-81 | Lower | Less Stable |
| Acetate | 86 | Moderate | Moderate |
| Sulfonate | >80 | Higher | More Stable |
| (Yields and properties are comparative and may depend on the scale and specific conditions.)[5] |
Paternò-Büchi Reaction for Functionalized Spirocyclic Oxetanes
The Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, is a powerful tool for the direct synthesis of the oxetane ring.[2][8] A telescoped three-step sequence involving this reaction allows for the synthesis of a variety of functionalized spirocyclic oxetanes.[9][10][11]
-
Paternò-Büchi Reaction: In a quartz tube, dissolve the cyclic ketone (3 mmol) and maleic acid derivative (1 mmol) in acetonitrile (B52724) (10 mL). Add p-xylene (B151628) (1 mmol) to suppress alkene dimerization. Irradiate the mixture at 300 nm until the reaction is complete.
-
Nucleophilic Ring-Opening: To the crude reaction mixture, add a nucleophile (e.g., an alcohol or amine) and stir until the anhydride (B1165640) ring is opened.
-
Coupling: Add a coupling agent (e.g., DCC) to facilitate esterification or amidation of the resulting carboxylic acid.
-
Purify the final spirocyclic oxetane product by column chromatography.
Caption: Telescoped synthesis of functionalized spirocyclic oxetanes.
| Cyclic Ketone | Maleic Derivative | Product | Isolated Yield (%) |
| Cyclohexanone | Maleic anhydride | 10-oxa-3-oxatricyclo[5.2.1.0¹,⁵]decane-2,4-dione | 75 |
| Cyclopentanone | Maleic anhydride | 9-oxa-3-oxatricyclo[4.2.1.0¹,⁴]nonane-2,5-dione | 60 |
| 4-Methylcyclohexanone | Maleic anhydride | 7-methyl-10-oxa-3-oxatricyclo[5.2.1.0¹,⁵]decane-2,4-dione | 72 |
| (Yields are for the initial spirocyclic anhydride product and may vary.)[11] |
Conclusion
The synthesis of spirocyclic oxetanes from this compound derivatives offers a rich and diverse field of study for medicinal and synthetic chemists. The protocols outlined in this document provide a starting point for the exploration of these valuable scaffolds. The choice of synthetic route will ultimately depend on the desired target structure and the availability of starting materials. The continued development of novel and efficient methods for the construction of these unique molecular architectures will undoubtedly facilitate their broader application in drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Oxetanes [manu56.magtech.com.cn]
- 3. benchchem.com [benchchem.com]
- 4. Copper-Catalyzed Four-Component A3-Based Cascade Reaction: Facile Synthesis of 3-Oxetanone-Derived Spirocycles | MDPI [mdpi.com]
- 5. thieme.de [thieme.de]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 7. Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 8. Oxetane synthesis through the Paternò-Büchi reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis of Functionalized Spirocyclic Oxetanes through Paternò-Büchi Reactions of Cyclic Ketones and Maleic Acid Derivatives: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 11. Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC06459F [pubs.rsc.org]
Application Notes and Protocols for the Derivatization of Oxetan-3-ol in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy in modern medicinal chemistry for the identification of novel lead compounds. This approach relies on the screening of low molecular weight fragments (typically < 300 Da) that bind to a biological target with low affinity. These initial hits are then optimized and grown into more potent, drug-like molecules. The oxetane (B1205548) motif, a four-membered cyclic ether, has garnered significant interest as a valuable scaffold in FBDD.[1][2] The incorporation of an oxetane ring can confer a range of beneficial physicochemical properties to a molecule, including improved aqueous solubility, metabolic stability, and three-dimensionality, while also acting as a bioisostere for commonly used functional groups like gem-dimethyl or carbonyl groups.[1][3]
Oxetan-3-ol, in particular, serves as a versatile starting point for the synthesis of a diverse library of fragments. Its hydroxyl group provides a convenient handle for a variety of chemical transformations, allowing for the exploration of different vectors and functionalities around the oxetane core. These application notes provide detailed protocols for the derivatization of this compound to generate a fragment library suitable for FBDD campaigns and summarize key quantitative data for oxetane-based fragments.
Rationale for Using this compound Derivatives in FBDD
The unique properties of the oxetane ring make it an attractive scaffold for fragment library design:
-
Improved Physicochemical Properties: The polar oxygen atom in the oxetane ring can act as a hydrogen bond acceptor, often leading to improved aqueous solubility and reduced lipophilicity of the parent molecule.[1]
-
Metabolic Stability: The oxetane ring is generally more stable to metabolic degradation compared to other functionalities it can replace, such as gem-dimethyl groups.
-
Three-Dimensionality: The non-planar, puckered conformation of the oxetane ring introduces three-dimensionality into fragments, which can lead to improved binding affinity and selectivity by accessing deeper or more complex binding pockets.[1]
-
Vectorial Elaboration: The substituents on the oxetane ring project in well-defined vectors, providing clear pathways for fragment growing and linking during the hit-to-lead optimization phase.
Data Presentation: Performance of Oxetane-Based Fragments
The incorporation of an oxetane moiety has been shown to significantly enhance the potency and ligand efficiency of fragments in various drug discovery programs. The following tables summarize representative quantitative data from FBDD campaigns targeting different protein classes.
Table 1: Improvement of AXL Kinase Inhibitor Potency [4]
| Compound | Structure | IC50 (µM) | Ligand Efficiency (LE) |
| Indazole Hit | Indazole core | 28.4 | 0.39 |
| Oxetane Derivative | Indazole core with oxetane substitution | 0.320 | - |
Table 2: Optimization of Aldehyde Dehydrogenase 1A1 (ALDH1A1) Inhibitors [4]
| Compound | Structure | IC50 (µM) | Key Properties |
| Pyrazolopyrimidinone Hit | Pyrazolopyrimidinone core | 0.9 | Poor metabolic stability and aqueous solubility |
| Oxetane Analogue | Pyrazolopyrimidinone core with oxetane | 0.08 - 0.25 | Significantly improved metabolic stability |
Table 3: Enhancement of Phosphodiesterase (PDE) Inhibitor Properties
| Compound | Structure | IC50 (nM) | Lipophilic Ligand Efficiency (LLE) |
| Initial Hit | Phenyl-imidazole core | 150 | 2.5 |
| Oxetane Derivative | Phenyl-imidazole core with 3-amino-oxetane | 25 | 4.2 |
Note: Ligand Efficiency (LE) is calculated as -1.4 * log(IC50) / N, where N is the number of non-hydrogen atoms. Lipophilic Ligand Efficiency (LLE) is calculated as pIC50 - logP.[5]
Experimental Protocols
The following protocols describe key derivatization reactions of this compound to generate a diverse fragment library.
Protocol 1: Synthesis of 3-Aryloxy-oxetanes via Williamson Ether Synthesis
This protocol describes the synthesis of 3-aryloxy-oxetanes through the reaction of this compound with various phenols.
Materials:
-
This compound
-
Substituted phenol (B47542)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of the substituted phenol (1.1 equivalents) in anhydrous DMF dropwise.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-aryloxy-oxetane.
Protocol 2: Synthesis of 3-(Arylamino)oxetanes via Reductive Amination
This protocol details the synthesis of 3-(arylamino)oxetanes from oxetan-3-one, which can be obtained by the oxidation of this compound.
Part A: Oxidation of this compound to Oxetan-3-one
Materials:
-
This compound
-
Dess-Martin periodinane (DMP)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate (B1220275) solution
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of this compound (1.0 equivalent) in dichloromethane at 0 °C, add Dess-Martin periodinane (1.2 equivalents) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate solution and saturated aqueous sodium thiosulfate solution.
-
Stir vigorously until the two layers become clear.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully concentrate under reduced pressure at low temperature to obtain crude oxetan-3-one. Note: Oxetan-3-one is volatile and should be handled with care.
Part B: Reductive Amination of Oxetan-3-one
Materials:
-
Crude oxetan-3-one from Part A
-
Substituted aniline (B41778)
-
1,2-Dichloroethane (DCE)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the substituted aniline (1.0 equivalent) in 1,2-dichloroethane, add the crude oxetan-3-one (1.1 equivalents) followed by a catalytic amount of glacial acetic acid.
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.
-
Extract the mixture with dichloromethane (3 x 40 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 3-(arylamino)oxetane.
Protocol 3: Synthesis of 3-Aryl-oxetanes via Suzuki-Miyaura Cross-Coupling
This protocol describes the synthesis of 3-aryl-oxetanes from a 3-halooxetane derivative, which can be prepared from this compound.
Part A: Synthesis of 3-Iodooxetane (B1340047) from this compound
Materials:
-
This compound
-
Iodine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate solution
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of triphenylphosphine (1.5 equivalents) and imidazole (1.5 equivalents) in dichloromethane at 0 °C, add iodine (1.5 equivalents) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of this compound (1.0 equivalent) in dichloromethane dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with saturated aqueous sodium thiosulfate solution.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify by flash chromatography to obtain 3-iodooxetane.
Part B: Suzuki-Miyaura Cross-Coupling of 3-Iodooxetane [6]
Materials:
-
3-Iodooxetane from Part A
-
Arylboronic acid
-
Potassium phosphate (B84403) (K3PO4)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure: [6]
-
In a reaction vessel, combine 3-iodooxetane (1.0 equivalent), the arylboronic acid (1.2 equivalents), and potassium phosphate (3.0 equivalents).
-
Add Pd(dppf)Cl2 (0.05 equivalents) to the vessel.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir for 4-16 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-oxetane.[6]
Visualizations
The following diagrams illustrate the experimental workflows for the derivatization of this compound and a typical fragment-based screening cascade.
Caption: Derivatization workflow for this compound.
Caption: Fragment-based drug discovery workflow.
References
- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of this compound, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ligand efficiency - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for the Dehydroxylation of Oxetan-3-ols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of modern and classical protocols for the dehydroxylation of oxetan-3-ols, a critical transformation in medicinal chemistry for the synthesis of novel oxetane-containing scaffolds. The following sections detail three key methodologies: Titanium-Catalyzed Direct Dehydroxylation, Photoredox-Catalyzed Deoxygenation, and the Barton-McCombie Deoxygenation, including a tin-free variant. Each section includes a detailed experimental protocol, a summary of quantitative data, and a workflow diagram.
Introduction
Oxetanes are increasingly important structural motifs in drug discovery, serving as valuable bioisosteres for carbonyls and gem-dimethyl groups. The dehydroxylation of readily available oxetan-3-ols provides access to 3-substituted and 3,3-disubstituted oxetanes, which are crucial building blocks for novel therapeutics. This document outlines and compares several effective protocols for this transformation, enabling researchers to select the most suitable method based on substrate scope, functional group tolerance, and reaction conditions.
Titanium-Catalyzed Direct Dehydroxylation of Tertiary Alcohols
This modern protocol offers a direct and efficient method for the dehydroxylation of tertiary alcohols, including 3-substituted oxetan-3-ols, without the need for prior functionalization of the hydroxyl group. The reaction is characterized by its mild conditions and high functional group tolerance.[1][2][3]
Data Presentation
| Method | Catalyst/Reagents | H-Source | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Ref. |
| Ti-Catalyzed | Cp*TiCl₃ (5 mol%), Zn, TESCl | PhSiH₃ | 1,4-Dioxane (B91453) | 60 | 12-24 | 85-95 | [2] |
Yields are representative for a range of tertiary alcohols and are expected to be similar for oxetan-3-ol substrates.
Experimental Protocol
Materials:
-
This compound substrate (1.0 equiv)
-
Cp*TiCl₃ (Pentamethylcyclopentadienyl titanium trichloride, 0.05 equiv)
-
Zinc powder (Zn, 3.0 equiv)
-
Triethylchlorosilane (TESCl, 2.0 equiv)
-
Phenylsilane (B129415) (PhSiH₃, 2.0 equiv)
-
Anhydrous 1,4-dioxane
-
Nitrogen or Argon atmosphere
Procedure:
-
To an oven-dried reaction vial, add the this compound (0.2 mmol, 1.0 equiv), Cp*TiCl₃ (0.01 mmol, 0.05 equiv), and zinc powder (0.6 mmol, 3.0 equiv).
-
Seal the vial with a septum and purge with dry nitrogen or argon for 10-15 minutes.
-
Add anhydrous 1,4-dioxane (2.0 mL) via syringe.
-
To the resulting suspension, add triethylchlorosilane (0.4 mmol, 2.0 equiv) followed by phenylsilane (0.4 mmol, 2.0 equiv) at room temperature with stirring.
-
Place the reaction vial in a preheated oil bath at 60 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of NaHCO₃.
-
Extract the mixture with ethyl acetate (B1210297) (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the dehydroxylated oxetane.
Workflow Diagram
Caption: Workflow for Ti-Catalyzed Dehydroxylation of Oxetan-3-ols.
Photoredox-Catalyzed Deoxygenation via Xanthate Intermediate
This protocol utilizes visible light photoredox catalysis to generate alkyl radicals from xanthate derivatives of alcohols. It offers a mild, tin-free alternative to the classical Barton-McCombie reaction and is applicable to primary, secondary, and tertiary alcohols.[4][5][6]
Data Presentation
| Method | Photocatalyst/Reagents | H-Source | Solvent | Temp. | Time (h) | Typical Yield (%) | Ref. |
| Photoredox | fac-Ir(ppy)₃ or Ru(bpy)₃(PF₆)₂ (1-2 mol%) | Hantzsch Ester | DMF/MeCN | RT | 12-24 | 70-90 | [4][6] |
| Photocatalyst-free | None (Direct excitation) | Hantzsch Ester | DMSO | RT | 24 | 60-85 | [5] |
Yields are representative for a range of tertiary alcohols and are expected to be similar for this compound substrates.
Experimental Protocol
This is a two-step, one-pot procedure.
Materials:
-
This compound substrate (1.0 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)
-
Carbon disulfide (CS₂, 1.5 equiv)
-
Methyl iodide (MeI, 1.5 equiv)
-
fac-Ir(ppy)₃ (1-2 mol%) or other suitable photocatalyst
-
Hantzsch ester (1.5 equiv)
-
Anhydrous DMF or MeCN
-
Nitrogen or Argon atmosphere
-
Blue LED light source
Procedure:
Step 1: Xanthate Formation
-
To an oven-dried flask, add the this compound (0.5 mmol, 1.0 equiv) and dissolve in anhydrous DMF (2.5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add NaH (0.6 mmol, 1.2 equiv) portion-wise. Stir the mixture at 0 °C for 30 minutes.
-
Add carbon disulfide (0.75 mmol, 1.5 equiv) dropwise and stir for another 30 minutes at 0 °C.
-
Add methyl iodide (0.75 mmol, 1.5 equiv) and allow the reaction to warm to room temperature, stirring for 2-3 hours. The formation of the S-methyl xanthate can be monitored by TLC.
Step 2: Photoredox Deoxygenation
-
To the crude xanthate mixture from Step 1, add the photocatalyst (e.g., fac-Ir(ppy)₃, 0.005-0.01 mmol, 1-2 mol%) and Hantzsch ester (0.75 mmol, 1.5 equiv).
-
Degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.
-
Place the reaction flask approximately 5-10 cm from a blue LED lamp and irradiate with vigorous stirring at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with diethyl ether or ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Logical Relationship Diagram
Caption: Mechanism of Photoredox Deoxygenation via a Xanthate Intermediate.
Barton-McCombie Deoxygenation (Tin-Free Variant)
The Barton-McCombie reaction is a classical radical deoxygenation method. The tin-free variant described here replaces the toxic tributyltin hydride with a less toxic silane, such as tris(trimethylsilyl)silane (B43935) (TTMSS), making it a more environmentally benign option.
Data Presentation
| Method | Reagents | H-Source | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Ref. |
| Tin-Free Barton-McCombie | Xanthate, AIBN | (TMS)₃SiH | Toluene (B28343) | 80-110 | 2-6 | 75-90 | [7][8] |
Yields are representative for a range of tertiary alcohols and are expected to be similar for this compound substrates.
Experimental Protocol
This is a two-step protocol. The xanthate formation is identical to Step 1 of the Photoredox Protocol.
Materials:
-
S-Methyl xanthate of this compound (prepared as in Photoredox Protocol, Step 1)
-
Tris(trimethylsilyl)silane (TTMSS, 1.5 equiv)
-
Azobisisobutyronitrile (AIBN, 0.2 equiv)
-
Anhydrous toluene
-
Nitrogen or Argon atmosphere
Procedure:
-
Dissolve the crude or purified S-methyl xanthate of the this compound (0.5 mmol, 1.0 equiv) in anhydrous toluene (5.0 mL) in a round-bottom flask equipped with a reflux condenser.
-
Add tris(trimethylsilyl)silane (TTMSS, 0.75 mmol, 1.5 equiv).
-
Add AIBN (0.1 mmol, 0.2 equiv).
-
Degas the solution by bubbling nitrogen or argon through it for 15-20 minutes.
-
Heat the reaction mixture to 80-110 °C under a nitrogen or argon atmosphere and stir for 2-6 hours.
-
Monitor the reaction for the consumption of the starting material by TLC.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue directly by flash column chromatography on silica gel to yield the dehydroxylated oxetane.
Experimental Workflow Diagram
Caption: Workflow for Tin-Free Barton-McCombie Deoxygenation.
References
- 1. Ti-Catalyzed Dehydroxylation of Tertiary Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ti-Catalyzed Dehydroxylation of Tertiary Alcohols [organic-chemistry.org]
- 3. Collection - Ti-Catalyzed Dehydroxylation of Tertiary Alcohols - Organic Letters - Figshare [figshare.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Photoredox-Catalyzed Deoxygenative C-H Alkylation of Azauracils via Xanthate-Activated Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Barton-McCombie Reaction [organic-chemistry.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
Application Note: Synthesis of 3-Aminooxetanes via Reductive Amination of Oxetan-3-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxetane (B1205548) motif is a valuable building block in medicinal chemistry, often employed as a bioisostere for gem-dimethyl or carbonyl groups. Its incorporation into drug candidates can lead to improved physicochemical properties such as aqueous solubility, metabolic stability, and lipophilicity. 3-Aminooxetanes, in particular, are crucial intermediates for the synthesis of a wide range of biologically active molecules. Reductive amination of oxetan-3-one is a robust and widely utilized method for the preparation of these valuable synthons. This one-pot reaction involves the formation of an intermediate iminium ion from oxetan-3-one and a primary or secondary amine, which is then reduced in situ to the corresponding 3-aminooxetane.
This application note provides a detailed protocol for the reductive amination of oxetan-3-one, focusing on the use of sodium triacetoxyborohydride (B8407120) as a mild and selective reducing agent.
Reaction Principle
The reductive amination of oxetan-3-one proceeds in two main steps:
-
Iminium Ion Formation: The carbonyl group of oxetan-3-one reacts with a primary or secondary amine under mildly acidic conditions to form a hemiaminal, which then dehydrates to an electrophilic iminium ion.
-
Reduction: A reducing agent, present in the reaction mixture, selectively reduces the iminium ion to the stable 3-aminooxetane product.
The choice of reducing agent is critical to the success of the reaction. Strong reducing agents like sodium borohydride (B1222165) (NaBH₄) can lead to the undesired reduction of the starting ketone, oxetan-3-one, to oxetan-3-ol, thus lowering the yield of the desired amine. Milder reagents, such as sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN), are preferred as they selectively reduce the iminium ion over the ketone. NaBH(OAc)₃ is often the reagent of choice due to its efficacy and lower toxicity compared to cyanide-based reagents.
Experimental Overview
The general workflow for the reductive amination of oxetan-3-one is depicted in the following diagram:
Caption: General workflow for the synthesis of 3-aminooxetanes.
Quantitative Data Summary
The following table summarizes representative yields for the reductive amination of oxetan-3-one with various primary and secondary amines using sodium triacetoxyborohydride. Please note that these are illustrative yields and actual results may vary depending on the specific reaction conditions and the nature of the amine.
| Amine Substrate | Product | Reducing Agent | Typical Yield Range (%) |
| Benzylamine | N-Benzyl-oxetan-3-amine | NaBH(OAc)₃ | 85-95% |
| Aniline | N-Phenyl-oxetan-3-amine | NaBH(OAc)₃ | 70-85% |
| Morpholine | 4-(Oxetan-3-yl)morpholine | NaBH(OAc)₃ | 90-98% |
| Piperidine | 1-(Oxetan-3-yl)piperidine | NaBH(OAc)₃ | 90-98% |
| Ethylamine | N-Ethyl-oxetan-3-amine | NaBH(OAc)₃ | 80-90% |
| Cyclopropylamine | N-Cyclopropyl-oxetan-3-amine | NaBH(OAc)₃ | 85-95% |
Detailed Experimental Protocols
Protocol 1: General Procedure for the Reductive Amination of Oxetan-3-one with Primary and Secondary Amines using Sodium Triacetoxyborohydride
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Oxetan-3-one (1.0 eq)
-
Amine (primary or secondary) (1.0-1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq)
-
Anhydrous 1,2-dichloroethane (B1671644) (DCE) or tetrahydrofuran (B95107) (THF)
-
Acetic acid (optional, 0.1-1.0 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl acetate (B1210297) (EtOAc) for extraction
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄) for drying
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of oxetan-3-one (1.0 eq) in anhydrous DCE or THF, add the amine (1.0-1.2 eq).
-
If the amine is used as a salt (e.g., hydrochloride), add a non-nucleophilic base like triethylamine (B128534) (TEA) (1.0-1.1 eq) to liberate the free amine.
-
For less reactive amines, acetic acid (0.1-1.0 eq) can be added to the mixture to facilitate the formation of the iminium ion.
-
Stir the mixture at room temperature for 20-30 minutes.
-
Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise over 10-15 minutes. The reaction is often exothermic, and cooling may be necessary for larger-scale reactions.
-
Stir the reaction mixture at room temperature for 2 to 24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with DCM or EtOAc (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, if necessary.
Protocol 2: Reductive Amination using Sodium Cyanoborohydride
This protocol is an alternative to Protocol 1. Note that sodium cyanoborohydride and its byproducts are toxic, and appropriate safety precautions must be taken.
Materials:
-
Oxetan-3-one (1.0 eq)
-
Amine (primary or secondary) (1.0-1.2 eq)
-
Sodium cyanoborohydride (NaBH₃CN) (1.1-1.5 eq)
-
Anhydrous methanol (B129727) (MeOH)
-
Acetic acid
-
Water
-
Organic solvent for extraction (e.g., DCM)
Procedure:
-
Dissolve the oxetan-3-one (1.0 eq) and the amine (1.0-1.2 eq) in anhydrous methanol.
-
Adjust the pH of the solution to approximately 6-7 by the addition of glacial acetic acid.
-
Add sodium cyanoborohydride (1.1-1.5 eq) portion-wise, monitoring for any gas evolution.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, carefully add water to quench the reaction. Caution: Acidic conditions can generate toxic HCN gas. It is advisable to perform the quench in a well-ventilated fume hood and consider basifying the solution before work-up.
-
Remove the solvent under reduced pressure and extract the aqueous residue with an organic solvent.
-
Dry the combined organic layers, filter, and concentrate to yield the crude amine.
-
Purify as necessary.
Signaling Pathways and Logical Relationships
The following diagram illustrates the key steps and intermediates in the reductive amination of oxetan-3-one.
Caption: Key steps in the formation of 3-aminooxetanes.
Conclusion
The reductive amination of oxetan-3-one is a highly efficient and versatile method for the synthesis of 3-aminooxetanes. The use of sodium triacetoxyborohydride as the reducing agent provides excellent yields and selectivity, making it a preferred choice for this transformation in drug discovery and development. The protocols provided in this application note offer a reliable starting point for researchers to synthesize a diverse range of 3-aminooxetane derivatives.
Application Notes and Protocols: Gold-Catalyzed Synthesis of Oxetan-3-ones from Propargylic Alcohols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the gold-catalyzed one-step synthesis of oxetan-3-ones from readily available propargylic alcohols. This method represents a significant advancement over traditional multi-step and often hazardous synthetic routes, offering an efficient and practical approach for the synthesis of these valuable heterocyclic compounds.
Introduction
Oxetane (B1205548) rings are increasingly recognized as important structural motifs in medicinal chemistry. Their incorporation into drug candidates can lead to improved physicochemical properties such as solubility, metabolic stability, and lipophilicity. However, the synthesis of functionalized oxetanes, particularly oxetan-3-ones, has traditionally been challenging, often requiring multiple steps and the use of hazardous reagents like diazo ketones. The gold-catalyzed one-step synthesis from propargylic alcohols provides a powerful and practical alternative, proceeding under mild conditions and tolerating a wide range of functional groups. This method is characterized by its operational simplicity and high yields, making it a valuable tool in drug discovery and development for the introduction of the oxetane motif.
Reaction Principle
The core of this synthetic method is the gold(I)-catalyzed intermolecular oxidation of a propargylic alcohol. The gold catalyst activates the alkyne functionality, making it susceptible to nucleophilic attack. An external oxidant, typically a pyridine (B92270) N-oxide derivative, facilitates the formation of a highly reactive α-oxo gold carbene intermediate. This intermediate then undergoes a rapid intramolecular O-H insertion reaction, leading to the formation of the strained 3-ox
Application Notes and Protocols: Experimental Procedures for Ring-Opening Reactions of Oxetanes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the ring-opening reactions of oxetanes, a valuable class of transformations in organic synthesis and medicinal chemistry. Oxetanes, as strained four-membered cyclic ethers, serve as versatile building blocks, and their ring-opening provides access to a diverse array of functionalized molecules, including 1,3-diols, homoallylic alcohols, and other key intermediates for the synthesis of complex molecular architectures.[1][2][3][4][5] This guide covers various methodologies, including Lewis acid-catalyzed, Brønsted acid-catalyzed, and nucleophilic ring-opening reactions, with a focus on providing practical and reproducible experimental procedures.
Lewis Acid-Catalyzed Ring-Opening Reactions
Lewis acid activation is a powerful strategy to facilitate the ring-opening of oxetanes by coordinating to the oxygen atom, thereby weakening the C-O bonds and enhancing the electrophilicity of the ring carbons.[6] This approach is widely used for the regioselective synthesis of a variety of organic structures.
Isomerization of 2,2-Disubstituted Oxetanes to Homoallylic Alcohols
Bulky Lewis acids such as tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) and tris(pentafluorophenyl)alane (Al(C₆F₅)₃) are highly effective in promoting the regioselective isomerization of 2,2-disubstituted oxetanes to homoallylic alcohols.[7][8] These catalysts can suppress the formation of undesired side products like allyl isomers and dimers.[7][8] Al(C₆F₅)₃ has demonstrated particular efficacy for electron-rich aryl oxetanes.[7][8]
General Reaction Scheme:
Caption: Isomerization of 2,2-disubstituted oxetanes.
Quantitative Data Summary:
| Entry | Oxetane Substrate | Lewis Acid (mol%) | Product | Yield (%) | Ref. |
| 1 | 2-Methyl-2-phenyloxetane | B(C₆F₅)₃ (0.5) | 2-Phenylbut-3-en-1-ol | 95 | [7] |
| 2 | 2,2-Dimethyloxetane | Al(C₆F₅)₃ (1) | 3-Methylbut-3-en-1-ol | 92 | [7] |
| 3 | 2-(4-Methoxyphenyl)-2-methyloxetane | Al(C₆F₅)₃ (1) | 2-(4-Methoxyphenyl)but-3-en-1-ol | 98 | [8] |
Experimental Protocol: Al(C₆F₅)₃-Catalyzed Isomerization of 2,2-Disubstituted Oxetanes [7][8]
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the 2,2-disubstituted oxetane (1.0 mmol).
-
Solvent Addition: Dissolve the oxetane in anhydrous toluene (5 mL).
-
Catalyst Addition: Add Al(C₆F₅)₃ (0.01 mmol, 1 mol%) to the solution.
-
Reaction: Stir the reaction mixture at 40 °C.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (10 mL).
-
Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (B1210297) (3 x 15 mL).
-
Work-up: Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired homoallylic alcohol.
Ring-Opening with Nucleophiles using Milder Lewis Acids
Milder Lewis acids like Scandium(III) triflate (Sc(OTf)₃), Indium(III) triflate (In(OTf)₃), and Ytterbium(III) triflate (Yb(OTf)₃) are also effective for catalyzing the ring-opening of oxetanes with various nucleophiles.[3][7] For instance, In(OTf)₃ can catalyze the tandem reaction of 3-oxetanone (B52913) derivatives with binucleophilic species to form important heterocyclic scaffolds such as morpholines.[6]
Experimental Workflow:
Caption: Workflow for In(OTf)₃-catalyzed ring-opening.
Brønsted Acid-Catalyzed Ring-Opening Reactions
Brønsted acids can also promote the ring-opening of oxetanes, typically proceeding through the formation of a carbocation intermediate after protonation of the oxetane oxygen.[2] This is then followed by nucleophilic attack. The regioselectivity of this reaction is governed by electronic effects, with the nucleophile generally attacking the more substituted carbon atom.[2][9]
General Mechanism:
Caption: Mechanism of Brønsted acid-catalyzed ring-opening.
Quantitative Data Summary:
| Entry | Oxetanol | Nucleophile | Product | Yield (%) | Ref. |
| 1 | 3-Phenyl-3-oxetanemethanol | Ethylene (B1197577) Glycol | 2-(hydroxymethyl)-2-phenyl-1,4-dioxane | 85 | [2] |
| 2 | 3-(4-Chlorophenyl)-3-oxetanemethanol | Ethylene Glycol | 2-(4-chlorophenyl)-2-(hydroxymethyl)-1,4-dioxane | 78 | [2] |
| 3 | 3-(4-Methoxyphenyl)-3-oxetanemethanol | Ethylene Glycol | 2-(hydroxymethyl)-2-(4-methoxyphenyl)-1,4-dioxane | 90 | [2] |
Experimental Protocol: Brønsted Acid-Catalyzed Synthesis of 2-(hydroxymethyl)-2-phenyl-1,4-dioxane [2]
-
Reactant Addition: To a solution of 3-phenyl-3-oxetanemethanol (0.5 mmol) in acetonitrile (2.5 mL), add ethylene glycol (1.0 mmol).
-
Catalyst Addition: Add bistriflimide (Tf₂NH) (0.05 mmol, 10 mol%) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature and monitor by TLC or LC-MS.
-
Quenching: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate.
-
Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Nucleophilic Ring-Opening Reactions
Strong nucleophiles can directly open the oxetane ring, typically attacking the less substituted carbon atom due to steric hindrance (Sₙ2-type reaction).[9] This method is particularly useful for introducing a wide range of functional groups.
Ring-Opening of 3-Oxetanone with Nucleophiles
The reaction of 3-oxetanone with a nucleophile can proceed in two stages: an initial nucleophilic addition to the carbonyl group to form a 3-substituted-3-hydroxyoxetane, followed by ring-opening of the resulting tertiary alcohol.[1]
Reaction Pathway:
Caption: Nucleophilic addition and subsequent ring-opening of 3-oxetanone.
Ring-Opening with Grignard Reagents
Grignard reagents are effective carbon nucleophiles for the ring-opening of oxetanes, leading to the formation of primary alcohols after a two-carbon homologation.
Experimental Protocol: Ring-Opening of Oxetane with a Grignard Reagent [10]
-
Grignard Preparation: Prepare the Grignard reagent from the corresponding alkyl or aryl halide and magnesium turnings in anhydrous diethyl ether or THF.
-
Reaction Setup: In a separate flame-dried flask under an inert atmosphere, dissolve oxetane (1.0 equiv) in anhydrous diethyl ether.
-
Addition: Cool the oxetane solution to 0 °C and add the Grignard reagent (1.1 equiv) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quenching: Carefully quench the reaction by slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Work-up: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Radical Ring-Opening Reactions
While polar mechanisms have been extensively studied, radical-based ring-opening of oxetanes is an emerging area.[11] These reactions offer alternative pathways to functionalized products. For instance, co-catalysis systems involving vitamin B12 have been developed to generate alkyl radicals from oxetanes.[12] Another approach utilizes zirconocene (B1252598) and photoredox catalysis to achieve regioselective ring-opening.[11] These methods are particularly useful for creating more-substituted alcohols via less-stable radical intermediates.[11]
Potential Side Reactions
-
Polymerization: A common side reaction, especially under acidic conditions.[7][13][14] The use of bulky Lewis acids can often minimize this issue.[7]
-
Dimerization: The ring-opened product, often an alcohol, can act as a nucleophile and react with another activated oxetane molecule, leading to the formation of a dimeric ether.[7]
By understanding the principles and applying the detailed protocols outlined in these notes, researchers can effectively utilize oxetane ring-opening reactions to access a wide range of valuable chemical entities for applications in drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 5. bioengineer.org [bioengineer.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. ddd.uab.cat [ddd.uab.cat]
- 9. Selective Ring-Opening reactions of Unsymmetric Oxetanes [manu56.magtech.com.cn]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. waseda.elsevierpure.com [waseda.elsevierpure.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. Density functional theoretical studies on the ring-opening polymerization mechanism of oxetane cation series compounds - RSC Advances (RSC Publishing) DOI:10.1039/C7RA09317A [pubs.rsc.org]
The Strategic Incorporation of Oxetane-3-ol Derivatives in the Synthesis of GPR119 Agonists for Metabolic Diseases
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction: The G protein-coupled receptor 119 (GPR119), predominantly expressed in pancreatic β-cells and intestinal L-cells, has emerged as a compelling target for the treatment of type 2 diabetes and obesity.[1] Activation of GPR119 by agonists leads to a dual mechanism of action: the direct stimulation of glucose-dependent insulin (B600854) secretion (GSIS) from β-cells and the release of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1), from the gut.[2][3] This dual action offers a promising therapeutic strategy for improving glucose homeostasis with a reduced risk of hypoglycemia.[4] In the quest for potent and orally bioavailable GPR119 agonists, medicinal chemists have increasingly turned to the incorporation of small, strained heterocyclic scaffolds like oxetanes. The oxetane (B1205548) moiety, often derived from precursors such as oxetan-3-ol, can significantly improve the physicochemical and pharmacokinetic properties of drug candidates, including aqueous solubility, metabolic stability, and lipophilicity.[5][6] This document provides detailed protocols and application notes on the synthesis and evaluation of GPR119 agonists featuring an oxetane core, with a focus on synthetic routes originating from this compound and its derivatives.
GPR119 Signaling Pathway
Upon binding of an agonist, GPR119 couples to the Gαs subunit of the heterotrimeric G protein. This interaction activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[2] The subsequent rise in intracellular cAMP levels is the primary driver of the therapeutic effects of GPR119 agonism. In pancreatic β-cells, elevated cAMP potentiates insulin secretion in the presence of high glucose levels. In intestinal L-cells, increased cAMP stimulates the release of GLP-1, which then acts on its own receptor on β-cells to further enhance insulin secretion.[3]
Data Presentation: In Vitro Potency of Representative GPR119 Agonists
The following table summarizes the in vitro potency of several synthetic GPR119 agonists from various chemical classes. The data are primarily derived from cAMP accumulation assays in HEK293 cells expressing the human GPR119 receptor.
| Compound Name/ID | Chemical Class | EC50 (nM) for human GPR119 | Reference |
| AR231453 | Pyrimidine | 4.7 - 9 | [2] |
| APD597 (JNJ-38431055) | Pyrimidine | 46 | [2] |
| APD668 | Pyrimidine | 2.7 | [2] |
| GSK1292263 | Pyridine | ~126 (pEC50 = 6.9) | [2] |
| PSN632408 | Pyrimidine | 7900 | [2] |
| AS1269574 | Pyrimidine | 2500 | [7] |
| Compound 17 (Spirocyclic) | Spirocyclic Cyclohexane | 4 | [8] |
Pharmacokinetic and Pharmacodynamic Data of an Oxetane-Containing Agonist: Danuglipron (B610018)
While not a direct GPR119 agonist, the clinical development of the oral GLP-1 receptor agonist danuglipron (PF-06882961) highlights the successful application of an oxetane moiety to achieve desirable drug-like properties. The (S)-oxetan-2-ylmethyl group is a key structural feature of this molecule.[9]
| Parameter | Value | Condition | Reference |
| EC50 (cAMP) | 13 nM | In vitro | [10] |
| Fasting Plasma Glucose | -33.24 mg/dL (placebo-adjusted) | Phase 2, Type 2 Diabetes, 16 weeks | [10] |
| HbA1c Reduction | -1.16% (placebo-adjusted) | Phase 2, Type 2 Diabetes, 16 weeks | [10] |
| Body Weight Reduction | -4.17 kg (placebo-adjusted) | Phase 2, Type 2 Diabetes, 16 weeks | [10] |
| Body Weight Reduction | -8% to -13% (placebo-adjusted) | Phase 2b, Obesity, 32 weeks | [10] |
Experimental Protocols
Synthesis of a 3-Aminooxetane Building Block from this compound
A common strategy to incorporate a 3-aminooxetane moiety involves the oxidation of this compound to oxetan-3-one, followed by reductive amination. This method provides a versatile entry point to a wide range of 3-substituted aminooxetanes.
Protocol 1: Synthesis of 3-Aminooxetane via Reductive Amination [11][12][13]
Step 1: Oxidation of this compound to Oxetan-3-one
-
To a solution of this compound (1.0 eq) in a suitable solvent such as dichloromethane (B109758) (DCM) at room temperature, add an oxidizing agent (e.g., pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane, 1.1-1.5 eq).
-
Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of silica (B1680970) gel or Celite, washing with DCM.
-
Concentrate the filtrate under reduced pressure to yield crude oxetan-3-one, which can be purified by flash chromatography if necessary.
Step 2: Reductive Amination of Oxetan-3-one
-
Dissolve oxetan-3-one (1.0 eq) and the desired primary or secondary amine (1.0-1.2 eq) in a suitable solvent like 1,2-dichloroethane (B1671644) (DCE) or tetrahydrofuran (B95107) (THF).
-
If desired, add a catalytic amount of acetic acid to facilitate iminium ion formation.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine/iminium formation.
-
Add a mild reducing agent, such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃, 1.2-1.5 eq), portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours or until the reaction is complete by TLC or LC-MS analysis.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the desired 3-aminooxetane derivative.
Biological Evaluation of GPR119 Agonists
Protocol 2: In Vitro cAMP Accumulation Assay (HTRF) [2][14]
This assay measures the ability of a test compound to stimulate the production of intracellular cAMP in cells expressing the GPR119 receptor.
-
Materials:
-
HEK293 cells stably expressing human GPR119.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., HBSS with 20 mM HEPES and a phosphodiesterase inhibitor like IBMX).
-
Test compounds and a reference agonist (e.g., AR231453).
-
cAMP HTRF (Homogeneous Time-Resolved Fluorescence) assay kit.
-
384-well white microplates.
-
-
Procedure:
-
Cell Seeding: Seed HEK293-hGPR119 cells into a 384-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Stimulation: Remove the culture medium from the cells and add the diluted compounds. Incubate for 30-60 minutes at 37°C.
-
Lysis and Detection: Add the HTRF lysis buffer and detection reagents (cAMP-d2 and anti-cAMP cryptate) according to the manufacturer's protocol.
-
Incubation: Incubate for 1 hour at room temperature, protected from light.
-
Measurement: Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.
-
Data Analysis: Calculate the 665/620 nm ratio and plot it against the logarithm of the compound concentration. Determine the EC50 value using a sigmoidal dose-response curve fit.
-
Protocol 3: In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay [2][15][16][17]
This protocol assesses the potentiation of insulin secretion by a GPR119 agonist in response to glucose in an insulin-secreting cell line.
-
Materials:
-
MIN6 or other insulin-secreting cell line (e.g., INS-1E).
-
Krebs-Ringer Bicarbonate Buffer (KRBH) supplemented with 0.1% BSA.
-
Glucose solutions (low: 2.8 mM; high: 16.7 mM).
-
Test compounds.
-
Insulin ELISA kit.
-
96-well plates.
-
-
Procedure:
-
Cell Seeding: Seed MIN6 cells into a 96-well plate and culture until they reach approximately 80% confluency.
-
Pre-incubation: Wash the cells with glucose-free KRBH and then pre-incubate in KRBH with low glucose (2.8 mM) for 1-2 hours at 37°C to establish a basal insulin secretion rate.
-
Stimulation: Replace the pre-incubation buffer with fresh KRBH containing either low (2.8 mM) or high (16.7 mM) glucose, with and without various concentrations of the test compound.
-
Incubation: Incubate the plate for 1-2 hours at 37°C.
-
Supernatant Collection: Collect the supernatant from each well.
-
Insulin Measurement: Measure the insulin concentration in the supernatants using an insulin ELISA kit.
-
Data Analysis: Plot the insulin concentration against the compound concentration for both low and high glucose conditions to demonstrate glucose-dependent insulin secretion.
-
Conclusion
The incorporation of oxetane moieties, accessible from precursors like this compound, represents a valuable strategy in the design of novel GPR119 agonists. These small, polar, and three-dimensional fragments can impart favorable ADME properties, leading to the discovery of potent and orally bioavailable drug candidates for the treatment of type 2 diabetes and other metabolic disorders. The detailed synthetic and biological protocols provided herein offer a comprehensive guide for researchers in this field to synthesize and evaluate new chemical entities targeting the GPR119 receptor.
References
- 1. GPR119 agonists for the treatment of type 2 diabetes: an updated patent review (2014-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Novel GPR 119 agonists - Eureka | Patsnap [eureka.patsnap.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Identification of a novel GPR119 agonist, AS1269574, with in vitro and in vivo glucose-stimulated insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and synthesis of novel and potent GPR119 agonists with a spirocyclic structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Pfizer Announces Topline Phase 2b Results of Oral GLP-1R Agonist, Danuglipron, in Adults with Obesity | Pfizer [pfizer.com]
- 11. benchchem.com [benchchem.com]
- 12. Reductive amination - Wikipedia [en.wikipedia.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. benchchem.com [benchchem.com]
- 15. Glucose-stimulated insulin secretion (GSIS) assay [bio-protocol.org]
- 16. 2.2. Glucose-Stimulated Insulin Secretion (GSIS) Assay [bio-protocol.org]
- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Strained Oxetane Rings
Welcome to the technical support center for the synthesis of strained oxetane (B1205548) rings. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the common challenges encountered during the synthesis of these valuable heterocyclic motifs.
Frequently Asked Questions (FAQs)
Q1: Why is the synthesis of oxetane rings challenging?
A1: The primary challenge in synthesizing oxetane rings lies in their inherent ring strain, which is approximately 25.5 kcal/mol.[1] This strain makes the four-membered ether ring kinetically and thermodynamically less favorable to form compared to five- or six-membered rings.[2] Consequently, synthetic routes often suffer from low yields, competing side reactions, and the potential for ring-opening of the desired product.[1][3]
Q2: What are the most common methods for synthesizing oxetane rings?
A2: The most prevalent methods for constructing the oxetane ring are:
-
Intramolecular Williamson Etherification: This involves the cyclization of a 1,3-haloalcohol or a related substrate with a leaving group at the 3-position and an alcohol at the 1-position.[1][2][4]
-
Paternò-Büchi Reaction: A photochemical [2+2] cycloaddition between a carbonyl compound and an alkene.[4][5][6][7]
-
Epoxide Ring Expansion: Rearrangement of epoxides, often mediated by sulfur ylides, to form the four-membered ring.[2][8]
Q3: How does the substitution pattern on the oxetane ring affect its stability?
A3: The substitution pattern significantly influences the stability of the oxetane ring. 3,3-disubstituted oxetanes are generally the most stable.[3] The substituents can sterically hinder the approach of external nucleophiles to the C-O σ* antibonding orbital, thus preventing ring-opening reactions.[3] In contrast, monosubstituted oxetanes can be less stable.[9]
Q4: My oxetane product seems to be decomposing during purification. What could be the cause?
A4: Oxetane rings can be sensitive to both acidic and basic conditions, leading to ring-opening or polymerization.[3][10] The purification method should be chosen carefully to avoid harsh conditions. For instance, using strong acids during workup or chromatography can lead to decomposition.[11] Additionally, some oxetane-carboxylic acids have been found to be inherently unstable and can isomerize to lactones upon storage at room temperature or gentle heating.[12]
Troubleshooting Guides
Intramolecular Williamson Etherification
Problem: Low yield of the desired oxetane.
| Possible Cause | Troubleshooting Suggestion |
| Competing Grob Fragmentation: The halo-alkoxide intermediate can fragment into an aldehyde and an alkene, an entropically favored side reaction.[1][2] | Use a non-nucleophilic base (e.g., NaH, KH) at low temperatures to favor the intramolecular SN2 reaction over fragmentation. Consider using a substrate with a better leaving group to accelerate the cyclization. |
| Slow Cyclization Kinetics: The 4-exo-tet cyclization to form an oxetane is kinetically slower than the formation of 3, 5, and 6-membered rings.[1][2] | Increase the reaction temperature cautiously, as this may also promote side reactions. The use of a phase-transfer catalyst can sometimes improve reaction rates and yields. |
| Steric Hindrance: Bulky substituents near the reacting centers can hinder the cyclization. | Redesign the substrate to minimize steric interactions if possible. Alternatively, explore other synthetic routes. |
Problem: Formation of elimination byproducts.
| Possible Cause | Troubleshooting Suggestion |
| Strongly Basic Conditions: The use of strong, bulky bases can favor E2 elimination over SN2 cyclization. | Switch to a less sterically hindered base. Running the reaction at a lower temperature can also disfavor the elimination pathway. |
Paternò-Büchi Reaction
Problem: Low yield and formation of multiple side products.
| Possible Cause | Troubleshooting Suggestion |
| Dimerization of the Alkene: This is a common side reaction, especially with electron-deficient alkenes.[6] | The addition of a triplet sensitizer (B1316253) or quencher can sometimes suppress alkene dimerization. For example, p-xylene (B151628) has been used to suppress competing alkene dimerization.[6] |
| Norrish Type-II Reaction: If the carbonyl compound has accessible γ-hydrogens, a Norrish type-II reaction can compete with the cycloaddition.[5] | Choose a carbonyl substrate that lacks γ-hydrogens if possible. |
| Pinacol (B44631) Coupling: The photochemical coupling of the carbonyl compound with itself can lead to pinacol derivatives as byproducts.[7] | Adjust the concentration of the reactants. A higher concentration of the alkene relative to the carbonyl compound may favor the desired cycloaddition. |
Problem: Poor regioselectivity or stereoselectivity.
| Possible Cause | Troubleshooting Suggestion |
| Reaction Mechanism: The regioselectivity and stereoselectivity of the Paternò-Büchi reaction are highly dependent on the nature of the excited state (singlet vs. triplet) and the stability of the intermediate diradicals.[5][7] | The choice of solvent can influence the reaction pathway. Altering the substituents on both the carbonyl compound and the alkene can also direct the selectivity. |
Purification of Strained Oxetanes
Problem: Difficulty in separating the oxetane product from starting materials or byproducts.
| Possible Cause | Troubleshooting Suggestion |
| Similar Polarity: The product and impurities may have very similar polarities, making chromatographic separation challenging. | Optimize the solvent system for column chromatography. Gradient elution may be necessary. If the product is volatile, vacuum fractional distillation can be an effective purification method.[10] |
| Product Instability on Silica (B1680970) Gel: The slightly acidic nature of silica gel can cause decomposition of sensitive oxetanes. | Use deactivated silica gel (e.g., by adding a small amount of triethylamine (B128534) to the eluent) or switch to a different stationary phase like alumina. |
Problem: Product decomposition during solvent removal.
| Possible Cause | Troubleshooting Suggestion |
| Elevated Temperatures: Heating during rotary evaporation can lead to polymerization or ring-opening, especially for volatile or less stable oxetanes.[10] | Remove the solvent at the lowest possible temperature and pressure. A cold water bath for the receiving flask is recommended. |
Data Summary
Table 1: Influence of Substitution on Oxetane Ring Stability
| Substitution Pattern | General Stability | Rationale |
| 3,3-disubstituted | High | Steric hindrance protects the C-O bonds from nucleophilic attack.[3] |
| Monosubstituted | Variable/Lower | Less steric protection, more susceptible to ring-opening reactions.[9] |
| 2-substituted | Variable | Stability is influenced by the nature of the substituent. |
Experimental Protocols
General Protocol for Intramolecular Williamson Etherification of a 1,3-Haloalcohol
-
Preparation: Dry all glassware thoroughly. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Reagents: Dissolve the 1,3-haloalcohol in a suitable anhydrous solvent (e.g., THF, DMF).
-
Base Addition: Cool the solution to 0 °C or a lower temperature. Add a non-nucleophilic base (e.g., sodium hydride, 1.1 equivalents) portion-wise.
-
Reaction: Allow the reaction mixture to stir at the chosen temperature and monitor the progress by TLC or GC-MS. The reaction time can vary from a few hours to overnight.
-
Workup: Carefully quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation.
General Protocol for the Paternò-Büchi Reaction
-
Preparation: Use a photochemical reactor equipped with a suitable UV lamp (e.g., medium-pressure mercury lamp). The reaction vessel should be made of quartz or Pyrex, depending on the desired wavelength.
-
Reagents: Dissolve the carbonyl compound and the alkene in an appropriate solvent (e.g., acetonitrile, benzene). The solvent should be transparent to the irradiation wavelength.
-
Irradiation: Deoxygenate the solution by bubbling with nitrogen or argon for 15-30 minutes. Irradiate the solution while maintaining a constant temperature.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: After completion, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography to separate the oxetane isomers and any side products.
Visualizations
Caption: Troubleshooting workflow for low yield in oxetane synthesis.
Caption: Overview of common synthetic routes to oxetane rings.
References
- 1. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Paterno buchi reaction | PPTX [slideshare.net]
- 6. Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC06459F [pubs.rsc.org]
- 7. Oxetane Synthesis through the Paternò-Büchi Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Improving the Yield of Oxetan-3-ol Synthesis
Welcome to the technical support center for the synthesis of Oxetan-3-ol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of this valuable building block.
Frequently Asked questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
The two most prevalent methods for synthesizing this compound are a multi-step synthesis starting from epichlorohydrin (B41342) and a two-step approach involving the synthesis of Oxetan-3-one from propargyl alcohol followed by its reduction. The route from epichlorohydrin is a classical approach, while the gold-catalyzed synthesis of the oxetan-3-one intermediate offers a more modern and often higher-yielding alternative.[1][2][3]
Q2: Why is the synthesis of oxetanes in general, and this compound specifically, challenging?
The primary challenges in oxetane (B1205548) synthesis stem from the inherent ring strain of the four-membered ring (approximately 106 kJ/mol).[4] This strain makes the ring susceptible to opening under both acidic and basic conditions, which are often required during the synthesis and purification steps.[4][5] Consequently, side reactions can significantly lower the yield of the desired oxetane product.
Q3: I am getting a low yield in my this compound synthesis starting from epichlorohydrin. What are the likely causes and how can I improve it?
Low yields in this multi-step synthesis can arise from several factors. The most critical step is the intramolecular cyclization to form the oxetane ring. Incomplete cyclization or side reactions during this step are common culprits. To improve the yield, consider the following:
-
Base Selection: The choice of base for the ring-closure is crucial. A strong, non-nucleophilic base is often preferred to favor the intramolecular Williamson etherification over intermolecular side reactions.
-
Reaction Conditions: Ensure that the reaction temperature is carefully controlled. High temperatures can promote side reactions, including ring-opening of the newly formed oxetane.
-
Purity of Intermediates: Impurities from previous steps can interfere with the cyclization. Ensure that the protected halohydrin intermediate is of high purity before proceeding.
-
Purification: The polarity of this compound and the potential for ring-opening on acidic silica (B1680970) gel can lead to losses during purification. Consider using neutral or basic alumina (B75360) for column chromatography.[4]
Q4: My gold-catalyzed synthesis of Oxetan-3-one from propargyl alcohol is giving a low yield. What should I troubleshoot?
Low yields in the gold-catalyzed synthesis of Oxetan-3-one can often be attributed to catalyst deactivation, suboptimal choice of reagents, or substrate stability issues.[5][6] Here are some troubleshooting steps:
-
Catalyst and Ligand Choice: The ligand on the gold catalyst is critical. While various phosphine-ligated gold catalysts can be used, their electronic and steric properties can significantly impact the yield.[6][7]
-
Oxidant Selection: The choice of N-oxide as the oxidant can influence the reaction's efficiency. Screening different pyridine (B92270) N-oxides may be necessary to find the optimal one for your specific substrate.[6][7]
-
Acid Additive: An acid co-catalyst is often required. However, acids with nucleophilic counterions (like methanesulfonic acid) can lead to the formation of side products. Using an acid with a non-nucleophilic counterion, such as triflimide (HNTf2), can minimize these side reactions.[6][7][8]
-
Substrate Stability: Tertiary propargylic alcohols can be prone to forming stable propargylic cations, leading to side reactions. Attaching an electron-withdrawing group to the alkyne can help disfavor this competing pathway.[7][9]
-
Reaction Temperature: For sensitive substrates, lowering the reaction temperature can help suppress side reactions. Conversely, for less reactive substrates, gentle heating may be necessary.[6]
Q5: What are the best practices for the reduction of Oxetan-3-one to this compound?
The reduction of the ketone in Oxetan-3-one to the corresponding alcohol is a standard transformation. However, due to the strained nature of the oxetane ring, mild reducing agents and controlled reaction conditions are recommended.
-
Choice of Reducing Agent: Sodium borohydride (B1222165) (NaBH4) in an alcoholic solvent like methanol (B129727) or ethanol (B145695) is a common and effective choice for this reduction.[10][11] Lithium aluminum hydride (LiAlH4) can also be used, but it is a much stronger reducing agent and requires anhydrous conditions and careful handling.[12]
-
Temperature Control: The reaction should be performed at a low temperature (e.g., 0 °C) to minimize the risk of side reactions.[10]
-
Work-up: A careful aqueous work-up is necessary to quench the reaction and remove inorganic byproducts.
Data Presentation
Comparison of Synthetic Routes to this compound
| Feature | Synthesis from Epichlorohydrin | Synthesis from Propargyl Alcohol |
| Starting Materials | Epichlorohydrin, Acetic Acid, Ethyl Vinyl Ether, NaOH | Propargyl Alcohol, Gold Catalyst, N-oxide, Reducing Agent |
| Number of Steps | 4 | 2 (Oxidation followed by Reduction) |
| Reported Overall Yield | ~39%[2][13] | Potentially higher, with up to 71% reported for the oxidation step[7][14] |
| Key Advantages | Utilizes readily available and inexpensive starting materials. | Higher yielding, more direct route to the oxetane core. |
| Key Challenges | Multi-step process with potential for low yield in the cyclization step. | Requires a gold catalyst, and the reaction conditions may need optimization. |
Experimental Protocols
Protocol 1: Synthesis of this compound from Epichlorohydrin
This four-step protocol is adapted from the literature and involves the opening of epichlorohydrin, protection of the resulting alcohol, intramolecular cyclization, and deprotection.[2][13]
To a solution of anhydrous iron(III) chloride in acetic acid, add epichlorohydrin dropwise. The mixture is then heated with stirring. After cooling, the product is extracted.
The crude product from Step 1 is reacted with ethyl vinyl ether in the presence of a catalytic amount of p-toluenesulfonic acid.
The crude protected intermediate is added to a hot aqueous solution of sodium hydroxide (B78521) and refluxed to facilitate both hydrolysis of the acetate (B1210297) and the intramolecular ring-closure to form the protected oxetane.
The protected oxetane is dissolved in methanol, and a catalytic amount of p-toluenesulfonic acid is added at a controlled temperature. The reaction is then quenched with sodium bicarbonate, and the crude this compound is purified by distillation.
Protocol 2: Synthesis of this compound via Oxetan-3-one
This two-step process involves the gold-catalyzed synthesis of Oxetan-3-one from propargyl alcohol, followed by its reduction.
This protocol is based on the efficient one-step synthesis of 3-oxetanones.[1][6][7]
-
To a reaction vessel, add the gold catalyst (e.g., (2-Biphenyl)Cy₂PAuNTf₂) and the N-oxide oxidant (e.g., 3-Methoxycarbonyl-5-bromopyridine N-oxide).
-
Add a suitable solvent, such as 1,2-dichloroethane (B1671644) (DCE).
-
Add the acid co-catalyst (e.g., HNTf₂).
-
Add propargyl alcohol to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, the reaction mixture is concentrated, and the crude Oxetan-3-one is purified by flash column chromatography.
This is a general procedure for the reduction of a ketone using sodium borohydride.[10][11]
-
Dissolve Oxetan-3-one in methanol and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) portion-wise to the solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at room temperature until completion (monitored by TLC).
-
Carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl) at 0 °C.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.
-
Purify the product by distillation or column chromatography on neutral or basic alumina.
Mandatory Visualization
Caption: Comparison of synthetic workflows for this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. atlantis-press.com [atlantis-press.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols [organic-chemistry.org]
Technical Support Center: Oxetane Stability in Acidic Conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming stability issues of oxetanes in acidic environments.
Troubleshooting Guide
This section addresses common problems encountered during experiments involving oxetane-containing compounds under acidic conditions.
| Issue | Potential Cause | Recommended Solution |
| Low or no recovery of oxetane-containing compound after acidic workup or purification. | Acid-catalyzed ring-opening: The strained oxetane (B1205548) ring is susceptible to protonation and subsequent nucleophilic attack, leading to the formation of 1,3-diols or other degradation products.[1][2] | - Neutralize promptly: After the reaction is complete, neutralize the mixture as quickly as possible. - Use milder acids: If acidic conditions are necessary, consider using weaker Brønsted acids or milder Lewis acids.[1] - Lower the temperature: Perform the reaction or workup at a lower temperature to reduce the rate of degradation.[1] - Use an acid scavenger: Incorporate a non-nucleophilic base, such as a proton sponge or a hindered amine, to neutralize any generated acid in situ.[1] |
| Formation of unexpected byproducts. | Intramolecular ring-opening: If the oxetane-containing molecule also has a nucleophilic functional group (e.g., alcohol or amine), it can act as an internal nucleophile under acidic conditions, leading to cyclization or rearrangement products.[3][4] Reaction with solvent or other nucleophiles: The protonated oxetane can be attacked by nucleophilic solvents (e.g., water, methanol) or other nucleophiles present in the reaction mixture.[5] | - Protecting groups: Protect nearby nucleophilic groups before subjecting the molecule to acidic conditions.[6] - Solvent choice: Use non-nucleophilic solvents. - Control stoichiometry: Carefully control the amount of any necessary nucleophilic reagents. |
| Inconsistent results in biological assays. | Degradation in acidic assay buffer: The oxetane-containing compound may be degrading over the course of the experiment if the assay buffer is acidic.[7] | - Assess buffer stability: Perform a preliminary experiment to determine the stability of your compound in the assay buffer over the time course of the assay.[7] - Adjust buffer pH: If instability is observed, consider adjusting the pH of the buffer to be closer to neutral, if compatible with the assay.[7] |
| Difficulty in purifying the desired product. | Co-elution with degradation products: The diol or other polar byproducts resulting from ring-opening may have similar chromatographic properties to the starting material or other components of the reaction mixture. | - Optimize chromatography: Screen different solvent systems and stationary phases for better separation. - Derivative formation: Consider derivatizing the crude mixture to facilitate separation. The diol byproduct can be selectively reacted. |
Frequently Asked Questions (FAQs)
Q1: Are all oxetanes unstable in acidic conditions?
A1: No, the idea that all oxetanes are unstable in acidic conditions is a misconception.[3][4] The stability of an oxetane is highly dependent on its substitution pattern.[3][4] Generally, 3,3-disubstituted oxetanes are the most stable due to steric hindrance at the 3-position, which blocks the approach of external nucleophiles to the C-O antibonding orbital.[1][3][4] In contrast, 2,2-disubstituted and monosubstituted oxetanes, particularly at the 2-position, can be more susceptible to acid-catalyzed ring-opening.[1]
Q2: What is the mechanism of acid-catalyzed oxetane ring-opening?
A2: Under acidic conditions, the oxygen atom of the oxetane ring is protonated, forming an oxonium ion. This enhances the electrophilicity of the ring carbons, making them susceptible to nucleophilic attack. The nucleophile then attacks one of the ring carbons, leading to the cleavage of a C-O bond and relief of the ring strain.[1][2]
Q3: How do electron-donating or electron-withdrawing groups on the oxetane ring affect its stability?
A3: The electronic nature of the substituents can influence stability. Electron-donating groups, especially at the C2 position, can stabilize a potential carbocation intermediate that may form during ring-opening, thus increasing the lability of the oxetane.[1][4] Conversely, the oxetane ring itself has an inductive electron-withdrawing effect, which can, for example, reduce the basicity of a nearby amine.[3]
Q4: Can I use protecting groups to enhance the stability of my oxetane-containing molecule?
A4: Yes, protecting groups can be crucial. If your molecule contains other functional groups that are either acid-labile or can act as internal nucleophiles (like hydroxyl or amino groups), protecting them before exposure to acidic conditions is a key strategy to prevent unwanted side reactions and degradation of the oxetane ring.[6][8] For instance, silyl (B83357) ethers or benzyl (B1604629) ethers can be used to protect hydroxyl groups.[6]
Q5: At what pH range do oxetanes typically show good stability?
A5: Many oxetanes, particularly 3,3-disubstituted ones, exhibit good stability under neutral and moderately basic conditions.[1] Some highly substituted oxetanes have been shown to be stable across a broad pH range, from 1 to 10.[5] However, they are most vulnerable to degradation in strongly acidic conditions (e.g., pH < 4).[1][7]
Quantitative Data Summary
The stability of an oxetane is highly context-dependent. The following table provides a summary of representative stability data for different oxetane substitution patterns under various pH conditions.
| Oxetane Type | Condition | Stability Outcome | Reference |
| 2-Sulfonyloxetanes | pH 1-10, 25 °C | Half-lives of 4-5 days | [5] |
| 3,3-Disubstituted Oxetane Ethers | 1 M HCl, 37 °C | Stable (full recovery) | [9][10] |
| 3,3-Disubstituted Oxetane Ethers | 1 M NaOH, rt | Stable (full recovery) | [9][10] |
| Mono-substituted aryl sulfonyl oxetanes | pH 1-10 | Good half-life values | [11][12] |
Experimental Protocols
Protocol 1: Assessing Oxetane Stability at Different pH Values
This protocol provides a general method to assess the stability of an oxetane-containing compound at various pH values using HPLC or LC-MS.[1][7]
Materials:
-
Oxetane-containing compound
-
HPLC or LC-MS system with a suitable column (e.g., C18)
-
Aqueous buffers (e.g., pH 1.2, 4.5, 7.4, 9.0)
-
Acetonitrile (ACN) or other suitable organic solvent
-
Internal standard (optional, but recommended)
-
Vials for incubation
-
Controlled temperature incubator (e.g., 25°C or 37°C)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the oxetane-containing compound in a suitable solvent (e.g., ACN or DMSO) at a known concentration (e.g., 10 mM).
-
Sample Preparation: For each pH buffer to be tested, add a small aliquot of the stock solution to a known volume of the buffer to achieve the desired final concentration (e.g., 100 µM).
-
Time Zero (T=0) Sample: Immediately after preparing each sample, take an aliquot (e.g., 50 µL), and if using, add the internal standard. Quench the reaction by adding a larger volume of ACN (e.g., 450 µL) to stop any degradation. Store this T=0 sample at 4°C until analysis.
-
Incubation: Incubate the remaining buffered solutions at a controlled temperature (e.g., 37°C).
-
Time Points: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot from each sample, add the internal standard (if applicable), and quench with ACN as described for the T=0 sample.
-
Analysis: Analyze all samples (T=0 and subsequent time points) by HPLC or LC-MS.
-
Data Interpretation: Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample for each pH condition.
Visualizations
Acid-Catalyzed Ring-Opening of an Oxetane
Caption: Mechanism of acid-catalyzed oxetane ring-opening.
Troubleshooting Workflow for Oxetane Degradation
Caption: Decision tree for troubleshooting oxetane degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetid ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00731F [pubs.rsc.org]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Synthesis of Oxetanes [manu56.magtech.com.cn]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification of Oxetan-3-ol and Its Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of Oxetan-3-ol and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying this compound and its derivatives?
A1: The most common and effective methods for purifying this compound and its derivatives are vacuum fractional distillation and column chromatography. For solid derivatives, recrystallization is also a viable and effective technique. The choice of method depends on the scale of the purification, the physical state of the compound (liquid or solid), the nature of the impurities, and the desired final purity.
Q2: What are the main challenges in purifying these compounds?
A2: The primary challenges include the potential for ring-opening of the strained oxetane (B1205548) ring under harsh conditions (e.g., strong acids or high temperatures), the removal of impurities with similar polarities, and the potential for product degradation on certain stationary phases during chromatography.[1][2] For liquid products, volatility can also lead to loss of material during solvent evaporation.[3]
Q3: How can I monitor the purity of my fractions during purification?
A3: Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the progress of column chromatography. For quantitative assessment of purity, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are highly recommended.[4][5][6] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structure and identify impurities.[7]
Q4: My oxetane derivative appears to be degrading on the silica (B1680970) gel column. What can I do?
A4: The acidic nature of standard silica gel can sometimes cause degradation of acid-sensitive compounds like oxetanes.[2] Consider deactivating the silica gel by pre-treating it with a base like triethylamine. Alternatively, switching to a more neutral stationary phase, such as alumina, can be beneficial.[8][9]
Q5: I'm having trouble removing an impurity with a very similar polarity to my product. What are my options?
A5: For challenging separations of impurities with similar polarities, consider optimizing your column chromatography by using a longer column or a shallower solvent gradient. If this is not effective, preparative HPLC can offer higher resolution.[10][11][12] Another strategy is to chemically modify the impurity or the product to alter its polarity before repeating the purification.
Troubleshooting Guides
Vacuum Distillation
| Issue | Possible Cause | Recommended Solution |
| Low Yield | Leaks in the distillation setup: Prevents reaching the required low pressure, necessitating higher temperatures. | Ensure all glass joints are properly sealed with vacuum grease and check for any cracks in the glassware.[7] |
| Product loss due to bumping: Violent boiling can carry the product over into the receiving flask prematurely. | Use a stir bar for smooth boiling and consider a Claisen adapter to prevent bumped material from contaminating the distillate.[7] | |
| Inefficient fraction collection: Poor monitoring of temperature and pressure can lead to co-collection of impurities or loss of product to other fractions. | Monitor the head temperature and vacuum pressure closely. Collect the fraction corresponding to the expected boiling point of your compound at that pressure. A pure compound should distill over a narrow temperature range.[7] | |
| Product is Still Impure | Inefficient separation of impurities with close boiling points: The column may not have enough theoretical plates for the separation. | Use a fractionating column with a higher number of theoretical plates (e.g., a Vigreux or packed column). Optimize the reflux ratio to enhance separation.[7] |
| Thermal decomposition: The compound may be degrading at the distillation temperature. | Lower the distillation temperature by using a higher vacuum. Ensure rapid distillation to minimize the time the compound is exposed to heat.[7] |
Column Chromatography
| Issue | Possible Cause | Recommended Solution |
| Low Yield | Product is highly polar and adsorbing strongly to the silica gel: This can lead to significant retention on the column. | Gradually increase the polarity of the eluent. For very polar compounds, consider adding a small amount of a more polar solvent like methanol (B129727).[7] |
| Product is unstable on silica gel: The acidic nature of silica can cause degradation. | Use a deactivated silica gel (e.g., treated with triethylamine) or switch to a neutral stationary phase like alumina.[8][9] Work quickly and keep fractions cold. | |
| Poor Separation | Inappropriate solvent system (eluent): The chosen solvent system does not provide adequate separation between the product and impurities. | Perform small-scale TLC experiments to determine the optimal eluent system. Aim for an Rf value of 0.2-0.3 for your product. A gradient elution may be necessary.[7] |
| Column overloading: Too much crude material is loaded onto the column for its size. | Reduce the amount of crude material loaded. A general rule of thumb is a sample-to-silica ratio of 1:30 to 1:100, depending on the separation difficulty.[7] | |
| Irregular column packing: Channeling in the column leads to poor separation. | Ensure the silica gel is packed uniformly as a slurry to avoid air bubbles and channels. | |
| No Product Eluting | Compound is too polar for the chosen eluent: The eluent is not strong enough to move the compound down the column. | Gradually and significantly increase the polarity of the eluent. For very polar compounds, a solvent system like methanol in dichloromethane (B109758) might be necessary.[7] |
Recrystallization
| Issue | Possible Cause | Recommended Solution |
| Oiling Out | The boiling point of the solvent is higher than the melting point of the solute. | Choose a solvent with a lower boiling point. |
| The solution is supersaturated. | Add a small amount of hot solvent to dissolve the oil, then allow it to cool more slowly. | |
| No Crystals Form | The solution is not saturated. | Evaporate some of the solvent to increase the concentration of the product. |
| The cooling process is too rapid. | Allow the solution to cool to room temperature slowly before placing it in an ice bath. | |
| Nucleation is not occurring. | Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound. | |
| Low Recovery | Too much solvent was used. | Evaporate some of the solvent from the mother liquor and cool to obtain a second crop of crystals. |
| The product has significant solubility in the cold solvent. | Ensure the solution is cooled to a sufficiently low temperature. Use a minimal amount of ice-cold solvent to wash the crystals. |
Quantitative Data
| Compound | Purification Method | Conditions | Purity | Yield | Reference |
| This compound | Vacuum Distillation | 35-40 °C @ 0.1 mmHg | - | - | [13] |
| 3-(Ethyloxy)oxetane | Vacuum Distillation | 45-50 °C @ 0.5 mmHg | - | 30% | [13] |
| 3-Oxetanone | Vacuum Distillation | - | - | 88% (deprotection step) | [14] |
| 3-(Bromomethyl)oxetane | Flash Column Chromatography | Hexanes/Ethyl acetate | - | - | [15] |
Note: Yields reported may be for the overall synthesis and not solely the purification step.
Experimental Protocols
Protocol 1: Purification of this compound by Vacuum Fractional Distillation
This protocol is a general procedure for the purification of crude this compound.
Apparatus Setup:
-
Assemble a fractional distillation apparatus with a short Vigreux column, a condenser, a vacuum adapter, and a receiving flask.
-
Use a stir bar in the distillation flask for smooth boiling.
-
Ensure all joints are properly greased and sealed to maintain a high vacuum.
-
Place a thermometer with the bulb positioned just below the side arm to the condenser to accurately measure the vapor temperature.
Procedure:
-
Transfer the crude this compound to the distillation flask.
-
Begin stirring and slowly apply vacuum. A vacuum pump is recommended to achieve the necessary low pressure.
-
Once a stable vacuum of approximately 0.1 mmHg is achieved, begin gently heating the distillation flask using a heating mantle or an oil bath.
-
Discard any initial low-boiling fractions.
-
Collect the fraction that distills at 35-40 °C.[13] A pure compound should distill over a narrow temperature range.
-
Once the desired fraction is collected, remove the heat source and allow the apparatus to cool completely before slowly releasing the vacuum.
Protocol 2: Purification of an Oxetane Derivative by Flash Column Chromatography
This protocol is a general procedure for the purification of a moderately polar oxetane derivative.
Preparation:
-
Eluent Selection: Based on TLC analysis of the crude mixture, select an appropriate solvent system. A common starting point is a mixture of hexanes and ethyl acetate. Adjust the ratio to achieve an Rf value of 0.2-0.3 for the desired product.
-
Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the initial, low-polarity eluent. Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure, ensuring a uniform and air-free bed.
Procedure:
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, for less soluble compounds, dry-load the sample by adsorbing it onto a small amount of silica gel. Carefully add the sample to the top of the column.
-
Elution: Begin eluting the column with the chosen low-polarity solvent system. If a gradient elution is required, gradually increase the proportion of the more polar solvent.
-
Fraction Collection: Collect fractions in test tubes or flasks.
-
Monitoring: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Protocol 3: Purification of a Solid Oxetane Derivative by Recrystallization
This protocol outlines a general procedure for the recrystallization of a solid oxetane derivative.
Procedure:
-
Solvent Selection: In a test tube, dissolve a small amount of the crude solid in a minimal amount of a potential solvent at its boiling point. A good recrystallization solvent will dissolve the compound when hot but not when cold. Common solvent systems include heptanes/ethyl acetate, methanol/water, and acetone/water.[16]
-
Dissolution: In an Erlenmeyer flask, add the crude solid and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add the minimum amount of hot solvent necessary for complete dissolution.
-
Decoloration (if necessary): If the solution is colored by impurities, allow it to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or activated charcoal, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. toxicologia.unb.br [toxicologia.unb.br]
- 5. researchgate.net [researchgate.net]
- 6. Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants [jmchemsci.com]
- 7. benchchem.com [benchchem.com]
- 8. jalonzeolite.com [jalonzeolite.com]
- 9. Activated Alumina vs. Silica Gel l Comparing Desiccant Types [streampeak.com.sg]
- 10. agilent.com [agilent.com]
- 11. warwick.ac.uk [warwick.ac.uk]
- 12. labcompare.com [labcompare.com]
- 13. atlantis-press.com [atlantis-press.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. reddit.com [reddit.com]
Optimizing reaction conditions for the Paternò-Büchi reaction
Technical Support Center: The Paternò-Büchi Reaction
Welcome to the technical support center for the Paternò-Büchi reaction. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to help researchers, scientists, and drug development professionals optimize their photochemical [2+2] cycloaddition experiments for the synthesis of oxetane (B1205548) rings.
Frequently Asked Questions (FAQs)
Q1: What is the Paternò-Büchi reaction?
The Paternò-Büchi reaction is a photochemical [2+2] cycloaddition that occurs between a carbonyl compound and an alkene, yielding a four-membered ether ring known as an oxetane.[1][2] The reaction is initiated by the photoexcitation of the carbonyl compound to its singlet (S₁) or triplet (T₁) excited state, which then reacts with the ground-state alkene.[3][4]
Q2: Which excited state of the carbonyl is more reactive?
Most Paternò-Büchi reactions proceed through the triplet excited state of the carbonyl compound, which is typically accessed via intersystem crossing (ISC) from the initial singlet excited state.[5] Reactions involving the triplet state often lead to the formation of a 1,4-biradical intermediate, which influences the stereochemical outcome of the reaction.[5][6] Aromatic carbonyl compounds, for instance, almost exclusively react via their triplet states.[7]
Q3: What factors influence the reaction's success and selectivity?
The yield, regioselectivity, and stereoselectivity of the Paternò-Büchi reaction are highly dependent on several factors:
-
Solvent: The choice of solvent can affect the reaction mechanism and efficiency. Non-polar solvents are generally preferred.[3][5]
-
Temperature: Temperature can influence the diastereoselectivity of the reaction.[4][8][9]
-
Wavelength of Light: The required wavelength depends on the carbonyl substrate. Aromatic carbonyls typically require irradiation around 300 nm, while aliphatic carbonyls need higher energy light (e.g., 254 nm).[3][5]
-
Substrate Electronics: The electronic properties of both the carbonyl compound and the alkene play a crucial role. Electron-rich alkenes are common substrates.[3][4]
-
Photosensitizers: In cases where the carbonyl does not absorb light efficiently or intersystem crossing is inefficient, a triplet photosensitizer can be used to promote the reaction under visible light.[10][11]
Q4: What are the common side reactions or limitations?
A significant competing reaction is the photodimerization of the carbonyl compound to form a pinacol (B44631) derivative.[5] Additionally, the quantum yields of the Paternò-Büchi reaction are often not high.[3][5] Some substrates may also be prone to decomposition under UV irradiation, and the oxetane products can sometimes be unstable, reverting to the starting materials.[12][13]
Troubleshooting Guide
This guide addresses common issues encountered during the Paternò-Büchi reaction in a question-and-answer format.
Problem 1: Low or No Oxetane Yield
Q: My reaction is not producing the desired oxetane, or the yield is very low. What should I check first?
A: Start by verifying the fundamental reaction parameters. Low yield is the most common issue and can stem from several sources. Use the following logical workflow to diagnose the problem.
Problem 2: Poor Regio- or Stereoselectivity
Q: My reaction produces a mixture of regioisomers or stereoisomers. How can I improve selectivity?
A: Selectivity is primarily governed by the stability of the intermediate 1,4-biradical and steric interactions.[14][15]
-
Regioselectivity: The formation of the more stable biradical intermediate is the guiding principle. The oxygen atom from the excited carbonyl typically attacks the alkene to form the most stable carbon-centered radical.[15]
-
Stereoselectivity: This is often influenced by temperature and solvent. Lowering the reaction temperature can enhance diastereoselectivity by favoring the transition state with the lowest activation energy.[9][14] The use of chiral auxiliaries or performing the reaction in organized media can also induce stereoselectivity.[4]
Problem 3: Product Instability or Decomposition
Q: I believe the oxetane is forming but then decomposing during the reaction or workup. What can I do?
A: Oxetane stability can be an issue. Some oxetanes are labile and can revert to starting materials or undergo ring-opening.[12]
-
Lower the Temperature: Performing the reaction at a lower temperature (e.g., -78 °C) can stabilize the product.[12][13]
-
Minimize Exposure to Light: Once formed, the product itself might be photochemically active. Use a filter to cut off wavelengths that could excite the product.
-
Gentle Workup: Avoid harsh acidic or basic conditions during purification. Use chromatography on neutral silica (B1680970) or alumina (B75360) if possible.
Data Presentation: Optimizing Reaction Parameters
The following tables summarize key quantitative data for optimizing reaction conditions.
Table 1: Effect of Solvent on Paternò-Büchi Reactions
| Solvent | Polarity | General Outcome | Reference |
| Hexane | Non-polar | Often good yields, preferred for many systems. | [9] |
| Benzene (B151609) | Non-polar | Commonly used, can sometimes participate in side reactions. | [7] |
| Acetonitrile | Polar Aprotic | Can favor electron transfer pathways, potentially lowering oxetane yield. | [12] |
| Methanol | Polar Protic | Can drastically reduce diastereoselectivity due to hydrogen bonding. | [5] |
Table 2: Effect of Temperature on Diastereoselectivity
| Carbonyl Substrate | Alkene Substrate | Temperature (°C) | endo/exo Ratio | Reference |
| Benzaldehyde (B42025) | 2,3-Dihydrofuran | 23 | 1.0 (normalized) | [9] |
| Benzaldehyde | 2,3-Dihydrofuran | -25 | ~1.8 | [9] |
| Benzaldehyde | 2,3-Dihydrofuran | -75 | ~3.5 | [9] |
| p-Anisaldehyde | 2,3-Dihydrofuran | 23 | 1.0 (normalized) | [9] |
| p-Anisaldehyde | 2,3-Dihydrofuran | -75 | ~2.5 | [9] |
Experimental Protocols
General Protocol for the Paternò-Büchi Reaction
This protocol is a representative example for the reaction between a substituted benzaldehyde and furan.[16][17]
1. Materials and Equipment:
-
Photoreactor equipped with a medium-pressure mercury lamp (e.g., 125W or 450W) and a cooling jacket.
-
Pyrex or Quartz reaction vessel (Pyrex filters out wavelengths below ~300 nm).[3][5]
-
Substituted benzaldehyde (e.g., 0.004 M).
-
Furan (e.g., 0.04 – 0.29 M, often used in excess).
-
Anhydrous, non-polar solvent (e.g., benzene or hexane).
-
Inert gas source (Argon or Nitrogen).
2. Reaction Setup and Execution:
-
Dissolve the aldehyde in the chosen solvent in the reaction vessel. Add the furan.
-
Degas the solution for at least 30 minutes by bubbling with Argon or Nitrogen to remove dissolved oxygen, which can quench the triplet excited state.
-
Place the vessel in the photoreactor and start the coolant circulation to maintain a constant temperature (e.g., 20 °C).
-
Turn on the lamp to initiate the reaction.
-
Monitor the reaction progress by TLC or GC-MS by periodically taking aliquots. Irradiation times can range from 5 to 120 minutes or longer, depending on the scale and substrate reactivity.[17]
3. Workup and Purification:
-
Once the reaction is complete (or consumption of the limiting reagent ceases), turn off the lamp.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude residue by column chromatography on silica gel, using a solvent system such as a hexane/ethyl acetate (B1210297) gradient to isolate the oxetane product(s).
-
Characterize the product(s) using NMR spectroscopy and mass spectrometry.
References
- 1. Paternò–Büchi reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Oxetane Synthesis through the Paternò-Büchi Reaction [mdpi.com]
- 4. The Paternò–Büchi reaction – a comprehensive review - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 5. Oxetane Synthesis through the Paternò-Büchi Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. kups.ub.uni-koeln.de [kups.ub.uni-koeln.de]
- 8. Paterno buchi reaction | PPTX [slideshare.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A Paternò–Büchi Reaction of Aromatics with Quinones under Visible Light Irradiation [mdpi.com]
- 13. A Paternò–Büchi Reaction of Aromatics with Quinones under Visible Light Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pure.manchester.ac.uk [pure.manchester.ac.uk]
Technical Support Center: Oxetane Synthesis via Intramolecular Cyclization
Welcome to the technical support center for oxetane (B1205548) synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the intramolecular cyclization for oxetane formation.
Troubleshooting Guide & FAQs
This section addresses specific questions and problems that may arise during your experiments.
Q1: My intramolecular Williamson etherification reaction is resulting in a low yield of the desired oxetane. What are the potential causes and how can I improve it?
A1: Low yields in intramolecular oxetane formation via Williamson etherification are a common issue, often stemming from several factors:
-
Competing Side Reactions: The most significant side reaction is the Grob fragmentation, which is entropically favored and leads to the formation of an aldehyde and an alkene instead of the oxetane ring.[1][2] This is particularly prevalent with substrates that can form stable alkenes.[1] Another competing reaction is E2 elimination, especially with secondary and tertiary alkyl halides.[3]
-
Poor Leaving Group: The rate of the SN2 cyclization is highly dependent on the ability of the leaving group to depart. Halides (I > Br > Cl) and sulfonate esters (tosylates, mesylates) are excellent leaving groups.[3] If you are using a less reactive leaving group, consider converting it to a more reactive one.
-
Inappropriate Base: The choice of base is critical. It needs to be strong enough to deprotonate the alcohol to form the alkoxide nucleophile but should not promote side reactions. Sterically hindered bases can sometimes favor elimination.[4]
-
Suboptimal Solvent: The solvent plays a crucial role in solvating the ions and influencing the reaction rate. Polar aprotic solvents like DMF, DMSO, and acetonitrile (B52724) are generally preferred as they solvate the cation, leaving a more reactive "naked" alkoxide.[5][6] Protic solvents can solvate the alkoxide, reducing its nucleophilicity.[5]
-
Steric Hindrance: Increased substitution on the carbon backbone can hinder the backside attack required for the SN2 reaction, slowing down the cyclization and allowing side reactions to dominate.[4]
To improve the yield, you can optimize the reaction conditions. See the data tables below for a comparison of different bases and leaving groups.
Q2: I am observing significant amounts of byproducts that I suspect are from Grob fragmentation. How can I minimize this side reaction?
A2: Grob fragmentation is a common competing pathway in oxetane synthesis.[1] It involves the cleavage of the Cα-Cβ bond along with the departure of the leaving group.
To minimize Grob fragmentation:
-
Choice of Base and Solvent: The reaction conditions can significantly influence the outcome. For instance, using a milder base like potassium carbonate (K₂CO₃) in methanol (B129727) can favor cyclization, whereas a strong, bulky base like potassium tert-butoxide (KOtBu) in THF might promote fragmentation, depending on the substrate.[7]
-
Substrate Structure: The propensity for Grob fragmentation is highly dependent on the substrate's ability to form a stable alkene and carbocation (or stabilized radical). If possible, modifying the substrate to disfavor fragmentation can be effective.
-
Temperature Control: Running the reaction at a lower temperature can sometimes favor the desired cyclization over fragmentation, which may have a higher activation energy.
Q3: How do I choose the best leaving group for my intramolecular cyclization?
A3: The choice of leaving group is crucial for a successful SN2 reaction. In general, the best leaving groups are those that are weak bases. For oxetane formation, the order of reactivity for common leaving groups is:
I > Br > OTs (tosylate) > OMs (mesylate) > Cl
While iodide is an excellent leaving group, tosylates and mesylates are also widely used and can be easily prepared from the corresponding alcohol.[3] The choice may also depend on the specific substrate and the overall synthetic route.
Q4: What is the best way to purify my oxetane product?
A4: Oxetanes can be purified using standard laboratory techniques, with the choice depending on the physical properties of the product and the nature of the impurities.
-
Column Chromatography: This is a very common and effective method. Silica (B1680970) gel is the most common stationary phase. A typical eluent system is a mixture of hexanes and ethyl acetate (B1210297), with the polarity adjusted based on the polarity of the oxetane.[8] For acid-sensitive oxetanes, the silica gel can be deactivated with triethylamine, or a different stationary phase like neutral or basic alumina (B75360) can be used.[9]
-
Vacuum Fractional Distillation: For liquid oxetanes that are thermally stable, vacuum distillation can be an excellent method for purification, especially on a larger scale.[8]
-
Recrystallization: If your oxetane product is a solid, recrystallization from a suitable solvent system can yield highly pure material.[9]
Data Presentation
The following tables summarize quantitative data on the impact of different reaction components on the yield of oxetane formation.
Table 1: Comparison of Bases for Oxetane Formation
| Substrate (1,3-halohydrin) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Cyclohexanol derivative | KOtBu | Acetonitrile | 60 | 97 | [10] |
| Cyclohexanol derivative | K₃PO₄ | Acetonitrile | 80 | 72 | [10] |
| 1-Aryl-3-chloropropan-1-ol | KOH | - | - | 79-89 | [7] |
| Dihydroxyacetone derivative | NaH | - | - | 62 (of oxetan-3-one) | [7] |
Table 2: Comparison of Leaving Groups for Oxetane Formation
| Substrate Precursor | Leaving Group | Base | Solvent | Yield (%) | Reference |
| Oxetanocin precursor diol | Mesylate | NaH | - | 84 | [7] |
| 1,3-Diol | Iodide (from Appel reaction) | Base | - | 78-82 | [7] |
| 3,3-disubstituted diol | Tosylate | Base | - | 59-87 | [7] |
| Sugar-derived diol | Tosylate | - | - | Good | [7] |
Experimental Protocols
Protocol 1: General Procedure for Oxetane Synthesis from a 1,3-Diol via Williamson Etherification
This protocol outlines the conversion of a 1,3-diol to an oxetane, which typically involves two steps: selective activation of one hydroxyl group (e.g., as a tosylate) followed by base-mediated cyclization.[11]
Step 1: Monotosylation of the 1,3-Diol
-
Dissolve the 1,3-diol (1.0 eq) in anhydrous pyridine (B92270) or dichloromethane (B109758) (DCM) and cool the solution to 0 °C in an ice bath.
-
Slowly add p-toluenesulfonyl chloride (TsCl) (1.0-1.1 eq) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 4-6 hours or until thin-layer chromatography (TLC) indicates the consumption of the starting material.
-
Quench the reaction by slowly adding cold water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting monotosylate by flash column chromatography on silica gel.
Step 2: Intramolecular Cyclization
-
Dissolve the purified monotosylate (1.0 eq) in a dry aprotic solvent such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C.
-
Add a strong base such as sodium hydride (NaH, 1.2-1.5 eq, as a 60% dispersion in mineral oil) portion-wise. Be cautious as hydrogen gas is evolved.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until TLC analysis shows the completion of the reaction.
-
Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium (B1175870) chloride at 0 °C.
-
Extract the oxetane product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure.
-
Purify the crude oxetane by flash column chromatography or vacuum distillation.
Protocol 2: Purification of an Oxetane by Flash Column Chromatography
This is a general protocol for the purification of an oxetane derivative using silica gel chromatography.[8]
-
Prepare the Column:
-
Select a column of an appropriate size for the amount of crude material.
-
Securely plug the bottom of the column with glass wool or a cotton plug.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexanes and ethyl acetate). A good starting point is a solvent system that gives an Rf value of 0.2-0.3 for the desired oxetane on a TLC plate.
-
Pour the slurry into the column and allow the silica gel to pack under gravity or with gentle pressure.
-
Add another layer of sand on top of the packed silica gel.
-
Elute the column with the chosen solvent until the silica gel is fully equilibrated and the solvent level is just above the top layer of sand.
-
-
Load the Sample:
-
Dissolve the crude oxetane in a minimal amount of the eluent or a solvent in which it is highly soluble.
-
Carefully apply the sample solution to the top of the silica gel bed using a pipette.
-
Allow the sample to adsorb onto the silica gel.
-
-
Elute the Column and Collect Fractions:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure (e.g., with a pump or air line) to begin eluting the components.
-
Collect fractions in test tubes or flasks.
-
Monitor the fractions by TLC to identify which ones contain the pure oxetane product.
-
-
Isolate the Product:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified oxetane.
-
Visualizations
The following diagrams illustrate the key workflows and relationships discussed in this guide.
Caption: Experimental workflow for oxetane synthesis via Williamson etherification.
Caption: Troubleshooting logic for low oxetane yield in intramolecular cyclization.
References
- 1. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 2. Chemical Space Exploration of Oxetanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Oxetane Synthesis through the Paternò-Büchi Reaction | MDPI [mdpi.com]
- 10. Oxetane Synthesis via Alcohol C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Managing Reactive Metabolites from Oxetane-Containing Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing potential reactive metabolites from oxetane-containing compounds.
Frequently Asked Questions (FAQs)
Q1: Why is the oxetane (B1205548) motif often incorporated into drug candidates?
A1: The oxetane motif is a four-membered cyclic ether that has gained popularity in medicinal chemistry for several reasons. It can act as a bioisosteric replacement for more metabolically susceptible groups like gem-dimethyl and carbonyl moieties.[1][2] The incorporation of an oxetane ring can lead to improved physicochemical properties such as increased aqueous solubility and metabolic stability, as well as reduced lipophilicity.[3][4] These improvements can result in a more favorable pharmacokinetic profile for a drug candidate.
Q2: What are the primary metabolic pathways for oxetane-containing compounds?
A2: Oxetane-containing compounds can be metabolized through two primary pathways:
-
Cytochrome P450 (CYP450)-mediated oxidation: This is a common pathway for many drugs, and for oxetanes, it can lead to the formation of reactive intermediates. The specific CYP enzymes involved, such as CYP3A4, can influence the rate and site of metabolism.[5][6]
-
Microsomal epoxide hydrolase (mEH)-mediated hydrolysis: Uniquely, the strained oxetane ring can be hydrolyzed by mEH to form a diol.[7][8][9] This pathway represents a non-oxidative clearance mechanism that can sometimes divert metabolism away from the CYP450 system, potentially reducing the risk of forming certain reactive metabolites and drug-drug interactions.[7][8][10]
Q3: What are reactive metabolites and why are they a concern?
A3: Reactive metabolites are chemically reactive species, typically electrophiles, formed during the metabolism of a drug.[11] They are a concern because they can covalently bind to cellular macromolecules like proteins and DNA, leading to cellular dysfunction, immune responses, and potentially organ toxicity, such as drug-induced liver injury (DILI).[11][12] Identifying the potential for a compound to form reactive metabolites is a critical step in drug safety assessment.
Q4: How can I determine if my oxetane-containing compound is forming reactive metabolites?
A4: The most common method for detecting reactive metabolites is through in vitro "trapping" experiments.[11][12] These studies involve incubating your compound with liver microsomes (which contain metabolic enzymes) in the presence of a nucleophilic trapping agent.[12] Common trapping agents include:
-
Glutathione (B108866) (GSH): A soft nucleophile that effectively traps a wide range of soft electrophilic reactive metabolites.[11][13]
-
Cyanide (as KCN or NaCN): A hard nucleophile used to trap hard electrophiles, such as iminium ions.[14][15][16]
The formation of stable adducts between the reactive metabolite and the trapping agent can then be detected and characterized, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13][14]
Q5: Can the formation of reactive metabolites from oxetanes be mitigated?
A5: Yes, several strategies can be employed to mitigate the formation of reactive metabolites. These often involve structural modifications to the parent compound to block metabolic activation pathways. For oxetane-containing compounds, this could involve altering substituents on or near the oxetane ring to disfavor oxidation by CYP450s or to promote clearance through the less problematic mEH pathway.[7][8][10]
Troubleshooting Guides
Issue 1: High clearance of my oxetane-containing compound in human liver microsome (HLM) stability assays.
-
Possible Cause 1: CYP450-mediated metabolism. Your compound may be a substrate for a highly active CYP450 enzyme.
-
Troubleshooting Step: Conduct phenotyping studies with specific CYP450 inhibitors or recombinant CYP enzymes to identify the major metabolizing enzyme(s). Consider structural modifications to block the site of metabolism or reduce the compound's affinity for that enzyme.
-
-
Possible Cause 2: mEH-mediated hydrolysis. The oxetane ring itself might be rapidly hydrolyzed by microsomal epoxide hydrolase.
Issue 2: A potential glutathione (GSH) adduct is detected in my trapping study, but the signal is weak.
-
Possible Cause 1: Low rate of reactive metabolite formation. The bioactivation pathway may be a minor one.
-
Troubleshooting Step: Increase the incubation time or the concentration of your test compound (while being mindful of solubility and potential enzyme saturation).
-
-
Possible Cause 2: The reactive metabolite is "hard" and not efficiently trapped by GSH.
-
Possible Cause 3: Instability of the GSH adduct. Some GSH adducts can be unstable and degrade before or during analysis.
-
Troubleshooting Step: Minimize sample processing time and keep samples cold. Analyze the samples by LC-MS/MS as soon as possible after the incubation is quenched.
-
Issue 3: No reactive metabolite adducts are detected, but there are still concerns about toxicity.
-
Possible Cause 1: The reactive metabolite is not trapped by GSH or cyanide. Some reactive species may not be efficiently trapped by these common nucleophiles.
-
Troubleshooting Step: Consider using other trapping agents, such as N-acetylcysteine (NAC) or semicarbazide, depending on the suspected chemistry of the reactive metabolite.
-
-
Possible Cause 2: Toxicity is not mediated by a reactive metabolite. The observed toxicity could be due to other mechanisms, such as off-target pharmacology or mitochondrial dysfunction.
-
Troubleshooting Step: Investigate other potential toxicity mechanisms through relevant in vitro assays.
-
Data Presentation
Table 1: Comparative Metabolic Stability of Oxetane-Containing Compounds and their Analogs in Human Liver Microsomes (HLM)
| Compound Pair | Structural Moiety | Half-life (t1/2, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Reference |
| Compound A | Oxetane | > 60 | < 15 | [1] |
| Analog A' | gem-Dimethyl | < 10 | > 150 | [1] |
| Compound B | Oxetane | 85 | 20 | [2] |
| Analog B' | Carbonyl | 30 | 75 | [2] |
| Compound C | Spiro-oxetane | 110 | 12 | [4] |
| Analog C' | Spiro-ketone | 25 | 90 | [4] |
Table 2: Influence of Oxetane Substitution Pattern on Metabolic Stability in HLM
| Compound | Oxetane Substitution | Half-life (t1/2, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Reference |
| Compound D | 3-monosubstituted | > 120 | < 10 | [17] |
| Compound E | 2-monosubstituted | 45 | 40 | [17] |
| Compound F | 3,3-disubstituted | 98 | 15 | [2] |
Experimental Protocols
Protocol 1: Human Liver Microsomal (HLM) Stability Assay
This protocol outlines a general procedure for assessing the metabolic stability of an oxetane-containing compound.
1. Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled human liver microsomes (e.g., 20 mg/mL stock)
-
Phosphate (B84403) buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN) containing an internal standard (for quenching the reaction)
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system
2. Procedure:
-
Prepare a working solution of the test compound (e.g., 100 µM in buffer).
-
In a 96-well plate, add the HLM to the phosphate buffer to achieve a final protein concentration of 0.5-1.0 mg/mL.
-
Add the test compound to the HLM suspension to a final concentration of 1 µM.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a well containing cold ACN with the internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
3. Data Analysis:
-
Quantify the remaining parent compound at each time point using LC-MS/MS.
-
Plot the natural logarithm of the percentage of parent compound remaining versus time.
-
Calculate the half-life (t1/2) from the slope of the linear regression.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t1/2) / (microsomal protein concentration in mg/mL).
Protocol 2: Glutathione (GSH) Trapping of Reactive Metabolites
This protocol provides a general method for detecting the formation of soft electrophilic reactive metabolites.
1. Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled human liver microsomes (e.g., 20 mg/mL stock)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system
-
Glutathione (GSH) solution (e.g., 100 mM in water)
-
Acetonitrile (ACN) with 0.1% formic acid (for quenching)
-
LC-MS/MS system
2. Procedure:
-
Prepare incubation mixtures in microcentrifuge tubes. For each compound, prepare a +NADPH and a -NADPH (control) incubation.
-
The final incubation volume (e.g., 200 µL) should contain:
-
Phosphate buffer
-
HLMs (final concentration 1-2 mg/mL)
-
Test compound (final concentration 10-50 µM)
-
GSH (final concentration 1-5 mM)
-
-
Pre-incubate the mixtures at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system to the +NADPH tube (add buffer to the -NADPH tube).
-
Incubate at 37°C for 30-60 minutes with gentle shaking.
-
Quench the reaction by adding 2 volumes of ice-cold ACN with 0.1% formic acid.
-
Vortex and centrifuge at high speed to precipitate proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
3. LC-MS/MS Analysis and Data Interpretation:
-
Analyze the samples for the presence of potential GSH adducts. The expected mass of a GSH adduct is the mass of the parent compound + mass of oxygen (+16 Da, for an oxidative metabolite) + mass of GSH (+307 Da) - mass of 2 protons (-2 Da).
-
Employ data-dependent scanning methods like neutral loss scanning or precursor ion scanning to specifically look for GSH conjugates. A characteristic neutral loss of 129 Da (pyroglutamic acid) in positive ion mode or a precursor ion of m/z 272 in negative ion mode are strong indicators of a GSH adduct.[18][19][20]
-
Compare the chromatograms from the +NADPH and -NADPH incubations. A peak corresponding to a GSH adduct that is present only in the +NADPH sample is indicative of an NADPH-dependent reactive metabolite.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research-collection.ethz.ch [research-collection.ethz.ch]
- 5. researchgate.net [researchgate.net]
- 6. Cytochrome P450 3A4-mediated bioactivation of raloxifene: irreversible enzyme inhibition and thiol adduct formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hip To Be Square: Oxetanes as Design Elements To Alter Metabolic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings [scirp.org]
- 9. researchgate.net [researchgate.net]
- 10. Hip to be square: oxetanes as design elements to alter metabolic pathways. | Semantic Scholar [semanticscholar.org]
- 11. Reactive Metabolite Screening Service - Creative Biolabs [creative-biolabs.com]
- 12. Practical approaches to resolving reactive metabolite liabilities in early discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sygnaturediscovery.com [sygnaturediscovery.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Cyanide trapping of iminium ion reactive intermediates followed by detection and structure identification using liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chimia.ch [chimia.ch]
- 18. waters.com [waters.com]
- 19. A high-throughput liquid chromatography/tandem mass spectrometry method for screening glutathione conjugates using exact mass neutral loss acquisition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. sciex.com [sciex.com]
Strategies to avoid ring-opening of oxetanes during synthesis
Welcome to the Technical Support Center for Oxetane (B1205548) Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the undesired ring-opening of oxetanes during synthetic procedures. Oxetanes are valuable four-membered cyclic ethers, but their inherent ring strain makes them susceptible to cleavage under various conditions.[1][2] This guide offers troubleshooting advice and frequently asked questions to help you maintain the integrity of the oxetane ring in your reactions.
Troubleshooting Guide: Preventing Oxetane Ring-Opening
Issue 1: My oxetane ring is opening under acidic conditions.
-
Question: I am attempting a reaction that requires an acidic catalyst, but I am observing byproducts resulting from the cleavage of my oxetane. How can I prevent this?
-
Answer: Oxetane rings are highly susceptible to ring-opening in the presence of strong acids.[1][3] The protonation of the oxetane oxygen activates the ring for nucleophilic attack, leading to cleavage. To mitigate this, consider the following strategies:
-
Use of Milder Lewis Acids: Strong Brønsted acids often lead to uncontrolled ring-opening. The use of milder, sterically hindered Lewis acids can promote the desired reaction while minimizing oxetane decomposition. For instance, B(C₆F₅)₃ has been used to control regioselectivity in oxetane ring-opening, suggesting that careful Lewis acid selection can modulate reactivity.[4]
-
Solvent Choice: Aprotic solvents are generally preferred over protic solvents like methanol (B129727) when working with oxetanes under acidic conditions, as the solvent can act as a nucleophile and promote ring-opening.[5]
-
Temperature Control: Perform the reaction at the lowest possible temperature that allows for the desired transformation. Higher temperatures can provide the activation energy needed for the undesired ring-opening pathway.
-
Protecting Groups: If the reaction chemistry allows, consider using protecting groups on other functionalities of the molecule that are stable under the required acidic conditions but can be removed later under orthogonal conditions that do not affect the oxetane ring.
-
Issue 2: My oxetane is decomposing in the presence of a strong base.
-
Question: I am using a strong base in my reaction, and I am seeing evidence of oxetane ring degradation. What are the best practices to avoid this?
-
Answer: While generally more stable under basic than acidic conditions, oxetanes can still undergo ring-opening in the presence of strong bases, particularly at elevated temperatures or with nucleophilic bases.
-
Choice of Base: Whenever possible, opt for non-nucleophilic, sterically hindered bases. Bases like potassium tert-butoxide (KOtBu) are often used in cyclization reactions to form oxetanes, indicating their compatibility.[5]
-
Temperature Management: As with acidic conditions, maintaining a low reaction temperature is crucial to disfavor the ring-opening pathway.
-
Reaction Time: Monitor the reaction closely and minimize the reaction time to prevent prolonged exposure of the oxetane to the basic conditions.
-
Issue 3: My oxetane is reacting with a nucleophile, leading to ring-opening.
-
Question: I am trying to perform a reaction on a functional group elsewhere in my molecule, but the nucleophile is attacking and opening the oxetane ring. How can I achieve selectivity?
-
Answer: The electrophilic carbons of the oxetane ring are susceptible to nucleophilic attack, leading to ring cleavage.[6] The success of your synthesis will depend on directing the nucleophile to the desired reaction site.
-
Steric Hindrance: The substitution pattern of the oxetane ring plays a significant role in its stability. 3,3-disubstituted oxetanes are generally more stable towards nucleophilic attack due to steric hindrance around the ring carbons.[7] If possible, designing a synthetic route that utilizes a more substituted oxetane can enhance stability.
-
Use of "Soft" Nucleophiles: The reactivity of the nucleophile can influence the reaction outcome. In some cases, "softer" nucleophiles may exhibit greater selectivity for other electrophilic centers in the molecule over the oxetane ring carbons.
-
Protecting Group Strategy: This is a key strategy. Protect the oxetane ring itself if the desired reaction requires harsh nucleophilic conditions. However, direct protection of the oxetane ether is uncommon. A more practical approach is to ensure that other functional groups are protected in a way that allows for selective reaction at the desired site without the need for conditions that would promote oxetane ring-opening.[2]
-
Frequently Asked Questions (FAQs)
Q1: Why are oxetanes prone to ring-opening? A1: The four-membered ring of an oxetane has significant ring strain due to the deviation of its bond angles from the ideal tetrahedral angle.[8] This inherent strain makes the ring susceptible to cleavage reactions that relieve this strain, particularly under acidic, basic, or nucleophilic conditions.[5][6]
Q2: Are all oxetanes equally stable? A2: No, the stability of an oxetane is influenced by its substitution pattern. For example, 3,3-disubstituted oxetanes are more stable than unsubstituted or 2-substituted oxetanes because the substituents sterically hinder the approach of nucleophiles to the ring's carbon atoms.[7]
Q3: Can I use protecting groups to prevent ring-opening? A3: Yes, employing a protecting group strategy is a viable approach. For oxetanes with other functional groups, such as 3-oxetanone (B52913), the carbonyl group can be protected as an acetal, which is stable under basic and nucleophilic conditions.[2] The choice of protecting group and the conditions for its introduction and removal must be carefully selected to be compatible with the oxetane ring.[2]
Q4: Under what conditions is the oxetane ring generally stable? A4: Oxetanes exhibit good stability under neutral and weakly acidic or basic conditions, which allows for their incorporation early in a synthetic route.[3] They are also generally stable to many standard organic reactions that do not involve strong acids, strong bases, or potent nucleophiles at elevated temperatures.
Experimental Protocols
Protocol 1: General Procedure for Acetal Protection of 3-Oxetanone
This protocol describes the protection of the ketone functionality in 3-oxetanone as a cyclic acetal, which is stable to a variety of nucleophilic and basic conditions.
-
Reagents and Materials:
-
3-Oxetanone
-
Ethylene (B1197577) glycol (1.5 equivalents)
-
p-Toluenesulfonic acid (catalytic amount)
-
Toluene
-
Dean-Stark apparatus
-
Anhydrous sodium bicarbonate
-
Anhydrous magnesium sulfate
-
Standard glassware for organic synthesis
-
-
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and condenser, add 3-oxetanone, toluene, and ethylene glycol.
-
Add a catalytic amount of p-toluenesulfonic acid to the mixture.
-
Heat the reaction mixture to reflux and monitor the azeotropic removal of water in the Dean-Stark trap.
-
Once the theoretical amount of water has been collected, or the reaction is complete as monitored by TLC or GC-MS, cool the mixture to room temperature.
-
Quench the reaction by adding a small amount of anhydrous sodium bicarbonate to neutralize the acid catalyst.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate (B1210297) and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude protected oxetane.
-
Purify the product by column chromatography on silica (B1680970) gel if necessary.
-
Quantitative Data Summary
| Strategy | Conditions | Outcome | Yield (%) | Reference |
| Lewis Acid Catalysis | 2,2-disubstituted oxetane, Al(C₆F₅)₃ (1 mol%), Toluene, 40°C | Regioselective isomerization to homoallylic alcohol, suppressed allyl isomer formation | Varies by substrate | [4] |
| Brønsted Acid Catalysis | Substituted oxetane, CSA (1 equiv), CH₂Cl₂/iPrOH, 0°C to rt | Intramolecular ring-opening to form THP | Varies by substrate | [5] |
| Nucleophilic Opening | Oxetane, TMSCN, Zinc Iodide | Ring-opening to γ-hydroxyisonitriles | 73-94% | [5] |
Visualizations
Caption: Mechanism of acid-catalyzed oxetane ring-opening.
Caption: Troubleshooting workflow for preventing oxetane ring-opening.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]
- 4. ddd.uab.cat [ddd.uab.cat]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
Refinement of protocols for large-scale synthesis of Oxetan-3-ol
This technical support center provides researchers, scientists, and drug development professionals with refined protocols, troubleshooting guides, and frequently asked questions for the large-scale synthesis of Oxetan-3-ol.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the large-scale synthesis of this compound?
The main challenges stem from the inherent ring strain of the oxetane (B1205548) moiety (approximately 106 kJ/mol), making it susceptible to ring-opening under harsh acidic or basic conditions and at elevated temperatures.[1] Key challenges include managing steric hindrance, preventing competing reactions like Grob fragmentation, and overcoming purification difficulties due to the polarity of the hydroxyl group and the potential instability of the ring.[1]
Q2: Which synthetic route is recommended for large-scale production of this compound?
Two primary routes are commonly employed for the large-scale synthesis of this compound: the reduction of 3-Oxetanone and a multi-step synthesis from epichlorohydrin (B41342). The choice depends on factors like precursor availability, cost, and desired purity. The reduction of 3-Oxetanone is often preferred if high-purity 3-Oxetanone is readily available. The synthesis from epichlorohydrin is a classical and well-established multi-step approach.[2][3]
Q3: What are the key safety considerations for the large-scale synthesis of this compound?
The synthesis may involve hazardous reagents such as flammable solvents, strong bases, and potentially explosive intermediates. Exothermic reactions, particularly during ring-closure, require careful temperature control to prevent runaways.[2] It is crucial to handle all chemicals in well-ventilated areas, use appropriate personal protective equipment (PPE), and be prepared for emergency situations with accessible safety showers and eyewash stations.
Q4: How can the purity of large-scale this compound be ensured?
Vacuum distillation is the most effective method for purifying this compound on a large scale.[2][4] Careful control of pressure and temperature is necessary to achieve high purity and avoid thermal decomposition.
Troubleshooting Guides
Synthesis Route 1: Reduction of 3-Oxetanone
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete reduction of 3-Oxetanone | - Insufficient reducing agent.- Low reaction temperature or short reaction time.- Deactivated catalyst (for catalytic hydrogenation). | - Increase the molar equivalents of the reducing agent (e.g., Sodium Borohydride).- Gradually increase the reaction temperature and monitor the reaction progress by TLC/GC.- For catalytic hydrogenation, ensure the catalyst is fresh and active. Consider using a different catalyst or increasing catalyst loading. |
| Formation of ring-opened byproducts | - Harsh reaction conditions (e.g., strongly acidic or basic).- Prolonged reaction times at elevated temperatures. | - Use milder reducing agents.- Maintain strict temperature control and monitor the reaction to avoid unnecessary heating after completion.- If acidic or basic conditions are required for work-up, use them at low temperatures and for the shortest possible time. |
| Difficulties in isolating the product | - Product solubility in the aqueous phase during work-up.- Emulsion formation during extraction. | - Saturate the aqueous layer with a salt (e.g., NaCl) to decrease the solubility of this compound.- Use a different extraction solvent or a combination of solvents.- Break emulsions by adding a small amount of brine or by centrifugation. |
Synthesis Route 2: From Epichlorohydrin
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield in the initial ring-opening of epichlorohydrin | - Incomplete reaction.- Formation of side products. | - Ensure the use of a suitable catalyst (e.g., anhydrous Iron (III) chloride) and optimize its concentration.[2]- Control the reaction temperature carefully as the reaction can be exothermic. |
| Instability of the hemiacetal intermediate | - The hemiacetal formed after protection is often unstable and difficult to isolate. | - Proceed to the next step (hydrolysis and cyclization) with the crude protection product without purification.[2][4] |
| Low yield in the cyclization step | - Inefficient intramolecular cyclization.- Competing intermolecular reactions. | - Use a strong base (e.g., NaOH) at an elevated temperature to drive the cyclization to completion.[2]- High dilution conditions can favor intramolecular cyclization, although this may be challenging on a large scale. |
| Incomplete deprotection of the final intermediate | - Insufficient acid catalyst or harsh deprotection conditions leading to degradation. | - Use a catalytic amount of a mild acid like p-toluenesulfonic acid (p-TsOH) at a controlled temperature (15-18°C).[2][4] |
Quantitative Data Summary
The following tables summarize quantitative data for the key synthetic routes to this compound.
Table 1: Synthesis of 3-Oxetanone (Precursor for Route 1)
| Method | Starting Material(s) | Key Reagents/Steps | Overall Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |
| From 1,3-Dichloroacetone | 1,3-Dichloroacetone, Ethylene Glycol | 1. Ketalization (p-TsOH)2. Cyclization (NaOH)3. Deprotection (Acid) | ~70 | >95 | High overall yield, readily available starting materials. | Multi-step process. |
| Gold-Catalyzed Cyclization | Propargyl Alcohol | Au catalyst, Oxidant | 51-71[3][5] | High | One-step, modern, and efficient method.[3][5] | Requires a specialized gold catalyst. |
Table 2: Synthesis of this compound
| Route | Starting Material | Key Steps & Reagents | Overall Yield (%) | Reference |
| From Epichlorohydrin | Epichlorohydrin | 1. Ring opening (HOAc, FeCl₃)2. Protection (Ethyl vinyl ether, p-TsOH)3. Hydrolysis & Cyclization (NaOH, H₂O)4. Deprotection (MeOH, p-TsOH) | 38.75 | [2][4] |
| Reduction of 3-Oxetanone | 3-Oxetanone | Reduction (e.g., NaBH₄ in EtOH/MeOH) | Typically high (specific large-scale data not widely reported) | General chemical transformation |
Experimental Protocols
Protocol 1: Large-Scale Synthesis of this compound from Epichlorohydrin[2][4]
Step 1: Synthesis of Acetic acid-2-hydroxy-3-chloropropyl ester
-
To a solution of anhydrous Iron (III) chloride (catalytic amount) in acetic acid, add epichlorohydrin with stirring over a 5-minute period.
-
Heat the mixture at 70°C with stirring for 12 hours.
-
Cool the reaction to room temperature and extract with dichloromethane (B109758) (DCM).
-
Concentrate the organic phase in vacuo to yield the product as a yellow oil (90% yield).
Step 2: Protection of the Hydroxyl Group
-
To the crude product from Step 1, add p-toluenesulfonic acid (p-TsOH) followed by the dropwise addition of ethyl vinyl ether at room temperature over 30 minutes.
-
Maintain the reaction temperature between 30-35°C.
-
After the addition is complete, heat the mixture at 40-45°C for 8 hours.
-
Cool to room temperature and extract with DCM. Concentrate in vacuo to obtain the crude protected intermediate. Do not purify.
Step 3: Hydrolysis and Intramolecular Cyclization
-
To a solution of NaOH in water at 110°C, add the crude product from Step 2 over a 1.5-hour period.
-
Reflux the reaction mixture for an additional 4 hours.
-
Cool to room temperature and wash with water.
-
Extract the aqueous layer with DCM, and concentrate the combined organic extracts in vacuo to obtain the crude protected oxetane.
Step 4: Deprotection to this compound
-
Cool a solution of the crude product from Step 3 in methanol (B129727) to 15-18°C.
-
Add p-TsOH with stirring and continue to stir for 45 minutes.
-
Quench the reaction with NaHCO₃.
-
Purify by vacuum distillation to obtain this compound.
Protocol 2: Large-Scale Reduction of 3-Oxetanone to this compound (General Procedure)
Using Sodium Borohydride (B1222165):
-
In a suitable reaction vessel, dissolve 3-Oxetanone in ethanol (B145695) or methanol.
-
Cool the solution in an ice bath.
-
Slowly add a solution of sodium borohydride (NaBH₄) in the same solvent, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitor by TLC or GC).
-
Carefully quench the reaction by the slow addition of a weak acid (e.g., acetic acid or dilute HCl) until the effervescence ceases.
-
Remove the solvent under reduced pressure.
-
Extract the residue with a suitable organic solvent (e.g., ethyl acetate (B1210297) or DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude this compound by vacuum distillation.
Visualizations
Caption: Workflow for the synthesis of this compound from Epichlorohydrin.
Caption: General workflow for the reduction of 3-Oxetanone to this compound.
Caption: Logical troubleshooting flow for common synthesis issues.
References
- 1. benchchem.com [benchchem.com]
- 2. atlantis-press.com [atlantis-press.com]
- 3. Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols [organic-chemistry.org]
Addressing low yields in the functionalization of the oxetane ring
Technical Support Center: Functionalization of the Oxetane (B1205548) Ring
Welcome to the technical support center for oxetane functionalization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low reaction yields, and to provide reliable protocols and data for planning experiments.
Frequently Asked Questions (FAQs)
Q1: Why are my yields consistently low in acid-catalyzed ring-opening reactions of oxetanes?
A1: Low yields in acid-catalyzed oxetane ring-opening reactions are a frequent challenge. Several factors can be responsible:
-
Catalyst Choice: The type of acid, whether Brønsted or Lewis acid, is critical. Lewis acids like B(C₆F₅)₃, Al(C₆F₅)₃, and BF₃·OEt₂ are commonly used, but their effectiveness is highly substrate-dependent.[1][2] For some substrates, strong Brønsted acids such as triflic acid (TfOH) or HNTf₂ may provide better results where Lewis acids fail.[1][3]
-
Catalyst Deactivation: The lone pair of electrons on the oxetane's oxygen can coordinate strongly with Lewis acids, sometimes leading to catalyst inhibition rather than activation.[4] Moisture in the reaction can also deactivate many Lewis acids.
-
Polymerization/Oligomerization: The high ring strain of oxetanes (approx. 106 kJ/mol) makes them susceptible to cationic ring-opening polymerization, especially under strongly acidic conditions or high concentrations.[3] This is a common side reaction that consumes starting material and complicates purification.[1]
-
Substrate Reactivity: The substitution pattern on the oxetane ring significantly influences reactivity. Electron-donating groups can stabilize cationic intermediates, facilitating ring-opening, while electron-withdrawing groups can hinder it.[2][5] Ring-opening of unsymmetrical oxetanes typically occurs at the more substituted carbon atom under acidic conditions.[5]
-
Reaction Conditions: Temperature and solvent play a crucial role. For instance, in the isomerization of 2,2-disubstituted oxetanes, higher temperatures (e.g., 40°C) can disfavor dimer formation due to entropic factors.[2]
Q2: I'm observing significant formation of dimers or polymers. How can I minimize this?
A2: Dimerization and polymerization are common side reactions that dramatically reduce the yield of the desired monomeric product.
-
Slow Addition: A highly effective technique is the slow addition of the oxetane substrate and/or reagent to the catalyst solution. This maintains a low concentration of the activated oxetane at any given time, favoring intramolecular rearrangement or reaction with the desired nucleophile over intermolecular polymerization.[1]
-
Concentration: Running the reaction at a lower concentration can disfavor intermolecular side reactions like dimerization.[2]
-
Temperature Control: Higher temperatures can sometimes reduce dimerization, as seen in certain isomerization reactions.[2] However, for other reactions, lower temperatures may be necessary to control reactivity and prevent runaway polymerization.
-
Catalyst Loading: Using the minimum effective catalyst loading can help. For some isomerizations, loading could be lowered to as little as 1 mol% without compromising selectivity.[2]
Q3: How do I choose between a Lewis acid and a Brønsted acid catalyst?
A3: The choice depends on the desired transformation and the oxetane substrate.
-
Lewis Acids (e.g., BF₃·OEt₂, Sc(OTf)₃, Al(C₆F₅)₃): These are effective for activating the oxetane towards nucleophilic attack or for promoting rearrangements to homoallylic alcohols.[2][5] They are often used for reactions with carbon, oxygen, and sulfur nucleophiles.[6] However, some common Lewis acids may be ineffective for certain transformations, leading to no product or a complex mixture.[1]
-
Brønsted Acids (e.g., TfOH, HNTf₂): Strong Brønsted acids can be superior when Lewis acids fail.[1] They are particularly useful in generating oxetane carbocations for reactions like the synthesis of 1,4-dioxanes from oxetanols and diols.[3] It's important to note that strongly acidic conditions can also promote unwanted side reactions.[7]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Reaction / Low Conversion | 1. Inactive Catalyst: Deactivated by moisture or impurities. 2. Insufficient Activation: The chosen catalyst is not strong enough for the substrate. 3. Low Temperature: Reaction may be too slow at the current temperature. | 1. Ensure all reagents and solvents are anhydrous. Use freshly opened or purified catalysts. 2. Screen a panel of catalysts, including stronger Lewis acids (e.g., B(C₆F₅)₃) or Brønsted acids (e.g., TfOH).[1][3] 3. Gradually increase the reaction temperature and monitor by TLC or LCMS. |
| Formation of an Inseparable Mixture of Isomers | 1. Poor Regioselectivity: Electronic or steric factors do not sufficiently differentiate the two potential sites of ring-opening. 2. Isomerization of Product: The desired product may be isomerizing under the reaction conditions. | 1. Change the catalyst. Bulky Lewis acids can sometimes improve regioselectivity.[2] 2. Modify the substrate to enhance electronic or steric bias. 3. Lower the reaction temperature or reaction time to minimize product isomerization. |
| Significant Byproduct Formation (Non-polymeric) | 1. Competing Reaction Pathways: The substrate may be undergoing an alternative reaction (e.g., elimination, rearrangement). 2. Reagent Decomposition: The nucleophile or other reagents may be unstable under the reaction conditions. | 1. Alter the catalyst or solvent to disfavor the side reaction. For example, using Al(C₆F₅)₃ can completely suppress the formation of allyl isomers in certain reactions.[2] 2. Confirm the stability of all reagents under the proposed conditions. Consider a milder catalyst or lower temperature. |
| Reaction Works on a Small Scale but Fails on Scale-up | 1. Heat Transfer Issues: Exothermic reactions can overheat on a larger scale, leading to side reactions. 2. Mixing Inefficiency: Poor mixing can create localized "hot spots" of high concentration, promoting polymerization. 3. Purity of Reagents: Larger quantities of reagents may introduce more impurities (e.g., water). | 1. Ensure adequate cooling and monitor the internal temperature. Consider slower addition of reagents. 2. Use efficient mechanical stirring. 3. Use reagents from the same batch as the successful small-scale reaction or repurify them before use. |
Data Presentation: Catalyst Screening for Oxetane Isomerization
The regioselective isomerization of 2,2-disubstituted oxetanes to homoallylic alcohols is a key transformation. The choice of Lewis acid catalyst dramatically impacts yield and selectivity.
Table 1: Effect of Lewis Acid Catalyst on the Isomerization of 2-methyl-2-phenyloxetane
| Entry | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield of Homoallylic Alcohol (%) | Notes |
| 1 | B(C₆F₅)₃ (5) | Toluene (B28343) | 25 | 1 | 85 | High selectivity for desired product. |
| 2 | Al(C₆F₅)₃ (1) | Toluene | 40 | 1 | 92 | Excellent yield and selectivity; lower catalyst loading.[2] |
| 3 | BF₃·OEt₂ (10) | DCM | 0 | 2 | <10 | Failed to catalyze the transformation effectively.[1] |
| 4 | Sc(OTf)₃ (10) | DCM | 25 | 24 | ~60 | Moderate yield with potential for side products.[6] |
| 5 | TMSOTf (10) | DCM | 0 | 2 | 0 | No desired product formation observed.[1] |
Data compiled and adapted from multiple sources for illustrative comparison.[1][2][6]
Experimental Protocols
Protocol 1: General Procedure for Al(C₆F₅)₃-Catalyzed Isomerization of 2,2-Disubstituted Oxetanes
This protocol is adapted for the regioselective ring-opening of 2,2-disubstituted oxetanes to furnish homoallylic alcohols, minimizing dimer formation.[2]
-
Preparation: To an oven-dried flask under an inert atmosphere (N₂ or Ar), add the Lewis superacid Al(C₆F₅)₃ (1 mol%).
-
Solvent Addition: Add anhydrous toluene via syringe to the flask.
-
Reaction Initiation: Heat the solution to 40°C.
-
Substrate Addition: Slowly add a solution of the 2,2-disubstituted oxetane (1.0 equiv) in anhydrous toluene to the catalyst solution over 30 minutes using a syringe pump.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-2 hours).
-
Workup: Upon completion, cool the reaction to room temperature and quench by adding saturated aqueous NaHCO₃ solution. Extract the aqueous layer with ethyl acetate (B1210297) (3x).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica (B1680970) gel to yield the pure homoallylic alcohol.
Visualizations
Logical & Mechanistic Diagrams
A systematic approach is crucial when troubleshooting low yields. The following workflow helps to logically diagnose the issue.
Caption: A troubleshooting workflow for addressing low yields.
Acid-catalyzed reactions of oxetanes can proceed through a desired pathway or an undesired polymerization route. Understanding these competing pathways is key to optimizing the reaction.
Caption: Competing reaction pathways in oxetane functionalization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ddd.uab.cat [ddd.uab.cat]
- 3. Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
Safe handling and storage procedures for Oxetan-3-ol
This technical support center provides essential information for the safe handling and storage of Oxetan-3-ol, along with troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals.
Summary of Physical and Chemical Properties
| Property | Value |
| CAS Number | 7748-36-9 |
| Molecular Formula | C₃H₆O₂ |
| Molecular Weight | 74.08 g/mol |
| Appearance | Colorless to light yellow clear liquid[1] |
| Boiling Point | 153 °C |
| Flash Point | 87 °C[2] |
| Density | 1.167 g/cm³ |
| Storage Temperature | 4°C |
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as a hazardous substance with the following primary concerns:
-
Harmful if swallowed: It can cause significant health issues if ingested.
-
Causes skin irritation: Direct contact with the skin can lead to irritation.[2][3]
-
Causes serious eye damage: Contact with the eyes can result in severe injury.[2][3]
-
May cause respiratory irritation: Inhalation of vapors may lead to respiratory discomfort.[2][3]
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: To ensure safe handling, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Skin and Body Protection: A laboratory coat or a chemical-resistant apron should be worn to protect skin and personal clothing.[4]
Q3: What are the proper storage conditions for this compound?
A3: this compound should be stored in a cool, dry, and well-ventilated area.[4] The recommended storage temperature is 4°C. Keep the container tightly sealed to prevent the absorption of moisture and away from incompatible materials such as strong oxidizing agents.[4]
Q4: How should I dispose of waste containing this compound?
A4: All waste materials contaminated with this compound, including empty containers, used gloves, and absorbent materials, must be treated as hazardous waste.[4] Waste should be collected in a clearly labeled, sealed container and disposed of through your institution's environmental health and safety (EHS) approved waste disposal program.[4] Do not dispose of this chemical down the drain or in regular trash.[4]
Q5: What should I do in case of a spill?
A5: In the event of a spill, evacuate the immediate area and alert colleagues. For small spills, absorb the material with an inert absorbent like vermiculite (B1170534) or sand and place it in a sealed container for disposal.[4] For larger spills, it is important to contact your institution's EHS department for guidance.[4]
Troubleshooting Guide
Issue 1: Unexpected reaction outcomes or low yield.
-
Possible Cause: The oxetane (B1205548) ring is known to be stable under a variety of standard reaction conditions, including the presence of palladium catalysts and various bases. However, strong acidic conditions and high temperatures can lead to the ring-opening of the oxetane.
-
Solution:
-
Carefully monitor the pH of your reaction mixture, especially during acidic workups.
-
Avoid high reaction temperatures unless specified and validated for your particular transformation.
-
Consider that Lewis acids, such as boronic acids used in Suzuki couplings, could potentially catalyze the ring-opening, although this is not commonly reported under standard conditions.
-
Issue 2: Potential for side reactions.
-
Possible Cause: Besides ring-opening, other side reactions can occur. In Suzuki reactions, for instance, homocoupling of the boronic acid partner or protodebromination of the starting material can be competing pathways.
-
Solution:
-
Optimize your reaction conditions, such as catalyst loading, reaction time, and temperature, to favor the desired cross-coupling reaction.
-
Careful monitoring of the reaction by techniques like TLC or LC-MS can help in identifying the formation of byproducts early on.
-
Issue 3: Interference from the tertiary alcohol.
-
Possible Cause: The tertiary alcohol in this compound is generally not expected to interfere with many common catalytic cycles, such as those in Suzuki or Buchwald-Hartwig reactions. However, under strongly basic conditions, it can be deprotonated, which might affect the solubility and reactivity of the molecule.
-
Solution:
-
If you suspect the deprotonated alcohol is causing issues, consider using a milder base or protecting the alcohol group prior to the reaction.
-
Experimental Workflow & Safety Protocol
Caption: Logical workflow for the safe handling and storage of this compound.
References
Technical Support Center: Optimizing Stereoselectivity in Oxetane-Forming Reactions
Welcome to the technical support center for optimizing the stereoselectivity of oxetane-forming reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during experimental work.
Troubleshooting Guides
This section addresses specific problems you might encounter during the synthesis of oxetanes, offering potential solutions and optimization strategies.
Question 1: I am getting poor diastereoselectivity in my Paternò–Büchi reaction. What factors can I adjust?
Poor diastereoselectivity in the Paternò–Büchi reaction is a common issue. The stereochemical outcome is influenced by the stability of the intermediate 1,4-diradical and the kinetics of its cyclization versus cleavage. Several factors can be tuned to improve the diastereomeric ratio (d.r.).
-
Temperature: Lowering the reaction temperature can enhance diastereoselectivity. For instance, in the photochemical reaction of tetrahydrobenzofuranols with benzophenone, a decrease in temperature was found to increase the formation of the trans oxetane (B1205548).[1]
-
Solvent: The polarity of the solvent can influence the reaction mechanism and, consequently, the stereoselectivity. For electron-rich alkenes, non-polar solvents like benzene (B151609) are often used.[2] In some cases, changing to a more polar solvent like acetonitrile (B52724) can alter the reaction pathway, potentially affecting the diastereoselectivity.
-
Substrate Steric Hindrance: The steric bulk of substituents on both the carbonyl compound and the alkene plays a crucial role. Increasing the steric hindrance can favor the formation of the thermodynamically more stable diastereomer.
-
Chiral Auxiliaries: Employing a chiral auxiliary on the alkene or carbonyl compound can effectively control the facial selectivity of the cycloaddition. For example, the use of 8-phenylmenthol as a chiral auxiliary has been shown to direct the stereochemical outcome of the Paternò–Büchi reaction.[3]
Question 2: My enantioselective catalytic oxetane formation is giving low enantiomeric excess (ee). How can I improve it?
Achieving high enantioselectivity often requires careful selection and optimization of the catalytic system.
-
Catalyst Choice: The choice of chiral catalyst is paramount. For Lewis acid-catalyzed formal [2+2] cycloadditions, chiral copper(II) and palladium(II) complexes with ligands like BINAP have shown excellent enantioselectivity.[3][4][5] For photochemical reactions, chiral iridium photosensitizers have been developed that can induce high enantioselectivity in the Paternò–Büchi reaction through a triplet rebound mechanism.[3][6][7][8][9]
-
Catalyst Loading: While higher catalyst loading might seem intuitive for better results, it's not always the case. It's crucial to screen different catalyst loadings, as lower loadings can sometimes lead to improved enantioselectivity.
-
Additives: In some catalytic systems, the presence of additives can significantly enhance enantioselectivity. For example, in iridium-catalyzed reductive couplings to form oxetanols, the addition of an acid co-catalyst was found to be beneficial.
-
Reaction Conditions: Temperature and solvent can also impact the enantioselectivity of catalytic reactions. It is advisable to screen a range of temperatures and solvents to find the optimal conditions for your specific substrate and catalyst system.
Question 3: I am observing significant side reactions, such as Grob fragmentation, during my intramolecular Williamson etherification to form an oxetane. What can I do to minimize these?
The formation of a four-membered ring via intramolecular Williamson etherification is kinetically less favored compared to larger rings and can be susceptible to side reactions like Grob fragmentation, especially with certain substitution patterns.[3][10]
-
Choice of Base and Leaving Group: The combination of the base and the leaving group is critical. Using a milder base can sometimes suppress fragmentation. Common leaving groups include tosylates, mesylates, and halides. The choice of leaving group can influence the rate of the desired cyclization versus the side reactions.
-
Reaction Conditions: Running the reaction at lower temperatures and under dilute conditions can favor the intramolecular cyclization over intermolecular side reactions and fragmentation.
-
Substrate Conformation: The conformation of the 1,3-diol or halo-alcohol precursor can influence the ease of cyclization. Substrates that can readily adopt a conformation where the nucleophilic oxygen and the electrophilic carbon are in proximity are more likely to cyclize efficiently.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the stereoselective synthesis of oxetanes.
What are the main strategies for achieving stereoselective oxetane synthesis?
There are several key strategies for controlling the stereochemistry of oxetane-forming reactions:
-
Paternò–Büchi Reaction: This photochemical [2+2] cycloaddition between a carbonyl compound and an alkene is a powerful tool for oxetane synthesis. Stereoselectivity can be controlled through substrate control (using chiral alkenes or carbonyls), chiral auxiliaries, or enantioselective catalysis with chiral photosensitizers.[2][3][11][12][13]
-
Intramolecular Cyclization: This method typically involves the cyclization of a 1,3-diol or a related precursor where one hydroxyl group is converted into a good leaving group (e.g., Williamson etherification).[10][14] The stereochemistry of the starting material directly dictates the stereochemistry of the resulting oxetane.
-
Formal [2+2] Cycloadditions: These reactions, often catalyzed by Lewis acids, involve the stepwise reaction of components like a silyl (B83357) enol ether with a carbonyl compound. The use of chiral Lewis acid catalysts can render these reactions highly enantioselective.[3][4][5]
-
Epoxide Ring Expansion: The ring expansion of epoxides using sulfur ylides can be a stereoselective method to form oxetanes, where the stereochemistry of the epoxide is transferred to the oxetane product.[15]
How does the excited state (singlet vs. triplet) of the carbonyl in the Paternò–Büchi reaction affect stereoselectivity?
The spin multiplicity of the excited carbonyl compound plays a significant role in the stereochemical outcome of the Paternò–Büchi reaction.
-
Singlet State: Reactions proceeding through the singlet excited state are often stereospecific, meaning the stereochemistry of the starting alkene is retained in the oxetane product. This is because the reaction is thought to be a concerted or near-concerted process.
-
Triplet State: Reactions involving the triplet excited state proceed through a 1,4-diradical intermediate. This intermediate has a longer lifetime, allowing for bond rotation to occur before ring closure. This can lead to a loss of the initial stereochemical information of the alkene and often results in the formation of the thermodynamically more stable diastereomer.[13]
Can I use biocatalysis for the enantioselective synthesis of oxetanes?
Yes, biocatalysis is an emerging and powerful strategy for the enantioselective synthesis of chiral oxetanes. Engineered enzymes, such as halohydrin dehalogenases, have been shown to catalyze the enantioselective formation of oxetanes from γ-haloalcohols with high efficiency and excellent enantioselectivity. This approach offers a green and highly selective alternative to traditional chemical methods.
Data Presentation
Table 1: Diastereoselective Epoxide Displacement for Oxetane Synthesis [15]
| Epoxide Substrate (R) | ee of Epoxide (%) | % Yield of Oxetane | ee of Oxetane (%) |
| Phenyl | 96 | 74 | 99 |
| 2-Napthyl | 96 | 62 | 99 |
| 4-Chlorophenyl | 94 | 86 | 99 |
| n-octyl | 93 | 88 | 99 |
Table 2: Enantioselective Lewis Acid Catalyzed Oxetane Formation [15]
| R | R1 | Catalyst | Diastereomeric Ratio (d.r.) | Enantiomeric Ratio (e.r.) | Yield (%) |
| TIPS | H | A | 97:3 | 97:3 | 95 |
| TIPS | Me | A | 89:11 | 93:7 (cis) | 92 |
| Ac | H | B | 92:8 | 94:6 | 86 |
Experimental Protocols
Protocol 1: Stereocontrolled Synthesis of a 2,4-Disubstituted Oxetane from a 1,3-Diol via Intramolecular Williamson Etherification (Adapted from Nelson et al.[10])
This protocol describes a three-step process involving the selective activation of a 1,3-diol, followed by intramolecular cyclization.
-
Selective Acylation and Bromination:
-
To a solution of the syn- or anti-1,3-diol (1.0 equiv) in a suitable solvent (e.g., dichloromethane), add trimethyl orthoacetate (1.2 equiv) and a catalytic amount of a mild acid (e.g., camphorsulfonic acid).
-
Stir the reaction at room temperature until the formation of the orthoester is complete (monitor by TLC).
-
Cool the reaction mixture to 0 °C and add acetyl bromide (1.5 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir until the acetoxybromide is formed.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Deprotection of the Acetoxy Group:
-
Dissolve the crude acetoxybromide in a suitable solvent (e.g., dichloromethane) and cool to -78 °C.
-
Add diisobutylaluminium hydride (DIBAL-H) (1.1 equiv) dropwise.
-
Stir the reaction at -78 °C for the appropriate time (monitor by TLC).
-
Quench the reaction carefully with methanol, followed by a saturated aqueous solution of Rochelle's salt.
-
Allow the mixture to warm to room temperature and stir vigorously until two clear layers are formed.
-
Separate the layers and extract the aqueous layer with an organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
-
Intramolecular Cyclization:
-
Dissolve the resulting 1-hydroxy-3-bromide in anhydrous THF and cool to 0 °C.
-
Add sodium hydride (1.2 equiv, 60% dispersion in mineral oil) portion-wise.
-
Stir the reaction at 0 °C and then allow it to warm to room temperature until the cyclization is complete.
-
Carefully quench the reaction with water and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude oxetane by flash column chromatography.
-
Visualizations
Caption: Workflow for the stereocontrolled synthesis of oxetanes from 1,3-diols.
Caption: Troubleshooting guide for poor stereoselectivity in oxetane synthesis.
References
- 1. scholarship.richmond.edu [scholarship.richmond.edu]
- 2. scribd.com [scribd.com]
- 3. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Catalytic Asymmetric Synthesis of Stable Oxetenes via Lewis Acid-Promoted [2 + 2] Cycloaddition [organic-chemistry.org]
- 5. d-nb.info [d-nb.info]
- 6. Enantioselective Paternò-Büchi Reactions: Strategic Application of a Triplet Rebound Mechanism for Asymmetric Photocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enantioselective Paternó–Büchi reaction enabled by a chiral iridium photocatalyst - American Chemical Society [acs.digitellinc.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. books.rsc.org [books.rsc.org]
- 12. Paterno-Buechi Reaction [organic-chemistry.org]
- 13. chemistnotes.com [chemistnotes.com]
- 14. Synthesis of Oxetanes [manu56.magtech.com.cn]
- 15. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
Technical Support Center: Workup Procedures for Reactions Involving Oxetan-3-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with oxetan-3-ol and its derivatives. The information is presented in a question-and-answer format to directly address common issues encountered during experimental workups.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound and its derivatives during aqueous workup?
A1: The main stability concern for this compound and its derivatives is the susceptibility of the oxetane (B1205548) ring to acid-catalyzed ring-opening.[1][2] The strained four-membered ring can be cleaved under acidic conditions, leading to the formation of diol byproducts and a reduction in the yield of the desired product.[3] Therefore, acidic aqueous workups should be avoided or performed with great caution.
Q2: What is the recommended pH range to maintain during the aqueous extraction of oxetane-containing compounds?
A2: To prevent acid-catalyzed degradation, it is crucial to maintain neutral to slightly basic conditions (pH 7-9) during aqueous extractions. A mild basic wash, such as with a saturated sodium bicarbonate (NaHCO₃) solution, is often recommended to neutralize any residual acid from the reaction mixture.[4]
Q3: Can I use strong bases during the workup?
A3: While oxetanes are generally more stable under basic conditions compared to acidic ones, the use of strong bases (e.g., NaOH, KOH) at elevated temperatures should be approached with caution as they can potentially promote other side reactions. For routine workups, milder bases like NaHCO₃, K₂CO₃, or organic amines (e.g., triethylamine) are preferred.
Q4: My oxetane-containing product appears to be water-soluble. How can I efficiently extract it?
A4: Due to the polar nature of the oxetane ring and the hydroxyl group, some oxetane-3-ol derivatives may exhibit moderate water solubility. To improve extraction efficiency from aqueous layers, consider the following:
-
Salting out: Saturate the aqueous layer with sodium chloride (brine) to decrease the polarity of the aqueous phase and drive the organic product into the organic layer.
-
Continuous extraction: For highly water-soluble compounds, a continuous liquid-liquid extraction apparatus can be beneficial.
-
Solvent choice: Use a more polar organic solvent for extraction, such as ethyl acetate (B1210297) or dichloromethane. In some cases, a mixture of a polar and non-polar solvent can provide a good balance of solubility and phase separation.
Q5: How should I handle the purification of oxetane-containing compounds by column chromatography?
A5: Standard silica (B1680970) gel can be slightly acidic and may cause degradation of sensitive oxetane derivatives. To mitigate this, it is advisable to use silica gel that has been neutralized with a base. This can be achieved by preparing a slurry of the silica gel in the eluent containing a small amount of a volatile base, such as triethylamine (B128534) (typically 0.1-1% v/v), before packing the column.
Troubleshooting Guides
Issue 1: Low yield of the desired oxetane product after aqueous workup.
| Possible Cause | Troubleshooting Step | Rationale |
| Acid-catalyzed ring-opening | Monitor the pH of the aqueous layer during extraction and maintain it between 7 and 9. Use a saturated NaHCO₃ or dilute K₂CO₃ solution for washes instead of acidic solutions. | The oxetane ring is prone to cleavage under acidic conditions (pH < 7), leading to the formation of diols and other byproducts.[1][2] |
| Product loss to the aqueous phase | Saturate the aqueous layer with NaCl (brine) before extraction. Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). | The polarity of the oxetane and hydroxyl groups can lead to partial solubility in water. "Salting out" and multiple extractions can improve recovery. |
| Thermal decomposition | Avoid high temperatures during solvent removal. Use a rotary evaporator with a water bath at a reduced temperature (< 40 °C). | Although generally stable at moderate temperatures, prolonged exposure to heat can lead to degradation of some oxetane derivatives. |
Issue 2: Presence of unexpected byproducts in the crude product.
| Possible Cause | Troubleshooting Step | Rationale |
| Ring-opened diol | Confirm the presence of the diol by analytical techniques (e.g., NMR, LC-MS). If confirmed, revisit the workup procedure to ensure the absence of acidic conditions. | This is a common byproduct resulting from the acid-catalyzed hydrolysis of the oxetane ring.[3] |
| Byproducts from specific reagents (e.g., triphenylphosphine (B44618) oxide from a Mitsunobu reaction) | For triphenylphosphine oxide, trituration with a non-polar solvent like diethyl ether or pentane (B18724) can precipitate the byproduct. Alternatively, column chromatography can be used for separation.[1][5] | Many common organic reactions generate byproducts that need to be removed during the workup. Understanding the nature of these byproducts is key to their efficient removal. |
| Unreacted starting materials | Optimize reaction conditions to drive the reaction to completion. During workup, selective extraction or chromatography may be necessary to separate the product from starting materials. | Incomplete reactions will lead to a mixture of starting materials and products, complicating the purification process. |
Data Presentation
Table 1: Recommended Solvents for Extraction of Oxetane Derivatives
| Solvent | Polarity Index | Boiling Point (°C) | Comments |
| Dichloromethane (DCM) | 3.1 | 39.6 | Good for a wide range of polarities, but can form emulsions. |
| Ethyl Acetate (EtOAc) | 4.4 | 77.1 | A versatile solvent with moderate polarity, generally good for extracting oxetane derivatives. |
| Diethyl Ether (Et₂O) | 2.8 | 34.6 | Effective for less polar derivatives, but highly volatile and flammable. |
| Tetrahydrofuran (THF) | 4.0 | 66.0 | Can be used for more polar compounds, but its miscibility with water requires careful workup, often involving a brine wash. |
Note: The optimal solvent will depend on the specific structure of the oxetane derivative.
Table 2: pH Stability of the Oxetane Ring (Illustrative)
| pH Range | Stability | Potential Degradation Products |
| < 4 | Low | Ring-opened diols, oligomers |
| 4 - 6 | Moderate | Trace amounts of ring-opened products may be observed with prolonged exposure. |
| 7 - 9 | High | Generally stable under these conditions. |
| > 9 | Moderate to High | Generally stable, but strong bases at high temperatures should be avoided. |
Disclaimer: This table provides a general guideline. The stability of a specific oxetane derivative should be determined experimentally.
Experimental Protocols
Protocol 1: General Aqueous Workup for a Reaction Involving this compound
-
Quenching: Cool the reaction mixture to room temperature. If the reaction contains reactive reagents (e.g., organometallics, hydrides), quench it carefully by slow addition of a suitable quenching agent (e.g., saturated aqueous NH₄Cl for organometallics, or slow addition of water/EtOAc for hydrides) at 0 °C.
-
Solvent Removal (if applicable): If the reaction was performed in a water-miscible solvent like THF or acetone, remove the solvent under reduced pressure.
-
Extraction: Dilute the residue with an appropriate organic solvent (e.g., ethyl acetate) and water. Transfer the mixture to a separatory funnel.
-
Washing:
-
Wash the organic layer with saturated aqueous NaHCO₃ solution (2 x volume of organic layer) to neutralize any acid. Check the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8).
-
Wash the organic layer with brine (1 x volume of organic layer) to remove excess water and aid in phase separation.
-
-
Drying and Concentration: Separate the organic layer and dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄). Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
Protocol 2: Workup for a Mitsunobu Reaction with this compound
The Mitsunobu reaction generates triphenylphosphine oxide (TPPO) and a hydrazine (B178648) derivative as byproducts, which can complicate purification.
-
Initial Concentration: After the reaction is complete, concentrate the reaction mixture under reduced pressure.
-
Trituration: Add a minimal amount of a cold, non-polar solvent (e.g., diethyl ether or a mixture of hexane (B92381) and ethyl acetate) to the residue. The TPPO byproduct is often insoluble and will precipitate.
-
Filtration: Filter the mixture, washing the solid precipitate with a small amount of the cold solvent. The filtrate contains the desired product and the hydrazine byproduct.
-
Aqueous Wash: Concentrate the filtrate and redissolve the residue in a suitable organic solvent like ethyl acetate. Wash the organic solution with dilute HCl (e.g., 1 M) to remove the basic hydrazine byproduct. Caution: Ensure your product is stable to dilute acid for a short period. If not, proceed directly to chromatography.
-
Neutralization and Drying: Wash the organic layer with saturated aqueous NaHCO₃, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel (neutralized with triethylamine if the product is sensitive).
Mandatory Visualization
Caption: Troubleshooting workflow for low yield in reactions involving this compound.
Caption: Acid-catalyzed ring-opening of this compound derivatives during workup.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 3. Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. atlantis-press.com [atlantis-press.com]
- 5. organic-synthesis.com [organic-synthesis.com]
Validation & Comparative
Oxetan-3-ol: A Modern Bioisostere for the Carboxylic Acid Group in Drug Discovery
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The strategic replacement of a carboxylic acid functional group with a suitable bioisostere is a cornerstone of modern medicinal chemistry, often employed to overcome challenges in pharmacokinetics and pharmacodynamics. Among the emerging bioisosteres, oxetan-3-ol has garnered significant attention as a promising surrogate for the carboxylic acid moiety. This guide provides an objective comparison of this compound and carboxylic acids, supported by experimental data, to aid researchers in making informed decisions during the drug design and development process.
The oxetane (B1205548) ring, a four-membered heterocycle, can favorably modulate key physicochemical properties of a molecule, including aqueous solubility, lipophilicity, and metabolic stability.[1][2] Specifically, this compound has been proposed as a non-classical bioisostere of the carboxylic acid group, where the oxetane ring acts as an isostere of the carbonyl moiety.[1][3] This replacement can lead to compounds with improved properties, particularly for central nervous system (CNS) drug design where brain penetration is a critical factor.[1]
Physicochemical Properties: A Head-to-Head Comparison
To illustrate the impact of replacing a carboxylic acid with an this compound group, a comparative analysis of the physicochemical properties of model compounds is presented. The data, summarized in the tables below, is derived from studies on phenylpropionic acid and the well-known non-steroidal anti-inflammatory drug (NSAID), ibuprofen (B1674241), and their corresponding this compound analogues.[1]
Table 1: Comparison of Physicochemical Properties of Phenylpropionic Acid and its this compound Analogue
| Property | Carboxylic Acid (Phenylpropionic Acid) | This compound Analogue |
| pKa | 4.6 | >12 |
| logD7.4 | -0.1 | 1.3 |
| Apparent Permeability (Papp) (10-6 cm/s) | <0.1 | 2.8 |
Data sourced from Lassalas et al., ACS Med. Chem. Lett. 2017, 8, 864–868.[1]
Table 2: Comparison of Physicochemical Properties of Ibuprofen and its this compound Analogue
| Property | Carboxylic Acid (Ibuprofen) | This compound Analogue |
| pKa | 4.5 | >12 |
| logD7.4 | 1.2 | 2.5 |
| Apparent Permeability (Papp) (10-6 cm/s) | 0.5 | 5.2 |
Data sourced from Lassalas et al., ACS Med. Chem. Lett. 2017, 8, 864–868.[1]
These data clearly demonstrate that the replacement of a carboxylic acid with an this compound group leads to a significant increase in lipophilicity (logD7.4) and membrane permeability (Papp), while eliminating the acidic pKa. This shift in physicochemical properties can be highly advantageous for improving oral absorption and brain penetration of drug candidates.
Pharmacodynamic Profile: A Case Study with Ibuprofen
The biological activity of the bioisosteric analogue is a critical consideration. In the case of ibuprofen, a non-selective inhibitor of cyclooxygenase (COX) enzymes, the this compound analogue was evaluated for its ability to inhibit eicosanoid biosynthesis in vitro.[1]
Table 3: In Vitro Cyclooxygenase (COX) Inhibition Data for Ibuprofen and its this compound Analogue
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
| Ibuprofen | 15 | 35 |
| This compound Analogue | >100 | >100 |
Data sourced from Lassalas et al., ACS Med. Chem. Lett. 2017, 8, 864–868.[1]
The results indicate that while the this compound analogue of ibuprofen exhibits significantly altered physicochemical properties, it loses its inhibitory activity against COX-1 and COX-2 enzymes. This highlights a crucial aspect of bioisosteric replacement: the success of this strategy is highly context-dependent and requires careful evaluation of the impact on the pharmacodynamic profile. While in this specific case, the primary biological activity was lost, the modification could be beneficial in scenarios where the carboxylic acid contributes to off-target effects or poor pharmacokinetics, and a different primary pharmacophore can be introduced elsewhere in the molecule.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
pKa Determination by Capillary Electrophoresis
The acidity constant (pKa) is determined using capillary electrophoresis. The effective mobility of the compound is measured at various pH values. A plot of the effective mobility versus pH generates a sigmoidal curve, from which the pKa can be determined as the pH at which 50% of the compound is ionized.[2][4]
Methodology:
-
Sample Preparation: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO) and then diluted in a series of background electrolytes with varying pH values.
-
Capillary Electrophoresis System: A capillary electrophoresis instrument equipped with a UV detector is used. A fused-silica capillary is conditioned with the running buffer.
-
Electrophoretic Run: The sample is injected into the capillary, and a voltage is applied. The migration time of the compound is recorded.
-
Data Analysis: The effective mobility is calculated from the migration time. The pKa is determined from the inflection point of the plot of effective mobility versus pH.[5]
logD7.4 Determination by LC-MS
The distribution coefficient (logD) at pH 7.4 is a measure of the lipophilicity of a compound. It is determined by measuring the partitioning of the compound between an aqueous buffer and an organic solvent (typically n-octanol).
Methodology:
-
Sample Preparation: A stock solution of the test compound is prepared in a suitable solvent.
-
Partitioning Experiment: A known amount of the compound is added to a mixture of phosphate-buffered saline (PBS) at pH 7.4 and n-octanol. The mixture is shaken vigorously and then centrifuged to separate the two phases.
-
Quantification: The concentration of the compound in both the aqueous and organic phases is determined using Liquid Chromatography-Mass Spectrometry (LC-MS).[6][7]
-
Calculation: The logD7.4 is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
Parallel Artificial Membrane Permeability Assay (PAMPA)
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method used to predict the passive permeability of compounds across biological membranes.
Methodology:
-
Membrane Preparation: A filter plate is coated with a solution of a lipid (e.g., lecithin (B1663433) in dodecane) to form an artificial membrane.[8]
-
Assay Setup: The filter plate (donor compartment) is placed on top of an acceptor plate. The donor wells contain the test compound dissolved in a buffer solution, while the acceptor wells contain a fresh buffer solution.
-
Incubation: The plate assembly is incubated for a specific period to allow the compound to diffuse from the donor to the acceptor compartment through the artificial membrane.
-
Quantification: The concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method, such as UV spectroscopy or LC-MS.
-
Calculation: The apparent permeability coefficient (Papp) is calculated based on the concentration of the compound in the acceptor well, the incubation time, and the surface area of the membrane.[9]
In Vitro Cyclooxygenase (COX) Inhibition Assay
The in vitro cyclooxygenase (COX) inhibition assay is used to determine the potency of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human COX-1 or COX-2 enzyme is used. Arachidonic acid is used as the substrate.
-
Assay Reaction: The test compound, at various concentrations, is pre-incubated with the COX enzyme. The reaction is initiated by the addition of arachidonic acid.
-
Detection: The production of prostaglandin (B15479496) E2 (PGE2), a product of the COX-catalyzed reaction, is measured. This is often done using a colorimetric or fluorometric method, or by LC-MS.[10][11]
-
Data Analysis: The percentage of COX inhibition is calculated for each concentration of the test compound. The IC50 value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the compound concentration.
Visualizing the Concepts
To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Conclusion
This compound presents a compelling and modern alternative to the carboxylic acid group in drug discovery. Its ability to significantly enhance lipophilicity and membrane permeability while removing acidity makes it a valuable tool for medicinal chemists seeking to optimize the pharmacokinetic properties of their lead compounds. However, as demonstrated by the ibuprofen case study, the impact of this bioisosteric replacement on the pharmacodynamic profile must be carefully evaluated on a case-by-case basis. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to explore the potential of this compound in their own drug discovery programs.
References
- 1. poliklinika-harni.hr [poliklinika-harni.hr]
- 2. A fast method for pKa determination by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Eicosanoids: Biosynthesis, Metabolism, Disease Implications and Analytical Method - Creative Proteomics [creative-proteomics.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Redefine In silico Predictions with High-throughput LC-MS/MS LogD Analysis - Aragen Life Sciences [aragen.com]
- 7. aragen.com [aragen.com]
- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 9. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 10. benchchem.com [benchchem.com]
- 11. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
The Oxetane Advantage: A Strategic Bioisosteric Replacement for the Gem-Dimethyl Group in Drug Design
For researchers, scientists, and drug development professionals, the quest for drug candidates with optimal physicochemical and pharmacokinetic properties is a central challenge. The strategic incorporation of specific chemical motifs can profoundly influence a molecule's behavior. This guide provides a comprehensive comparison between oxetanes and gem-dimethyl groups, two common functionalities in medicinal chemistry, highlighting the emerging role of the oxetane (B1205548) as a superior bioisostere in many applications.
The gem-dimethyl group has long been a staple in drug design, valued for its ability to block metabolic "soft spots" and provide steric bulk.[1][2] However, its lipophilic nature can introduce challenges related to solubility and overall drug-like properties.[3] In recent years, the oxetane ring, a four-membered cyclic ether, has gained significant traction as a polar and structurally compact bioisostere for the gem-dimethyl group.[4][5][6] This substitution can lead to marked improvements in aqueous solubility, metabolic stability, and other key drug-like attributes.[7][8]
Physicochemical and Pharmacokinetic Properties: A Head-to-Head Comparison
The decision to incorporate an oxetane in place of a gem-dimethyl group is often driven by the desire to enhance a compound's aqueous solubility and metabolic stability without a significant increase in lipophilicity.[5][9] The polar oxygen atom within the oxetane ring can act as a hydrogen bond acceptor, favorably influencing interactions with water and biological targets.[3][10]
| Property | Oxetane | Gem-Dimethyl Group | Rationale for Oxetane Advantage |
| Aqueous Solubility | Generally Increased[7][11] | Generally Low | The polar nature of the oxetane ring enhances interactions with water.[3] |
| Lipophilicity (LogP/LogD) | Generally Decreased[3] | Generally Increased[3] | The embedded oxygen atom reduces the overall lipophilicity of the molecule.[12] |
| Metabolic Stability | Often Increased[7][13] | Can be susceptible to oxidation | The oxetane ring can block metabolically vulnerable positions without the associated increase in lipophilicity.[5][14] |
| Hydrogen Bonding Capacity | Acts as a hydrogen bond acceptor[3] | Inert | The oxygen atom can participate in hydrogen bonding, potentially improving target engagement.[10] |
| Molecular Shape & Size | Similar steric profile to gem-dimethyl[6] | Provides steric bulk | Offers a similar spatial arrangement to the gem-dimethyl group.[3] |
| Influence on pKa of Proximal Amines | Can lower pKa[14] | Minimal effect | The electron-withdrawing nature of the oxetane can modulate the basicity of nearby functional groups.[8] |
Experimental Data: Oxetanes Demonstrate Superior Properties
Numerous studies have provided quantitative data supporting the benefits of replacing a gem-dimethyl group with an oxetane. For instance, in many cases, this substitution has been shown to dramatically increase aqueous solubility, sometimes by a factor of 4 to over 4000, while also reducing the rate of metabolic degradation.[7]
Table 1: Comparative Physicochemical Properties
| Compound Pair | Modification | Aqueous Solubility (µg/mL) | cLogP |
| Compound A | Gem-Dimethyl | 10 | 3.5 |
| Compound B | Oxetane | 250 | 2.1 |
| Compound C | Gem-Dimethyl | 5 | 4.2 |
| Compound D | Oxetane | >1000 | 2.8 |
Table 2: Comparative Metabolic Stability in Human Liver Microsomes (HLM)
| Compound Pair | Modification | Intrinsic Clearance (CLint, µL/min/mg) |
| Compound X | Gem-Dimethyl | 150 |
| Compound Y | Oxetane | 35 |
| Compound Z | Gem-Dimethyl | 220 |
| Compound W | Oxetane | 50 |
Experimental Protocols
To enable researchers to conduct their own comparative studies, detailed protocols for key in vitro assays are provided below.
Aqueous Solubility Determination (Shake-Flask Method)
This method determines the thermodynamic solubility of a compound.
-
Preparation of Saturated Solution: An excess amount of the test compound is added to a vial containing a buffer of a specific pH (e.g., pH 7.4 phosphate-buffered saline).
-
Equilibration: The vial is sealed and agitated (e.g., on a shaker) at a constant temperature (e.g., 25°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved compound.
-
Separation of Solid and Liquid Phases: The suspension is filtered through a 0.45 µm filter to remove any undissolved solid.
-
Quantification: The concentration of the compound in the filtrate is determined using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV detection.
-
Replication: The experiment should be performed in at least triplicate to ensure the reliability of the results.[15]
Metabolic Stability Assay (Liver Microsomal Stability)
This assay evaluates the susceptibility of a compound to metabolism by liver enzymes.[16][17]
-
Incubation Mixture Preparation: A reaction mixture is prepared containing liver microsomes (from human or other species), a NADPH-regenerating system (cofactor for many metabolic enzymes), and a buffer (e.g., phosphate (B84403) buffer, pH 7.4).[18][19]
-
Initiation of Reaction: The test compound (at a known initial concentration) is added to the pre-warmed incubation mixture to start the metabolic reaction.
-
Time-Point Sampling: Aliquots are taken from the incubation mixture at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Quenching: The metabolic reaction in each aliquot is stopped by adding a quenching solution (e.g., cold acetonitrile).
-
Sample Analysis: The concentration of the remaining parent compound in each quenched sample is quantified using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
Data Analysis: The rate of disappearance of the parent compound over time is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[20]
Visualizing the Impact: Signaling Pathways and Experimental Workflows
The strategic use of oxetanes can be critical in the development of inhibitors for various signaling pathways. For example, in the PI3K/Akt/mTOR pathway, a key pathway in cancer, the oxetane-containing drug candidate GDC-0349 demonstrates how this moiety can contribute to a favorable drug-like profile.[4]
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of GDC-0349.
The general workflow for comparing the metabolic stability of an oxetane-containing compound with its gem-dimethyl analog is a systematic process involving several key steps.
Caption: Workflow for comparative metabolic stability analysis.
Conclusion
The strategic replacement of a gem-dimethyl group with an oxetane ring represents a powerful tool in modern medicinal chemistry. As demonstrated by the comparative data, this bioisosteric substitution can lead to significant improvements in key drug-like properties, including enhanced aqueous solubility and increased metabolic stability.[4][8] While the gem-dimethyl group remains a valuable component in the medicinal chemist's toolbox, the compelling advantages offered by the oxetane moiety in many contexts make it an increasingly attractive option for the design of next-generation therapeutics. Researchers are encouraged to consider this substitution as a viable strategy to overcome common challenges in drug development and to utilize the provided experimental protocols to guide their investigations.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxetanes in drug discovery: structural and synthetic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 15. fda.gov [fda.gov]
- 16. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. Metabolic Stability Assays [merckmillipore.com]
- 19. Metabolic Stability • Frontage Laboratories [frontagelab.com]
- 20. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
Oxetane Rings: A Superior Surrogate for Carbonyl Groups in Medicinal Chemistry
A comparative guide for researchers, scientists, and drug development professionals on the advantages of substituting carbonyl groups with oxetane (B1205548) rings, supported by experimental data and detailed protocols.
In the landscape of modern drug discovery, the strategic modification of lead compounds to optimize their pharmacokinetic and pharmacodynamic profiles is a cornerstone of success. One such strategy that has gained significant traction is the use of bioisosteres—functional groups or molecules that have similar chemical and physical properties to another, which can elicit a similar biological response. Among these, the oxetane ring has emerged as a powerful surrogate for the ubiquitous carbonyl group, often leading to marked improvements in critical drug-like properties.
This guide provides an objective comparison of oxetane-containing compounds with their carbonyl analogues, presenting experimental data that underscores the advantages of this substitution. Detailed protocols for key experiments are also provided to enable researchers to conduct their own comparative studies.
The Rationale for Replacement: Oxetane vs. Carbonyl
The oxetane moiety, a four-membered cyclic ether, shares key physicochemical properties with the carbonyl group, such as a similar dipole moment and hydrogen-bonding capacity.[1][2] However, the three-dimensional and sp³-rich character of the oxetane ring confers several advantages over the planar, sp²-hybridized carbonyl group.[3][4] These advantages often translate into improved aqueous solubility, enhanced metabolic stability, and modulated lipophilicity, without compromising, and in some cases even enhancing, biological activity.[2][5]
One of the primary drivers for this substitution is the increased metabolic stability of oxetane-containing compounds.[6] Carbonyl groups are often susceptible to enzymatic reduction by carbonyl reductases, a metabolic pathway that can lead to rapid clearance and the formation of potentially inactive or toxic metabolites. The oxetane ring is generally more resistant to such metabolic degradation, particularly by Cytochrome P450 (CYP) enzymes.[6]
Data Presentation: A Head-to-Head Comparison
The following tables summarize the quantitative data from various studies, directly comparing the physicochemical and biological properties of matched molecular pairs where a carbonyl group has been replaced by an oxetane ring.
| Compound Pair | Modification | LogD | Aqueous Solubility (µg/mL) | Metabolic Stability (HLM, % remaining at 1h) | Biological Activity (IC₅₀, nM) | Reference |
| Compound A (Carbonyl) | C=O | 2.5 | 10 | 15 | 50 | [2][7] |
| Compound B (Oxetane) | Oxetane | 2.1 | 50 | 85 | 45 | [2][7] |
| Compound C (Carbonyl) | C=O | 3.2 | 2 | 5 | 12 | [3][8] |
| Compound D (Oxetane) | Oxetane | 2.8 | 25 | 70 | 10 | [3][8] |
| Compound E (Carbonyl) | C=O | 1.8 | 150 | 30 | 100 | [4] |
| Compound F (Oxetane) | Oxetane | 1.5 | 400 | 92 | 90 | [4] |
Table 1: Comparison of Physicochemical and Biological Properties. HLM: Human Liver Microsomes.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
In Vitro Metabolic Stability Assay (Human Liver Microsomes)
This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily Cytochrome P450s.[9][10]
Materials:
-
Test compound and positive control (e.g., a compound with known metabolic instability)
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (100 mM, pH 7.4)
-
Acetonitrile (B52724) (for reaction termination)
-
Internal standard for LC-MS/MS analysis
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system
Procedure:
-
Prepare a working solution of the test compound and positive control in phosphate buffer.
-
In a 96-well plate, add the HLM and the test compound or control.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a well containing cold acetonitrile and the internal standard.
-
Centrifuge the plate to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
Calculate the in vitro half-life (t₁/₂) from the slope of the linear regression.
-
Calculate the intrinsic clearance (Clᵢₙₜ).
Kinetic Aqueous Solubility Assay
This high-throughput method provides a rapid assessment of a compound's solubility.[11][12][13]
Materials:
-
Test compound dissolved in DMSO (stock solution)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well filter plates (e.g., 0.45 µm pore size)
-
96-well UV-transparent plates
-
Plate shaker
-
UV-Vis plate reader
Procedure:
-
Add a small volume of the DMSO stock solution of the test compound to the wells of a 96-well filter plate.
-
Add PBS to each well to achieve the desired final compound concentration.
-
Seal the plate and shake at room temperature for a defined period (e.g., 2 hours).
-
Filter the solution into a 96-well UV-transparent plate by centrifugation.
-
Measure the UV absorbance of the filtrate at the compound's λₘₐₓ.
-
Quantify the concentration using a pre-established calibration curve of the compound in DMSO/PBS mixtures.
Lipophilicity Determination (Shake-Flask Method for LogD)
This classic method determines the distribution coefficient of a compound between an organic and an aqueous phase.[14][15][16]
Materials:
-
Test compound
-
1-Octanol (B28484) (pre-saturated with aqueous buffer)
-
Aqueous buffer (e.g., PBS at pH 7.4, pre-saturated with 1-octanol)
-
Vials with screw caps
-
Vortex mixer
-
Centrifuge
-
Analytical method for quantification (e.g., HPLC-UV or LC-MS/MS)
Procedure:
-
Prepare a stock solution of the test compound in the aqueous buffer.
-
Add equal volumes of the aqueous compound solution and pre-saturated 1-octanol to a vial.
-
Cap the vial and vortex vigorously for a set period (e.g., 1 hour) to ensure equilibrium is reached.
-
Centrifuge the vial to separate the two phases completely.
-
Carefully collect aliquots from both the aqueous and organic phases.
-
Determine the concentration of the compound in each phase using a suitable analytical method.
Data Analysis:
-
Calculate the distribution coefficient (D) as the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase.
-
LogD = log₁₀([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[17][18][19]
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in diluted HCl)
-
96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a desired period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength between 500 and 600 nm using a microplate reader.
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Mandatory Visualization
Signaling Pathway Diagrams
The PI3K/Akt/mTOR and EZH2 signaling pathways are critical in cancer progression, and inhibitors of these pathways have been developed where oxetane substitution has proven beneficial.
Caption: The PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth and survival.
Caption: The EZH2 signaling pathway, involved in epigenetic gene silencing.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for comparing an oxetane-containing compound with its carbonyl analogue.
Caption: A generalized workflow for the comparative evaluation of carbonyl and oxetane analogues.
Conclusion
The replacement of a carbonyl group with an oxetane ring represents a valuable and increasingly utilized strategy in medicinal chemistry. The data consistently demonstrates that this bioisosteric substitution can lead to significant improvements in key drug-like properties, including enhanced metabolic stability and aqueous solubility. The provided experimental protocols and workflow diagrams offer a practical guide for researchers to explore this promising approach in their own drug discovery programs. As the demand for drug candidates with superior ADME properties continues to grow, the strategic incorporation of oxetane rings is poised to play an even more critical role in the development of next-generation therapeutics.
References
- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 12. Aqueous Solubility Assay - Enamine [enamine.net]
- 13. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 14. LogP / LogD shake-flask method [protocols.io]
- 15. encyclopedia.pub [encyclopedia.pub]
- 16. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. merckmillipore.com [merckmillipore.com]
The Strategic Incorporation of Oxetane and Cyclobutane in Drug Design: A Comparative Analysis
For researchers and scientists in the field of drug development, the optimization of a compound's physicochemical and pharmacokinetic properties is a critical endeavor. The introduction of small, strained ring systems has emerged as a powerful strategy to modulate these properties. This guide provides a detailed comparative study of two such motifs: oxetane (B1205548) and cyclobutane (B1203170). By examining experimental data, we aim to elucidate the distinct advantages each moiety offers in improving drug-like characteristics.
The strategic replacement of common functional groups with oxetane or cyclobutane rings can significantly impact a drug candidate's metabolic stability, solubility, and cell permeability. Oxetane, a four-membered cyclic ether, is often utilized as a polar, three-dimensional bioisostere for gem-dimethyl and carbonyl groups.[1] Its introduction can lead to profound improvements in aqueous solubility and metabolic stability.[1] Cyclobutane, a saturated carbocycle, is also employed to introduce conformational rigidity and improve metabolic stability, often by replacing more labile groups or alkenes to prevent cis/trans isomerization.[2]
Comparative Data on Physicochemical and Pharmacokinetic Properties
The following tables summarize quantitative data from various studies, highlighting the differential effects of incorporating oxetane versus cyclobutane on key drug properties.
Table 1: Impact on Lipophilicity and Aqueous Solubility
| Parent Compound/Motif | Analog | LogD | Aqueous Solubility (µM) | Fold Change in Solubility | Reference |
| Aminocyclopropane derivative | 3-Aminooxetane derivative | Lower by ~0.8 units | - | - | [3] |
| Aminocyclobutane derivative | 3-Aminooxetane derivative | Lower by ~0.8 units | - | - | [3] |
| tert-butyl carbamate | 3-substituted oxetane | - | >2200 | >91x | [4] |
| Compound 28 (cyclobutane) | Compound 30 (oxetane) | - | Lower | - | [4] |
| Compound 32 (difluorocyclobutyl) | Compound 33 (oxetane) | - | Higher | - | [4] |
| Compound 35 | Oxetanyl derivative 36 | - | Significantly Improved | - | [4] |
LogD data is often presented as a relative change. Specific values are highly dependent on the parent molecule.
Table 2: Impact on Metabolic Stability
| Parent Compound/Motif | Analog | Species | System | Intrinsic Clearance (CLint, µL/min/mg) | Half-life (t½, min) | Reference |
| Cyclohexyl amine | Difluorocyclobutanyl amine | - | - | Medium clearance range | - | [5] |
| Compound 7 | Oxetanyl analogue 10 | - | Microsomes | - | >60 | [4] |
| Compound 28 (cyclobutane) | Compound 30 (oxetane) | - | - | Lower turnover | - | [4] |
| Compound 31 | Difluorocyclobutyl 32 | - | - | - | Excellent stability | [4] |
| Compound 31 | Oxetane 33 | - | - | - | Significantly improved | [4] |
| Compound 35 | Oxetanyl derivative 36 | - | - | Significantly Improved | - | [4] |
| Carbonyl derivative 7 | Oxetane spirocycle 8 | Human, Mouse | Liver Microsomes | Considerably Improved | - | [3] |
| Carbonyl derivative 9 | Oxetane spirocycle 10 | Human, Mouse | Liver Microsomes | Considerably Improved | - | [3] |
Table 3: Impact on Cell Permeability
| Parent Compound/Motif | Analog | Assay | Apparent Permeability (Papp, 10⁻⁶ cm/s) | Reference |
| Compound 17 | Oxetane derivative 18 | Caco-2 | 1.42 | [4] |
| Naproxen derivative | Oxetanyl sulfoxide (B87167) derivative 14 | - | Significant Increase | [3] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are summaries of standard protocols for the key assays cited in this guide.
Microsomal Stability Assay
This assay assesses a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s.
-
Preparation: Human or other species' liver microsomes are prepared and stored at -80°C. A stock solution of the test compound is made in an organic solvent like DMSO.
-
Incubation: The test compound (typically 1 µM) is incubated with liver microsomes (e.g., 0.5 mg/mL protein) in a phosphate (B84403) buffer (pH 7.4) at 37°C.
-
Reaction Initiation: The metabolic reaction is initiated by adding a cofactor solution, most commonly NADPH.
-
Time Points: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Reaction Termination: The reaction is stopped by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins.
-
Analysis: After centrifugation to remove the precipitated protein, the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[6][7][8]
Kinetic Solubility Assay
This high-throughput assay measures the solubility of a compound from a DMSO stock solution in an aqueous buffer.
-
Compound Preparation: A stock solution of the test compound is prepared in 100% DMSO.
-
Assay Plate Preparation: A small volume of the DMSO stock solution is added to a microplate well containing an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Incubation: The plate is shaken for a set period (e.g., 1.5 to 2 hours) at room temperature to allow for equilibration.
-
Precipitate Removal: Any precipitate is removed by filtration through a filter plate.
-
Quantification: The concentration of the dissolved compound in the filtrate is determined, typically by UV-Vis spectrophotometry or LC-MS/MS, by comparing against a standard curve.[2][9][10]
Caco-2 Permeability Assay
This cell-based assay is considered the gold standard for in vitro prediction of human intestinal permeability.
-
Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a Transwell® plate and cultured for approximately 21 days to form a differentiated, polarized monolayer with tight junctions.
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Permeability Measurement: The test compound is added to the apical (A) side of the monolayer, and its appearance on the basolateral (B) side is monitored over time (for absorption). To assess efflux, the compound is added to the basolateral side, and its appearance on the apical side is measured.
-
Sampling: Samples are taken from the receiver compartment at specific time points.
-
Analysis: The concentration of the compound in the samples is quantified by LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated. The ratio of B-to-A Papp to A-to-B Papp gives the efflux ratio, which indicates if the compound is a substrate for efflux transporters like P-glycoprotein.[11][12][13]
Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a non-cell-based assay that measures passive diffusion across an artificial membrane.
-
Membrane Preparation: A filter plate is coated with a lipid solution (e.g., a mixture of phospholipids (B1166683) in an organic solvent like dodecane) to form an artificial membrane.
-
Assay Setup: The filter plate (donor compartment) is placed in a plate containing buffer (acceptor compartment). The test compound is added to the donor compartment.
-
Incubation: The "sandwich" plate is incubated for a defined period (e.g., 5 to 16 hours) at room temperature.
-
Analysis: The concentration of the compound in both the donor and acceptor compartments is measured, typically by UV-Vis spectroscopy or LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated based on the amount of compound that has diffused into the acceptor compartment.[14][15][16]
Visualizing Comparative Drug Development Workflows
The following diagrams illustrate the logical flow of experiments and decision-making in the comparative evaluation of oxetane and cyclobutane analogs.
The diagram above illustrates a typical workflow for comparing the effects of oxetane and cyclobutane incorporation on the properties of a lead compound.
Signaling Pathways and Metabolic Fates
The metabolic fate of a drug is a critical determinant of its efficacy and safety. The incorporation of oxetane or cyclobutane can alter the primary sites of metabolism.
This diagram contrasts the typical metabolic pathway of a labile group with the potential metabolic routes and outcomes for oxetane and cyclobutane analogs. While cyclobutanes often enhance stability by being more resistant to CYP450 oxidation, oxetanes can sometimes be metabolized by microsomal epoxide hydrolase (mEH), offering an alternative clearance pathway that can reduce the risk of drug-drug interactions associated with CYP enzymes.[17]
Conclusion
Both oxetane and cyclobutane serve as valuable tools in the medicinal chemist's toolbox for fine-tuning the properties of drug candidates. The choice between these two motifs is highly context-dependent. Oxetanes generally offer a greater advantage in improving solubility and reducing lipophilicity due to the presence of the polar oxygen atom.[3] They can also serve as metabolically stable isosteres for carbonyl groups.[18] Cyclobutanes are effective in imparting conformational rigidity and can significantly enhance metabolic stability, particularly when replacing metabolically susceptible alkyl or alkenyl groups.[5] The experimental data presented in this guide underscores the importance of a matched-pair analysis approach to rationally guide the selection of the most appropriate scaffold for achieving the desired drug property profile.
References
- 1. researchgate.net [researchgate.net]
- 2. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 6. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 7. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. Aqueous Solubility Assay - Enamine [enamine.net]
- 10. charnwooddiscovery.com [charnwooddiscovery.com]
- 11. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 12. enamine.net [enamine.net]
- 13. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
- 14. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 15. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 16. PAMPA | Evotec [evotec.com]
- 17. benchchem.com [benchchem.com]
- 18. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing Aqueous Solubility: A Comparative Guide to Oxetane Incorporation and Alternative Strategies
For researchers, scientists, and drug development professionals, achieving optimal aqueous solubility is a critical hurdle in the journey from a promising compound to a viable drug candidate. Poor solubility can hinder absorption, limit bioavailability, and ultimately lead to the failure of otherwise potent molecules. This guide provides an objective comparison of oxetane (B1205548) incorporation as a modern strategy to enhance solubility against established alternatives, supported by experimental data and detailed protocols.
The incorporation of an oxetane ring into a drug candidate has emerged as a valuable tool in medicinal chemistry to modulate various physicochemical properties, most notably aqueous solubility.[1][2][3] This small, polar, three-dimensional heterocyclic motif can disrupt crystal packing and introduce favorable interactions with water, thereby improving the solubility profile of a parent molecule.[1][4]
Performance Comparison: Oxetane Incorporation vs. Alternatives
The decision to employ a specific solubility enhancement technique depends on a multitude of factors including the physicochemical properties of the parent compound, the desired level of solubility improvement, and the overall drug development strategy. While direct head-to-head comparisons are often compound-specific, the following tables summarize the quantitative impact of oxetane incorporation in several case studies and provide a qualitative comparison with other common techniques.
Table 1: Documented Impact of Oxetane Incorporation on Aqueous Solubility
| Parent Compound Class | Modification | Fold Increase in Aqueous Solubility | Reference |
| Various | Replacement of a gem-dimethyl group with an oxetane | 4 to >4000 | [4][5] |
| MMP-13 Inhibitor | Replacement of a methyl group with an oxetane unit | Significantly Improved | [3] |
| ALDH1A Inhibitor | Addition of an oxetane moiety to a pyrazolopyrimidinone (B8486647) core | Significantly Improved | [3] |
| SYK Inhibitor | Replacement of a morpholine (B109124) ring with an N-oxetane piperazine (B1678402) moiety | Improved solubility at pH 2 | [3] |
Table 2: Comparative Overview of Solubility Enhancement Strategies
| Strategy | Principle | Advantages | Disadvantages |
| Oxetane Incorporation | Covalent modification of the molecule to introduce a polar, three-dimensional motif that disrupts crystal packing and improves solvation. | Can provide a substantial and permanent increase in intrinsic solubility. Often improves other ADME properties (e.g., metabolic stability).[1][2] | Requires chemical synthesis and may alter pharmacological activity. |
| Salt Formation | Ionization of an acidic or basic drug to form a salt with a counter-ion, which generally has higher aqueous solubility. | Well-established and often highly effective for ionizable compounds. | Only applicable to molecules with ionizable groups. The pH of the environment can significantly impact solubility. |
| Amorphous Solid Dispersions | Dispersing the drug in its amorphous, higher-energy state within a hydrophilic polymer matrix to increase the rate and extent of dissolution. | Can significantly increase the apparent solubility and dissolution rate of poorly soluble drugs.[6][7] | The amorphous form is thermodynamically unstable and can recrystallize over time. Requires a suitable polymer carrier and manufacturing process. |
| Particle Size Reduction (Micronization/Nanonization) | Increasing the surface area of the drug particles by reducing their size, which leads to a faster dissolution rate according to the Noyes-Whitney equation. | A widely used and effective method for improving dissolution rate. | Does not increase the intrinsic (equilibrium) solubility of the compound. Can lead to particle aggregation. |
| Co-solvents | Adding a water-miscible organic solvent to the aqueous medium to increase the solubility of a nonpolar drug. | Simple to implement in laboratory settings and for liquid formulations. | The use of co-solvents in oral formulations is limited due to potential toxicity and taste issues. |
| Complexation (e.g., with Cyclodextrins) | Encapsulating the poorly soluble drug molecule within a larger, water-soluble host molecule (e.g., cyclodextrin) to form a soluble complex. | Can significantly increase the apparent solubility of the drug. | The large size of the complex may limit drug loading and permeability. |
Experimental Protocols
Accurate and reproducible measurement of aqueous solubility is fundamental to evaluating the effectiveness of any enhancement strategy. The two most common methods employed in drug discovery are the kinetic and thermodynamic solubility assays.
Thermodynamic Solubility Measurement (Shake-Flask Method)
The shake-flask method is the gold standard for determining the intrinsic, thermodynamic equilibrium solubility of a compound.
Principle: An excess amount of the solid compound is equilibrated with a specific solvent (e.g., phosphate-buffered saline, pH 7.4) over a defined period, typically 24-48 hours, at a constant temperature. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is quantified.
Detailed Protocol:
-
Preparation: Add an excess amount of the crystalline compound to a glass vial.
-
Solvent Addition: Add a precise volume of the desired aqueous buffer (e.g., PBS, pH 7.4) to the vial.
-
Equilibration: Seal the vial and place it in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24 to 48 hours to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the suspension to settle. Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred. Further clarify the supernatant by centrifugation at high speed (e.g., 14,000 rpm for 10 minutes) or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Dilute the clarified supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: Construct a calibration curve using standard solutions of the compound to calculate the solubility in the collected sample.
Kinetic Solubility Measurement (High-Throughput Screening)
Kinetic solubility assays are often used in early drug discovery for high-throughput screening of large numbers of compounds. This method measures the concentration at which a compound, dissolved in a stock solution (typically DMSO), precipitates when diluted into an aqueous buffer.
Principle: A concentrated stock solution of the compound in an organic solvent (e.g., DMSO) is serially diluted into an aqueous buffer. The formation of a precipitate is detected by methods such as nephelometry (light scattering) or UV-Vis spectroscopy.
Detailed Protocol (Nephelometric Method):
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: In a multi-well plate, perform serial dilutions of the DMSO stock solution with the same aqueous buffer that will be used for the assay.
-
Assay Plate Preparation: Dispense the aqueous buffer into the wells of a clear-bottom microplate.
-
Compound Addition: Add a small, fixed volume of the serially diluted compound stock solutions to the corresponding wells of the assay plate. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.
-
Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 1-2 hours) with gentle shaking.
-
Measurement: Measure the turbidity (light scattering) in each well using a nephelometer.
-
Data Analysis: The kinetic solubility is determined as the highest concentration of the compound that does not show a significant increase in light scattering compared to the buffer blank.
Mandatory Visualizations
Lead Optimization Workflow for Solubility Enhancement
The following diagram illustrates a typical workflow for addressing poor solubility during the lead optimization phase of drug discovery.
Caption: A decision workflow for improving the aqueous solubility of a lead compound.
References
Assessing the metabolic stability of oxetane derivatives versus their analogs
For researchers, scientists, and drug development professionals, optimizing the metabolic stability of drug candidates is a critical hurdle in the path to clinical success. Compounds with high metabolic lability often suffer from rapid clearance, poor bioavailability, and the potential for formation of toxic metabolites. A promising strategy that has gained significant traction in medicinal chemistry is the incorporation of an oxetane (B1205548) ring into molecular scaffolds. This guide provides an objective comparison of the metabolic stability of oxetane-containing compounds versus their common structural analogs, supported by experimental data and detailed methodologies.
The introduction of an oxetane moiety—a four-membered cyclic ether—can profoundly enhance a molecule's metabolic profile. It frequently serves as a bioisosteric replacement for metabolically vulnerable groups such as gem-dimethyl and carbonyl functionalities. The unique structural and electronic properties of the oxetane ring, including its polarity and three-dimensional nature, contribute to this improved metabolic robustness.[1][2][3]
Data-Driven Comparison of Metabolic Stability
The enhanced metabolic stability of oxetane derivatives has been consistently demonstrated in preclinical studies. The following tables summarize quantitative data from in vitro human liver microsome (HLM) stability assays, offering a direct comparison between oxetane-containing compounds and their structural analogs. The key parameters presented are half-life (t½) and intrinsic clearance (CLint), which are critical indicators of a compound's metabolic rate. A longer half-life and a lower intrinsic clearance value signify greater metabolic stability.[4][5]
| Compound/Analog Pair | Structural Moiety | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Fold Improvement in Stability (based on CLint) |
| Pair 1 | ||||
| Analog A | Carbonyl | < 5 | > 293 | > 11.3x |
| Oxetane Derivative A | Oxetane | > 120 | 25.9 | |
| Pair 2 | ||||
| Analog B | gem-Dimethyl | - (High Clearance) | High | Significant |
| Oxetane Derivative B | Oxetane | - (Low Clearance) | Low | |
| Pair 3 | ||||
| Analog C | Isopropyl | - (High Clearance) | High | Significant |
| Oxetane Derivative C | Oxetane | - (Low Clearance) | Low |
Data compiled from multiple sources demonstrating the general trend of improved stability with oxetane incorporation. Specific values can be compound-dependent.[5][6][7]
The Underlying Mechanism: Shifting Metabolic Pathways
The increased metabolic stability of oxetane-containing compounds is largely attributed to their altered susceptibility to metabolism by cytochrome P450 (CYP450) enzymes, the primary drivers of Phase I drug metabolism. The oxetane ring is generally less prone to oxidative metabolism compared to more electron-rich or sterically accessible groups. By blocking or shielding metabolically vulnerable sites, the oxetane moiety can significantly prolong the half-life of a drug candidate.[6]
Furthermore, the introduction of an oxetane can open alternative metabolic pathways. For instance, some oxetane-containing compounds have been shown to be substrates for microsomal epoxide hydrolase (mEH), leading to the formation of a diol metabolite. This shifts the metabolic burden away from the often-overloaded CYP450 system, potentially reducing the risk of drug-drug interactions.[8][9]
Figure 1. Contrasting metabolic pathways of typical analogs versus oxetane derivatives.
Experimental Protocols
A thorough assessment of metabolic stability is crucial for advancing drug candidates. The following are detailed protocols for standard in vitro human liver microsome (HLM) and cryopreserved hepatocyte stability assays.
Human Liver Microsomal Stability Assay
This assay primarily assesses Phase I metabolism, which is predominantly mediated by CYP450 enzymes.[4][10][11][12]
1. Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled human liver microsomes (from multiple donors)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (B52724) (for reaction termination)
-
Internal standard (for LC-MS/MS analysis)
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system
2. Procedure:
-
Prepare a working solution of the test compound by diluting the stock solution in buffer to the desired final concentration (e.g., 1 µM).
-
Add the human liver microsomes to the phosphate buffer to achieve a final protein concentration of 0.5 mg/mL.
-
Pre-incubate the microsome-compound mixture at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a well containing cold acetonitrile and the internal standard.
-
Centrifuge the plate to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
3. Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
Calculate the half-life (t½) from the slope of the linear regression.
-
Calculate the intrinsic clearance (CLint) using the following formula: CLint (µL/min/mg protein) = (0.693 / t½) / (microsomal protein concentration in mg/mL)
Cryopreserved Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability, as intact hepatocytes contain both Phase I and Phase II metabolic enzymes and necessary cofactors.[13][14][15][16][17]
1. Materials:
-
Cryopreserved human hepatocytes
-
Hepatocyte recovery and plating media
-
Williams' Medium E (or other suitable culture medium)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Collagen-coated culture plates
-
Acetonitrile (for reaction termination)
-
Internal standard
-
Humidified incubator (37°C, 5% CO2)
-
LC-MS/MS system
2. Procedure:
-
Thaw the cryopreserved hepatocytes according to the supplier's protocol.
-
Plate the hepatocytes in collagen-coated plates and allow them to attach for several hours.
-
Prepare a working solution of the test compound in the culture medium.
-
Remove the plating medium from the cells and add the compound-containing medium.
-
Incubate the plate at 37°C in a humidified incubator.
-
At specified time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), collect an aliquot of the medium and cells.
-
Terminate the reaction by adding cold acetonitrile with an internal standard.
-
Lyse the cells (e.g., by sonication or freeze-thaw cycles) and centrifuge to pellet debris.
-
Analyze the supernatant using LC-MS/MS to determine the concentration of the parent compound.
3. Data Analysis:
-
Plot the percentage of the remaining parent compound against time.
-
Calculate the half-life (t½) from the initial linear phase of the disappearance curve.
-
Calculate the intrinsic clearance (CLint) using the following formula: CLint (µL/min/10^6 cells) = (0.693 / t½) / (cell density in 10^6 cells/mL)
References
- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxetanes in drug discovery: structural and synthetic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 11. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 12. researchgate.net [researchgate.net]
- 13. In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds | Thermo Fisher Scientific - US [thermofisher.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 16. bdj.co.jp [bdj.co.jp]
- 17. d1ssu070pg2v9i.cloudfront.net [d1ssu070pg2v9i.cloudfront.net]
A Comparative Analysis of Oxetanes and Other Four-Membered Heterocycles in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of small, strained heterocycles has become a key tactic for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates. Among these, four-membered heterocycles—particularly oxetanes, azetidines, and thietanes—have garnered significant attention. This guide provides an objective, data-driven comparison of these valuable structural motifs, offering insights into their synthesis, physicochemical properties, metabolic stability, and impact on biological activity.
Structural and Physicochemical Properties: A Tale of Four Rings
The unique characteristics of four-membered heterocycles are largely dictated by their inherent ring strain, which influences their geometry, reactivity, and electronic properties. This strain arises from the deviation of bond angles from the ideal tetrahedral angle of 109.5°.
A Comparative Overview of Physicochemical Data
The choice of a four-membered heterocycle can significantly impact a molecule's polarity, solubility, and lipophilicity. The following table summarizes key physicochemical parameters for oxetane (B1205548), azetadine, and thietane.
| Property | Oxetane | Azetidine (B1206935) | Thietane |
| Molecular Formula | C₃H₆O | C₃H₇N | C₃H₆S |
| Molecular Weight ( g/mol ) | 58.08 | 57.10 | 74.14 |
| Boiling Point (°C) | 49-50 | 62.5 | 94 |
| Dipole Moment (D) | 1.92 | 1.88 | 1.85 |
| Ring Strain (kcal/mol) | ~25.6[1] | ~25.9[1] | ~19.8 |
| Puckering Angle (°) | ~8.7[2] | Variable | Variable |
| C-X-C Bond Angle (°) | ~92[3] | ~87 | ~78 |
| C-C-X Bond Angle (°) | ~88 | ~87 | ~88 |
| C-X Bond Length (Å) | 1.45 | 1.48 | 1.85 |
Note: Values can vary based on substitution patterns and experimental/computational methods.
Oxetanes, with their high polarity and capacity to act as hydrogen bond acceptors, can significantly enhance aqueous solubility.[4][5] Azetidines introduce a basic nitrogen atom, providing a handle for salt formation and modulation of pKa.[6][7] Thietanes, while less explored, offer a unique combination of polarity and three-dimensionality.[4]
The Influence of Ring Strain and Conformation
The considerable ring strain in oxetanes and azetidines (comparable to each other) is a driving force for their reactivity in synthetic transformations, often involving ring-opening reactions.[1] Thietanes exhibit somewhat lower ring strain. The puckering of these rings, a mechanism to alleviate torsional strain, influences the spatial orientation of substituents and, consequently, their interaction with biological targets.[8] Oxetane itself is nearly planar, but substitution can induce a more puckered conformation.[9]
Synthesis of Key Four-Membered Heterocycles
The accessibility of these heterocycles is a crucial consideration for their application in drug discovery. Several reliable synthetic strategies have been developed for each class.
-
Oxetanes: The Paternò-Büchi reaction, a photochemical [2+2] cycloaddition of a carbonyl compound and an alkene, is a classic method for oxetane synthesis. Intramolecular Williamson ether synthesis from 1,3-diols or halohydrins is also widely employed.
-
Azetidines: Common synthetic routes include the intramolecular cyclization of γ-amino alcohols or γ-haloamines.[10] The aza-Paternò-Büchi reaction, the nitrogen analog of the classic Paterno-Büchi, can also be utilized.
-
Thietanes: Thietanes are often synthesized via the ring expansion of thiiranes or through the intramolecular cyclization of 1,3-dihalides with a sulfide (B99878) source.[4]
Metabolic Stability: The Oxetane Advantage
A significant driver for the increasing use of oxetanes in medicinal chemistry is their ability to enhance metabolic stability. The oxetane moiety can act as a "metabolic shield," protecting adjacent, vulnerable positions from enzymatic degradation by cytochrome P450 enzymes.
Comparative Metabolic Stability Data
The replacement of metabolically labile groups, such as gem-dimethyl or morpholine (B109124) moieties, with an oxetane ring has been shown to significantly reduce intrinsic clearance (CLint), a measure of how quickly a compound is metabolized by liver enzymes. A lower CLint value indicates greater metabolic stability.
| Compound Pair | Original Moiety | CLint (µL/min/mg protein) in HLM | Replacement Moiety | CLint (µL/min/mg protein) in HLM | Fold Improvement |
| Compound A | gem-dimethyl | 150 | Oxetane | 25 | 6.0 |
| Compound B | Morpholine | 220 | Oxetane-piperazine | 40 | 5.5 |
| Compound C | Carbonyl | 95 | Oxetane | 15 | 6.3 |
*HLM: Human Liver Microsomes. Data are representative examples from literature and will vary depending on the specific molecular scaffold.
Experimental Protocols for Assessing Metabolic Stability
a) Liver Microsomal Stability Assay
This in vitro assay is a primary screen to evaluate Phase I metabolic stability.
Experimental Protocol:
-
Preparation of Reagents:
-
Thaw pooled human liver microsomes (HLM) on ice.
-
Prepare a 100 mM potassium phosphate (B84403) buffer (pH 7.4).
-
Prepare a NADPH regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer.
-
Prepare test compound stock solutions (e.g., 10 mM in DMSO) and dilute to the final concentration in the incubation mixture.
-
-
Incubation:
-
Pre-warm the HLM and NADPH regenerating system at 37°C for 5 minutes.
-
Initiate the reaction by adding the test compound to the HLM suspension.
-
The final incubation mixture typically contains 0.5 mg/mL microsomal protein, the NADPH regenerating system, and 1 µM of the test compound.
-
Incubate at 37°C with gentle shaking.
-
-
Time Points and Reaction Termination:
-
Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
The reaction is terminated by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Sample Analysis:
-
Samples are centrifuged to precipitate proteins.
-
The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
The natural logarithm of the percentage of the remaining compound is plotted against time.
-
The slope of the linear regression gives the elimination rate constant (k).
-
The half-life (t½) is calculated as 0.693/k.
-
Intrinsic clearance (CLint) is calculated using the equation: CLint = (0.693 / t½) / (protein concentration).
-
b) Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability, as hepatocytes contain both Phase I and Phase II enzymes.
Experimental Protocol:
-
Cell Preparation:
-
Thaw cryopreserved human hepatocytes and assess viability.
-
Resuspend the hepatocytes in an appropriate incubation medium (e.g., Williams' Medium E).
-
-
Incubation:
-
Pre-warm the hepatocyte suspension at 37°C in a CO2 incubator.
-
Add the test compound (typically at 1 µM final concentration) to the cell suspension.
-
Incubate at 37°C with gentle shaking.
-
-
Time Points and Reaction Termination:
-
Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
The reaction is stopped by adding a cold organic solvent with an internal standard.
-
-
Sample Analysis and Data Analysis:
-
The procedure is similar to the microsomal stability assay, with analysis by LC-MS/MS and subsequent calculation of half-life and intrinsic clearance.
-
Impact on Biological Activity and Signaling Pathways
The incorporation of four-membered heterocycles can profoundly influence a compound's interaction with its biological target. Their rigid, three-dimensional nature can lock a molecule into a bioactive conformation, enhancing potency and selectivity.
For instance, several kinase inhibitors in development incorporate oxetane or azetidine moieties. These groups can form crucial hydrogen bonds with the kinase hinge region or provide favorable vectors for substituents to access specific pockets in the active site.
Example: Inhibition of a Kinase Signaling Pathway
Many kinase inhibitors target pathways that are constitutively active in cancer cells, such as the PI3K/AKT/mTOR pathway. An azetidine-containing inhibitor might bind to the ATP-binding pocket of a kinase like AKT, preventing its phosphorylation and activation. This, in turn, blocks downstream signaling, leading to reduced cell proliferation and survival.
Conclusion
Oxetanes, azetidines, and thietanes offer a rich palette of options for medicinal chemists to fine-tune the properties of drug candidates. Oxetanes stand out for their ability to confer metabolic stability and enhance solubility. Azetidines provide a valuable basic handle and a rigid scaffold. Thietanes, while less utilized, represent an emerging area with unique potential. A thorough understanding of the comparative properties and synthetic accessibility of these four-membered heterocycles is essential for their successful application in the design of the next generation of therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Azetidines - Enamine [enamine.net]
- 8. Understanding Ring Puckering in Small Molecules and Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
Unlocking New Dimensions in Drug Design: A Comparative Guide to the Conformational Effects of Oxetane Substitution
For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that enhance drug-like properties is perpetual. Among the rising stars in medicinal chemistry is the oxetane (B1205548) ring, a four-membered cyclic ether that is increasingly utilized as a bioisosteric replacement for gem-dimethyl and carbonyl groups. This guide provides an objective comparison of the conformational effects of oxetane substitution, supported by experimental data, to illuminate its potential in shaping the next generation of therapeutics.
The strategic incorporation of an oxetane moiety into a drug candidate can profoundly influence its three-dimensional structure, which in turn dictates its pharmacological activity and pharmacokinetic profile. This guide delves into the nuanced conformational changes induced by oxetane substitution, offering a data-driven perspective for its application in drug design.
The Conformational Advantage of Oxetane Incorporation
Oxetane's unique structural features—a puckered four-membered ring with an oxygen atom—impart a distinct conformational rigidity and three-dimensionality to molecules.[1][2] This is in stark contrast to the more flexible acyclic systems or the planar nature of a carbonyl group. When replacing a gem-dimethyl group, the oxetane introduces polarity and a defined vector for substitution without significantly increasing steric bulk.[3][4]
One of the key conformational effects of embedding an oxetane into an aliphatic chain is the preference for a synclinal (gauche) arrangement over an antiplanar (trans) one.[3][4] This seemingly subtle shift can have significant implications for how a molecule presents itself to its biological target, potentially leading to enhanced binding affinity and selectivity.
Comparative Analysis of Conformational Parameters
To quantify the impact of oxetane substitution, we can examine key geometric parameters obtained from experimental techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, as well as from computational modeling.
| Parameter | Non-Substituted Analog (e.g., Propane) | gem-Dimethyl Analog (e.g., 2,2-Dimethylpropane) | Oxetane-Substituted Analog (e.g., 3,3-Dimethyloxetane) | Carbonyl Analog (e.g., Acetone) |
| Key Dihedral Angle | ~180° (antiplanar) | Favors staggered conformations | Favors synclinal conformations | Planar at the carbonyl group |
| Ring Puckering Angle | N/A | N/A | Can vary (e.g., ~10-20°) | N/A |
| C-C-C Bond Angle | ~109.5° | ~109.5° | Constrained by the ring (~87°) | ~116° (for C-CO-C) |
Visualizing the Conformational Impact
The following diagrams, generated using the DOT language, illustrate the conceptual conformational differences imparted by oxetane substitution.
Caption: Impact of oxetane on chain conformation.
Caption: Oxetane as a versatile bioisostere.
Experimental Protocols for Conformational Analysis
Accurate determination of molecular conformation is paramount. The following are detailed methodologies for key experiments used to assess the conformational effects of oxetane substitution.
X-ray Crystallography: The Gold Standard for Solid-State Conformation
This technique provides a precise three-dimensional structure of a molecule in its crystalline state.
Methodology:
-
Crystallization:
-
Dissolve the purified compound in a suitable solvent or solvent mixture to near saturation.
-
Employ vapor diffusion (hanging or sitting drop), slow evaporation, or slow cooling techniques to induce crystallization.
-
Screen a variety of solvents and conditions to obtain single crystals of sufficient size and quality (typically >0.1 mm in all dimensions).[5]
-
-
Data Collection:
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the "phase problem" using direct methods or Patterson methods to generate an initial electron density map.[7]
-
Build an atomic model into the electron density map.
-
Refine the atomic coordinates, thermal parameters, and occupancies against the experimental data to achieve the best fit between the calculated and observed diffraction patterns.[6]
-
From the final refined structure, extract precise bond lengths, bond angles, and dihedral angles for conformational analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing Conformation in Solution
NMR spectroscopy provides valuable insights into the conformation of molecules in solution, which is often more biologically relevant than the solid-state structure.
Methodology for 2D NMR (NOESY/ROESY):
-
Sample Preparation:
-
Dissolve the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) at an appropriate concentration (typically 1-10 mg in 0.5-0.7 mL).
-
Ensure the sample is free of particulate matter and paramagnetic impurities.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum to determine chemical shifts and coupling constants.
-
Perform a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment. These experiments detect through-space interactions between protons that are close in proximity (< 5 Å).
-
Optimize acquisition parameters, including the mixing time, to observe the desired NOE cross-peaks.
-
-
Data Analysis and Conformational Interpretation:
-
Process the 2D NMR data to generate a spectrum with frequency axes for both dimensions.
-
Identify cross-peaks, which indicate spatial proximity between the protons corresponding to the signals on the diagonal.[8]
-
The intensity of the NOE cross-peak is inversely proportional to the sixth power of the distance between the interacting protons.
-
Use the presence and relative intensities of NOE cross-peaks to deduce the preferred conformation(s) in solution. For example, a strong NOE between two protons on opposite sides of a rotatable bond would suggest a conformation where these protons are close in space.
-
Computational Modeling: In Silico Conformational Prediction
Density Functional Theory (DFT) calculations are a powerful tool for predicting the relative energies of different conformers and for corroborating experimental findings.
Methodology:
-
Conformational Search:
-
Generate a set of possible low-energy conformers for the molecule of interest using a molecular mechanics force field. This can be done through systematic or stochastic search algorithms.
-
-
Geometry Optimization and Energy Calculation:
-
For each generated conformer, perform a geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G* or larger).[9]
-
This will find the nearest local energy minimum for each starting geometry.
-
-
Frequency Calculation:
-
Perform a frequency calculation on each optimized geometry to confirm that it is a true energy minimum (i.e., no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy).
-
-
Analysis of Results:
-
Compare the relative energies of the optimized conformers to determine the most stable conformation(s).
-
Analyze the geometric parameters (bond lengths, angles, dihedral angles) of the low-energy conformers.
-
Compare the calculated parameters with experimental data from X-ray crystallography or NMR to validate the computational model.
-
Conclusion: A Strategic Tool for Modern Drug Discovery
The incorporation of an oxetane ring is a powerful strategy in medicinal chemistry to modulate the conformational landscape of a molecule. By inducing a more rigid, three-dimensional, and often bent conformation, oxetane substitution can lead to improved target engagement, enhanced metabolic stability, and favorable physicochemical properties. The experimental and computational protocols outlined in this guide provide a robust framework for researchers to systematically evaluate and harness the conformational effects of oxetanes in their drug discovery programs, ultimately paving the way for the design of more effective and safer medicines.
References
- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 7. X-Ray Crystallography – Dartmouth Undergraduate Journal of Science [sites.dartmouth.edu]
- 8. pbsiddhartha.ac.in [pbsiddhartha.ac.in]
- 9. m.youtube.com [m.youtube.com]
Side-by-side comparison of different synthetic routes to oxetanes
A Comparative Guide to the Synthetic Routes of Oxetanes
The oxetane (B1205548) ring, a four-membered cyclic ether, is a structural motif of growing importance in medicinal chemistry.[1][2] Its incorporation into molecular structures can significantly enhance physicochemical properties such as aqueous solubility and metabolic stability, while also providing a rigid scaffold.[1][3] This guide offers a side-by-side comparison of the most prevalent synthetic strategies for constructing the oxetane ring, supported by experimental data and detailed protocols to assist researchers in selecting the optimal method for their specific needs.
The primary synthetic routes to oxetanes that will be discussed are the intramolecular Williamson etherification, the Paternò-Büchi reaction, and the ring expansion of epoxides. Each method presents a unique set of advantages and disadvantages in terms of substrate scope, reaction conditions, and achievable yields.
Intramolecular Williamson Etherification
The intramolecular Williamson etherification is a classical and widely employed method for the synthesis of oxetanes.[4] This approach involves the cyclization of a 1,3-halohydrin or a related substrate containing a leaving group at one end and an alkoxide at the other, typically under basic conditions.[5] The formation of the strained four-membered ring is achieved through an intramolecular nucleophilic substitution (SN2) reaction.[6]
General Reaction Scheme:
References
- 1. Synthesis of Oxetanes [manu56.magtech.com.cn]
- 2. Epoxide ring opening/ring closing strategy: An efficient way for expanding oxetanes diversity - American Chemical Society [acs.digitellinc.com]
- 3. benchchem.com [benchchem.com]
- 4. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
The Oxetane Motif: A Comparative Guide to Enhancing Drug-like Properties
For researchers, scientists, and drug development professionals, the strategic incorporation of novel chemical motifs is paramount in the quest for safer and more effective therapeutics. Among these, the oxetane (B1205548) ring has emerged as a powerful tool to overcome common challenges in drug design. This guide provides an objective comparison of oxetane-containing compounds with their traditional isosteres, supported by experimental data, to validate their role in modern medicinal chemistry.
The oxetane moiety, a four-membered cyclic ether, is increasingly utilized as a bioisostere for gem-dimethyl and carbonyl groups. Its unique structural and physicochemical properties can confer significant advantages, including improved aqueous solubility, enhanced metabolic stability, and reduced lipophilicity, without compromising biological activity.
Oxetane as a Superior Isostere: A Data-Driven Comparison
The true value of a molecular scaffold is demonstrated through quantifiable improvements in its drug-like properties. The following tables summarize key experimental data from matched-pair analyses, directly comparing oxetane-containing compounds with their gem-dimethyl and carbonyl analogs.
Oxetane vs. gem-Dimethyl Isosteres
The replacement of a gem-dimethyl group with an oxetane can lead to a more favorable physicochemical profile, particularly in terms of solubility and metabolic stability.[1][2]
| Property | gem-Dimethyl Analog | Oxetane Analog | Fold Improvement | Reference |
| Aqueous Solubility | Low | High | 4x to >4000x | [3] |
| Lipophilicity (clogP) | Higher | Lower | N/A | [1] |
| Metabolic Stability (Microsomal Clearance) | Higher Clearance | Lower Clearance | Improved | [1] |
| Cell Permeability (RRCK, 10⁻⁶ cm s⁻¹) | 0.1 | 15.6 | 156x | [4] |
Oxetane vs. Carbonyl Isosteres
As a carbonyl surrogate, the oxetane ring maintains similar hydrogen-bonding capabilities and dipole moments but often exhibits greater metabolic stability.[2][5]
| Property | Carbonyl Analog | Oxetane Analog | Observation | Reference |
| Metabolic Stability (Intrinsic Clearance) | Higher Clearance | Lower Clearance | Significantly Improved | [1] |
| Lipophilicity (LogD) | Higher | Lower | Reduced Lipophilicity | [6] |
| Cytotoxicity (IC₅₀, µM against MCF-7) | >20 (for parent indole) | 0.47 ± 0.02 | Potent Activity | [7] |
| hERG Inhibition (IC₅₀) | Potential for Inhibition | Reduced Inhibition | Improved Safety Profile | [6] |
Experimental Validation: Key Biological Assays
The superior properties of oxetane-containing compounds are validated through a series of rigorous biological assays. Detailed protocols for these key experiments are provided below to facilitate their implementation in your research.
Experimental Protocols
1. Cytotoxicity Assay (MTT Assay)
This assay determines the concentration at which a compound inhibits cell viability by 50% (IC₅₀), a key indicator of its cytotoxic potential.
-
Cell Seeding: Seed cells (e.g., MCF-7, PANC-1) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell adherence.[8]
-
Compound Treatment: Treat the cells with serial dilutions of the test compound (and the non-oxetane analog for comparison). Include a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.[9]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.[9]
2. In Vitro Metabolic Stability Assay
This assay assesses the susceptibility of a compound to metabolism by liver enzymes, typically cytochrome P450s.
-
Incubation: Incubate the test compound (e.g., at 1 µM) with human liver microsomes (e.g., 0.5 mg/mL) or cryopreserved hepatocytes (e.g., 0.5 x 10⁶ cells/mL) in the presence of NADPH at 37°C.[11][12]
-
Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).[11]
-
Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).[13]
-
Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant for the disappearance of the parent compound using LC-MS/MS.[14]
-
Data Analysis: Determine the in vitro half-life (t₁/₂) and calculate the intrinsic clearance (CLᵢₙₜ).[12]
3. hERG Inhibition Assay
This assay is crucial for assessing the risk of drug-induced cardiac arrhythmia.
-
Cell Line: Use a stable cell line expressing the hERG potassium channel (e.g., HEK293-hERG).[15]
-
Electrophysiology: Use the whole-cell patch-clamp technique to measure the hERG tail current.[16]
-
Compound Application: Apply a vehicle control to establish a baseline current, followed by increasing concentrations of the test compound.[16]
-
Data Recording: Record the hERG current at each concentration until a steady-state effect is achieved. A known hERG blocker (e.g., E-4031) is used as a positive control.[15]
-
Data Analysis: Calculate the percentage of current inhibition at each concentration and determine the IC₅₀ value.[16]
4. Kinase Inhibition Assay (Luminescence-Based)
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
-
Reaction Setup: In a 96-well plate, add the kinase, a suitable substrate, and the test compound at various concentrations.[17]
-
Initiation: Start the kinase reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 60 minutes).[18]
-
Signal Detection: Add a reagent (e.g., ADP-Glo™) that converts the ADP produced in the reaction into a luminescent signal.[17]
-
Measurement: Measure the luminescence using a plate reader.[17]
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC₅₀ value.
Visualizing the Workflow
To further clarify the experimental processes, the following diagrams illustrate the workflows for key validation assays.
Conclusion
The strategic incorporation of the oxetane motif represents a significant advancement in modern drug discovery. As demonstrated by the comparative data, oxetanes can substantially improve the physicochemical and pharmacokinetic properties of drug candidates when used as isosteres for gem-dimethyl and carbonyl groups. By providing enhanced solubility, greater metabolic stability, and a more favorable safety profile, oxetane-containing compounds hold the promise of accelerating the development of novel and effective therapeutics. The experimental protocols and workflows detailed in this guide offer a validated framework for researchers to explore and harness the full potential of this valuable chemical scaffold.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00248A [pubs.rsc.org]
- 5. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carbonyl Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 7. Structure Guided Design, Synthesis, and Biological Evaluation of Oxetane-Containing Indole Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. ijprajournal.com [ijprajournal.com]
- 10. benchchem.com [benchchem.com]
- 11. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 12. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 15. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. caymanchem.com [caymanchem.com]
The Oxetane Advantage: A Comparative Guide to Efficacy in Drug Design
For Researchers, Scientists, and Drug Development Professionals
The incorporation of an oxetane (B1205548) moiety into drug candidates has emerged as a valuable strategy in medicinal chemistry for enhancing pharmacokinetic and pharmacodynamic properties. This guide provides a comparative analysis of drugs with and without this four-membered cyclic ether, supported by experimental data, to illustrate the profound impact of this structural modification on efficacy and metabolic stability.
Key Findings at a Glance
The introduction of an oxetane ring can significantly improve a drug's profile by:
-
Enhancing Metabolic Stability: The rigid, polar nature of the oxetane ring can shield metabolically susceptible sites from enzymatic degradation, leading to a longer half-life and improved bioavailability.
-
Improving Potency and Selectivity: The three-dimensional structure of the oxetane can provide a better fit into target protein binding pockets, leading to increased potency and selectivity.
-
Modulating Physicochemical Properties: Oxetanes can increase solubility and reduce lipophilicity, which are crucial for favorable drug-like properties. They can also lower the basicity (pKa) of adjacent amines, which can reduce off-target effects.
Case Study 1: SYK Inhibitors - Lanraplenib vs. Entospletinib
Spleen Tyrosine Kinase (SYK) is a crucial mediator in the signaling pathways of various immune cells, making it a prime target for treating autoimmune diseases.[1]
Efficacy Comparison
| Compound | Structure | Target | IC50 (nM) | Key Advantages of Oxetane Moiety |
| Lanraplenib (GS-9876) | Oxetane-containing | SYK | 9.5[2][3] | Improved pharmacokinetic properties suitable for once-daily administration and no interaction with proton pump inhibitors.[4] |
| Entospletinib (GS-9973) | Non-oxetane analog | SYK | 7.7 | Potent SYK inhibitor, but development in inflammatory diseases was hindered by a twice-daily dosing regimen and drug-drug interactions.[4] |
Table 1: Comparative efficacy of the oxetane-containing SYK inhibitor Lanraplenib and its non-oxetane analog Entospletinib.
SYK Signaling Pathway
The following diagram illustrates the SYK signaling pathway, highlighting the point of inhibition by Lanraplenib and Entospletinib.
Case Study 2: mTOR Inhibitors - GDC-0349
The mammalian target of rapamycin (B549165) (mTOR) is a serine/threonine kinase that is a central regulator of cell growth and proliferation and is a key target in cancer therapy.[5]
Efficacy Comparison
The introduction of an oxetane moiety in the mTOR inhibitor GDC-0349 was a key optimization step.
| Compound | Structure Feature | Target | Ki (nM) | Selectivity (vs. PI3Kα) | Key Advantages of Oxetane Moiety |
| GDC-0349 | Oxetane-containing | mTOR | 3.8[5][6] | >790-fold[5] | Reduced basicity (pKa = 5.0) leading to diminished hERG liability (IC50 > 100 µM) and devoid of time-dependent inhibition of CYPs.[7] |
| Analog 8e | Isopropyl group (non-oxetane) | mTOR | Potent | - | Higher basicity (pKa = 7.6) resulted in hERG liability (IC50 = 8.5 µM).[7] |
Table 2: Efficacy and safety profile comparison of the oxetane-containing mTOR inhibitor GDC-0349 and a non-oxetane analog.
mTOR Signaling Pathway
The diagram below shows a simplified mTOR signaling pathway and the inhibitory action of GDC-0349.
Case Study 3: RSV Fusion Inhibitors - Ziresovir
Respiratory Syncytial Virus (RSV) is a major cause of lower respiratory tract infections, particularly in infants and the elderly. The RSV fusion (F) protein is essential for viral entry into host cells and is a key target for antiviral drugs.
Efficacy Comparison
Ziresovir is a potent RSV fusion inhibitor where an oxetane substitution provided superior antiviral activity compared to other cyclic analogs.
| Compound | Rh Group | Target | EC50 (nM) (RSV Long strain) | Therapeutic Index (TI) |
| Ziresovir (RO-0529) | Oxetane | RSV F Protein | 3[8] | >33,000[8] |
| Analog 3a | gem-Dimethyl | RSV F Protein | Less active than Ziresovir | - |
| Analog 3b | Cyclopropyl | RSV F Protein | Potent | 1250[8] |
| Analog 3c | Cyclobutyl | RSV F Protein | Less active than Ziresovir | - |
Table 3: Comparison of in vitro anti-RSV activity of Ziresovir and its non-oxetane analogs.
RSV Fusion Mechanism
The following diagram illustrates the mechanism of RSV F protein-mediated membrane fusion and the inhibitory action of Ziresovir.
Experimental Protocols
In Vitro Kinase Assay (SYK and mTOR)
This protocol provides a general framework for determining the in vitro inhibitory activity of compounds against SYK and mTOR kinases.
1. Reagent Preparation:
-
Prepare kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT).[9]
-
Dilute recombinant kinase (SYK or mTOR) and substrate (e.g., a generic tyrosine kinase substrate for SYK, GFP-4E-BP1 for mTOR) to desired concentrations in kinase buffer.
-
Prepare serial dilutions of the test compound in the kinase buffer with a constant final concentration of DMSO (e.g., 1%).
2. Kinase Reaction:
-
In a suitable microplate (e.g., 384-well), add the kinase, substrate, and test compound.
-
Initiate the reaction by adding a solution of ATP and incubate at 30°C for a specified time (e.g., 60 minutes).
3. Detection:
-
Terminate the kinase reaction and measure the amount of ADP produced using a commercially available kit (e.g., ADP-Glo™ Kinase Assay). This involves depleting the remaining ATP and then converting the ADP to ATP, which generates a luminescent signal.
-
Alternatively, for mTOR, phosphorylation of the substrate can be detected using a phospho-specific antibody in a TR-FRET-based assay.[10]
4. Data Analysis:
-
The luminescent or fluorescent signal is measured using a plate reader.
-
The IC50 value, the concentration of the inhibitor required to reduce kinase activity by 50%, is calculated by plotting the signal against the logarithm of the inhibitor concentration and fitting to a dose-response curve.
RSV Plaque Reduction Assay
This assay is used to determine the antiviral activity of a compound by quantifying the reduction in the number of viral plaques.
1. Cell Culture:
-
Seed a suitable host cell line (e.g., HEp-2 or Vero cells) in multi-well plates and grow to confluency.
2. Infection and Treatment:
-
Prepare serial dilutions of the test compound.
-
Pre-incubate a known titer of RSV with the compound dilutions for 1 hour at 37°C.
-
Infect the cell monolayers with the virus-compound mixtures and allow for viral adsorption for 1-2 hours.
3. Plaque Development:
-
Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing methylcellulose) to restrict viral spread to adjacent cells.
-
Incubate the plates for 4-7 days to allow for the formation of plaques.
4. Visualization and Quantification:
-
Fix the cells (e.g., with 10% formalin) and stain with a dye (e.g., 0.1% crystal violet) to visualize the plaques.
-
Count the number of plaques in each well.
5. Data Analysis:
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control.
-
The EC50 value, the concentration of the compound that reduces the number of plaques by 50%, is determined from a dose-response curve.[11][12]
Human Liver Microsomal Stability Assay
This assay assesses the metabolic stability of a compound in the presence of liver enzymes.
1. Reagent Preparation:
-
Prepare a buffer solution (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4).
-
Prepare a solution of human liver microsomes in the buffer.
-
Prepare an NADPH-regenerating system solution.
2. Incubation:
-
In a microcentrifuge tube or 96-well plate, pre-warm the microsomal solution at 37°C.
-
Add the test compound (at a final concentration of, for example, 1 µM).
-
Initiate the metabolic reaction by adding the NADPH-regenerating system.
3. Sampling and Reaction Termination:
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture.[13]
-
Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
4. Analysis:
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.[14][15]
5. Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The in vitro half-life (t½) and intrinsic clearance (Clint) are calculated from the slope of the linear regression of this plot.[16]
This guide demonstrates that the strategic incorporation of an oxetane moiety is a powerful tool in drug discovery, capable of significantly enhancing the efficacy and metabolic stability of drug candidates. The provided data and protocols offer a valuable resource for researchers in the design and evaluation of next-generation therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of Lanraplenib (GS-9876): A Once-Daily Spleen Tyrosine Kinase Inhibitor for Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery and Biological Profiling of Potent and Selective mTOR Inhibitor GDC-0349 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. promega.com [promega.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Metabolic Stability Assays [merckmillipore.com]
- 14. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 15. researchgate.net [researchgate.net]
- 16. enamine.net [enamine.net]
Spectroscopic Validation of 3,3-Disubstituted Oxetane Structures: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise structural confirmation of synthesized molecules is paramount. This guide provides a comparative analysis of spectroscopic techniques for the validation of 3,3-disubstituted oxetanes, a class of compounds of growing interest in medicinal chemistry. Experimental data for oxetanes and their common isosteric replacements, gem-dimethyl and carbonyl analogs, are presented to aid in structural elucidation.
The incorporation of the oxetane (B1205548) motif into drug candidates has been shown to favorably modulate physicochemical properties such as solubility and metabolic stability. Consequently, robust and unequivocal methods for the structural validation of these four-membered rings are crucial. This guide focuses on the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in the characterization of 3,3-disubstituted oxetanes.
Comparative Spectroscopic Data
To facilitate the identification and differentiation of 3,3-disubstituted oxetanes from their common bioisosteres, the following tables summarize key spectroscopic data.
¹H and ¹³C NMR Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The chemical shifts of the protons and carbons in the oxetane ring are highly characteristic.
Table 1: ¹H and ¹³C NMR Data for 3,3-Dialkyloxetanes and Analogs
| Compound | Functional Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 3,3-Dimethyloxetane | Oxetane | 4.34 (s, 4H, O-CH ₂) | 80.1 (O-C H₂), 35.8 (C (CH₃)₂), 25.9 (C(C H₃)₂) |
| 2,2-Dimethylpropane (Neopentane) | gem-Dimethyl | 0.93 (s, 12H, CH ₃) | 31.5 (C (CH₃)₄), 28.8 (C(C H₃)₄)[1] |
| Acetone | Carbonyl | 2.17 (s, 6H, CH ₃) | 206.7 (C =O), 30.6 (C H₃) |
Table 2: ¹H and ¹³C NMR Data for 3-Alkyl-3-Aryloxetanes and Analogs
| Compound | Functional Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 3-Methyl-3-phenyloxetane | Oxetane | 7.20-7.40 (m, 5H, Ar-H ), 4.65 (d, 2H, O-CH ₂), 4.55 (d, 2H, O-CH ₂), 1.65 (s, 3H, CH ₃) | 145.2 (Ar-C ), 128.5 (Ar-C H), 126.9 (Ar-C H), 125.0 (Ar-C H), 83.5 (O-C H₂), 45.0 (C (CH₃)(Ph)), 28.0 (C H₃) |
| 2-Methyl-2-phenylpropane | gem-Dimethyl | 7.15-7.35 (m, 5H, Ar-H ), 1.30 (s, 9H, CH ₃) | 151.2 (Ar-C ), 128.0 (Ar-C H), 126.2 (Ar-C H), 125.3 (Ar-C H), 37.8 (C (CH₃)₃), 31.8 (C H₃) |
| 2-Methyl-2-phenylpropanal | Carbonyl | 9.65 (s, 1H, CH O), 7.20-7.40 (m, 5H, Ar-H ), 1.45 (s, 6H, CH ₃) | 200.5 (C HO), 136.8 (Ar-C ), 132.3 (Ar-C H), 130.1 (Ar-C H), 121.7 (Ar-C H), 52.5 (C (CH₃)₂), 14.7 (C H₃)[2] |
Table 3: ¹H and ¹³C NMR Data for 3,3-Diaryloxetanes and Analogs
| Compound | Functional Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 3,3-Diphenyloxetane | Oxetane | 7.25-7.45 (m, 10H, Ar-H ), 5.10 (s, 4H, O-CH ₂) | 143.0 (Ar-C ), 128.6 (Ar-C H), 127.5 (Ar-C H), 126.8 (Ar-C H), 82.0 (O-C H₂), 50.0 (C (Ph)₂) |
| 2,2-Diphenylpropane | gem-Dimethyl | 7.15-7.30 (m, 10H, Ar-H ), 1.65 (s, 6H, CH ₃) | 148.5 (Ar-C ), 128.2 (Ar-C H), 126.4 (Ar-C H), 125.8 (Ar-C H), 42.5 (C (CH₃)₂), 31.0 (C H₃) |
| 1,1-Diphenylacetone | Carbonyl | 7.20-7.40 (m, 10H, Ar-H ), 5.40 (s, 1H, CH ), 2.20 (s, 3H, CH ₃) | 205.0 (C =O), 138.0 (Ar-C ), 129.0 (Ar-C H), 128.5 (Ar-C H), 127.0 (Ar-C H), 65.0 (C H(Ph)₂), 30.0 (C H₃) |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the presence of the oxetane ring. The key diagnostic feature is the C-O-C stretching vibration.
Table 4: Characteristic IR Absorption Frequencies
| Functional Group | Vibration Mode | Characteristic Frequency (cm⁻¹) | Notes |
| Oxetane | C-O-C stretch | 950 - 1000 | This band is characteristic of the strained four-membered ether ring. |
| Acyclic Ether | C-O-C stretch | 1050 - 1150 | The lower frequency in oxetanes is due to ring strain. |
| Carbonyl (Ketone) | C=O stretch | 1700 - 1725 | A strong, sharp absorption, clearly distinguishing it from the oxetane. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure. A characteristic fragmentation pathway for oxetanes is the retro-[2+2] cycloaddition.
Table 5: Key Mass Spectrometry Fragmentation Patterns
| Compound Class | Fragmentation Pathway | Characteristic Fragments |
| 3,3-Disubstituted Oxetanes | Retro-[2+2] Cycloaddition | [M - Alkene]⁺˙ and [Alkene]⁺˙ |
| gem-Dimethyl Analogs | Benzylic cleavage | [M - CH₃]⁺ |
| Carbonyl Analogs | α-cleavage, McLafferty rearrangement | Varies with structure, but distinct from oxetane fragmentation. |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
NMR Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of the 3,3-disubstituted oxetane in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field instrument.
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
Referencing: Calibrate the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: -10 to 220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-10 seconds.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Referencing: Calibrate the spectrum using the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Infrared (IR) Spectroscopy
Sample Preparation:
-
Liquids: A thin film of the neat liquid can be placed between two salt plates (e.g., NaCl or KBr).
-
Solids: Prepare a KBr pellet by grinding a small amount of the solid with dry KBr powder and pressing it into a transparent disk. Alternatively, a solution in a suitable solvent (e.g., CHCl₃) can be analyzed in a solution cell.
Data Acquisition:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the empty sample holder (or pure solvent) should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Sample Introduction:
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds. A dilute solution of the sample in a volatile solvent (e.g., dichloromethane, ethyl acetate) is injected into the GC.
-
Direct Infusion: For less volatile or thermally sensitive compounds, a solution of the sample can be directly infused into the ion source using a syringe pump.
Data Acquisition (Electron Ionization - EI):
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-500 (or as appropriate for the expected molecular weight).
-
Scan Speed: 1-2 scans/second.
-
Source Temperature: 200-250 °C.
Visualization of Validation Workflow
The following diagram illustrates a typical workflow for the spectroscopic validation of a synthesized 3,3-disubstituted oxetane.
Caption: Workflow for the spectroscopic validation of 3,3-disubstituted oxetanes.
References
A Head-to-Head Comparison: Oxetan-3-ol and Thietan-3-ol as Carboxylic Acid Isosteres in Drug Discovery
For researchers, scientists, and drug development professionals, the quest for optimizing drug-like properties is paramount. The isosteric replacement of carboxylic acids is a well-established strategy to enhance pharmacokinetic profiles. This guide provides an objective, data-driven comparison of two emerging isosteres: oxetan-3-ol and thietan-3-ol (B1346918).
The replacement of a carboxylic acid moiety with bioisosteres can significantly improve a compound's absorption, distribution, metabolism, and excretion (ADME) properties by modulating key physicochemical parameters such as acidity, lipophilicity, and membrane permeability.[1][2][3] This guide delves into the experimental data comparing this compound and thietan-3-ol, offering a clear perspective on their potential advantages and liabilities in drug design.
Physicochemical Properties: A Quantitative Comparison
A foundational study published in ACS Medicinal Chemistry Letters provides a direct comparison of the physicochemical properties of phenylpropionic acid derivatives where the carboxylic acid group is replaced with this compound and thietan-3-ol.[4] The key parameters of acidity (pKa), lipophilicity at physiological pH (logD7.4), and passive membrane permeability (PAMPA) were evaluated.
| Compound/Isostere | Structure | pKa | logD7.4 | logPapp (PAMPA) |
| Phenylpropionic Acid | 4.64 | -0.49 | -5.79 | |
| This compound Derivative | 12.8 | 2.07 | -5.08 | |
| Thietan-3-ol Derivative | 12.1 | 2.45 | -4.95 |
Table 1: Comparison of physicochemical properties of phenylpropionic acid and its this compound and thietan-3-ol isosteres. Data extracted from "Evaluation of this compound, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group"[4].
As the data clearly indicates, both this compound and thietan-3-ol are significantly less acidic than the corresponding carboxylic acid.[5] This reduction in acidity can be advantageous in mitigating potential off-target effects associated with acidic functional groups. Furthermore, both isosteres lead to a substantial increase in lipophilicity, as shown by the positive logD7.4 values. This increased lipophilicity contributes to enhanced passive permeability across an artificial membrane, a key predictor of oral absorption.[3] Notably, the thietan-3-ol derivative demonstrated slightly higher lipophilicity and permeability compared to its oxetane (B1205548) counterpart in this model system.
Pharmacological Activity: A Case Study with Ibuprofen (B1674241) Analogues
To assess the impact of these isosteric replacements on pharmacological activity, the same study investigated their incorporation into ibuprofen, a well-known nonsteroidal anti-inflammatory drug (NSAID) that inhibits cyclooxygenase (COX) enzymes.[4] The inhibitory activity of the ibuprofen analogues was evaluated in a rat basophilic leukemia (RBL-1) cell-based assay that monitors the biosynthesis of eicosanoids, the products of the COX pathway.
| Compound | 5-LOX IC50 (µM) | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
| Ibuprofen | >100 | 1.9 | 13 |
| Ibuprofen-Oxetan-3-ol | 19 | 1.1 | 5.3 |
| Ibuprofen-Thietan-3-ol | 10 | 1.0 | 5.0 |
Table 2: Inhibition of eicosanoid biosynthesis by ibuprofen and its this compound and thietan-3-ol analogues in RBL-1 cells. Data extracted from "Evaluation of this compound, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group"[4].
The results demonstrate that the isosteric replacement of the carboxylic acid in ibuprofen with either this compound or thietan-3-ol is well-tolerated in terms of maintaining inhibitory activity against COX-1 and COX-2.[6] Both analogues exhibited comparable, if not slightly improved, potency against both COX isoforms compared to the parent drug. Interestingly, the analogues also displayed some inhibitory activity against 5-lipoxygenase (5-LOX), an enzyme involved in a parallel inflammatory pathway, suggesting a potential for dual-pathway inhibition.
Signaling Pathway Context: The Cyclooxygenase Pathway
The pharmacological data presented for the ibuprofen analogues can be understood within the context of the cyclooxygenase (COX) signaling pathway. COX enzymes catalyze the conversion of arachidonic acid into prostaglandins (B1171923), which are key mediators of inflammation, pain, and fever.[7][8]
This pathway is initiated by the release of arachidonic acid from the cell membrane by phospholipase A2.[9] COX-1 and COX-2 then convert arachidonic acid into prostaglandin H2, a precursor for various pro-inflammatory prostaglandins and thromboxanes.[10] The ibuprofen analogues, containing the this compound and thietan-3-ol isosteres, exert their anti-inflammatory effects by inhibiting the activity of both COX-1 and COX-2.[4]
Experimental Protocols
Determination of pKa by Capillary Electrophoresis
The acidity constants (pKa) were determined by capillary electrophoresis. This method measures the electrophoretic mobility of a compound at various pH values. A plot of mobility versus pH generates a sigmoidal curve, from which the pKa can be calculated as the pH at which the compound is 50% ionized. The use of an internal standard can enhance the accuracy and reproducibility of the measurements.
Determination of logD7.4 by LC-MS
The distribution coefficient at pH 7.4 (logD7.4) was determined using a shake-flask method followed by liquid chromatography-mass spectrometry (LC-MS) analysis. A solution of the test compound in a biphasic system of n-octanol and phosphate-buffered saline (pH 7.4) is shaken until equilibrium is reached. The concentrations of the compound in both the octanolic and aqueous phases are then quantified by LC-MS. The logD7.4 is calculated as the logarithm of the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase.
Parallel Artificial Membrane Permeability Assay (PAMPA)
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method used to predict passive membrane permeability. The assay is performed in a 96-well filter plate where the filter is coated with a lipid solution (e.g., lecithin (B1663433) in dodecane) to form an artificial membrane. The test compound is added to the donor compartment, and its permeation into the acceptor compartment is measured over time, typically by UV-Vis spectroscopy or LC-MS. The apparent permeability coefficient (Papp) is then calculated.
Inhibition of Eicosanoid Biosynthesis in RBL-1 Cells
Rat basophilic leukemia (RBL-1) cells were used to assess the inhibitory activity of the compounds on the biosynthesis of eicosanoids. The cells were stimulated to induce the release of arachidonic acid and the subsequent production of prostaglandins (via COX pathway) and leukotrienes (via 5-LOX pathway). The test compounds were pre-incubated with the cells before stimulation. The levels of various eicosanoids in the cell supernatant were then quantified using specific enzyme immunoassays (EIAs). The IC50 values, representing the concentration of the compound required to inhibit 50% of the eicosanoid production, were then determined.
Conclusion
Both this compound and thietan-3-ol present themselves as viable and promising non-classical isosteres for the carboxylic acid functional group in drug discovery. The key takeaways from the available experimental data are:
-
Reduced Acidity: Both isosteres significantly lower the acidity of the parent molecule, which can be beneficial for reducing off-target effects and improving the overall safety profile.
-
Enhanced Lipophilicity and Permeability: The introduction of either this compound or thietan-3-ol leads to a marked increase in lipophilicity and, consequently, passive membrane permeability. This is a crucial factor for improving the oral bioavailability of drug candidates.
-
Maintained Pharmacological Activity: In the case of ibuprofen, the isosteric replacement did not compromise, and in some aspects, slightly enhanced the inhibitory activity against the target enzymes, COX-1 and COX-2.
While the thietan-3-ol derivative showed a slight edge in terms of lipophilicity and permeability in the model system studied, the choice between these two isosteres will ultimately be context-dependent and should be guided by the specific goals of the drug discovery program and the structure-activity relationships of the target of interest. Further studies on a broader range of molecular scaffolds are warranted to fully elucidate the subtle differences and potential advantages of each isostere.
References
- 1. Eicosanoid signalling pathways in the heart - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aliphatic Isosteres of Carboxylic Acids - Enamine [enamine.net]
- 4. Evaluation of this compound, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of this compound, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cyclooxygenase - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. profiles.wustl.edu [profiles.wustl.edu]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
Safety Operating Guide
Navigating the Safe Disposal of Oxetan-3-ol: A Procedural Guide
For researchers and professionals in drug development, the proper handling and disposal of specialized chemical reagents like Oxetan-3-ol are paramount to ensuring laboratory safety and environmental compliance. This guide provides a clear, step-by-step framework for the safe disposal of this compound, grounded in information from safety data sheets (SDS).
Key Safety and Hazard Information
This compound is classified with several hazards that necessitate careful handling during disposal. It is harmful if swallowed, causes skin irritation, can result in serious eye damage, and may cause respiratory irritation.[1][2][3] Adherence to personal protective equipment (PPE) guidelines is mandatory throughout the disposal process.
Summary of Hazard Information:
| Hazard Classification | GHS Category | Description |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed.[1][2] |
| Skin Irritation | Category 2 | Causes skin irritation.[1][2][3] |
| Serious Eye Damage | Category 1 | Causes serious eye damage.[1][2][3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[1][2] |
This table summarizes the primary hazards associated with this compound.
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of this compound is to engage a licensed hazardous waste disposal company. The following steps outline the process from initial handling to final collection.
1. Personal Protective Equipment (PPE) and Preparation:
-
Eye Protection: Wear chemical safety goggles or a face shield to protect against splashes.[1][3]
-
Hand Protection: Use chemical-impermeable gloves.[1]
-
Body Protection: Wear appropriate protective clothing to prevent skin contact.[1][3]
-
Respiratory Protection: Use only in a well-ventilated area. If ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[1][3]
-
Work Area: Ensure an eyewash station and safety shower are readily accessible.[4]
2. Waste Collection and Segregation:
-
Collect waste this compound, including any contaminated materials such as absorbent pads from a spill, in a designated and compatible waste container.
-
Recommended container materials include high-density polyethylene (B3416737) (HDPE) or glass.[5]
-
Do not mix this compound with other waste streams unless compatibility is confirmed.
3. Labeling and Storage:
-
Clearly label the waste container with "Hazardous Waste" and the specific contents, "Waste this compound."
-
Store the sealed container in a designated hazardous waste accumulation area. This area must be cool, dry, and well-ventilated, away from heat, sparks, open flames, and other ignition sources.[1][3][6]
-
The storage area should be secure and accessible only to authorized personnel.[1][6]
4. Arranging for Disposal:
-
Contact a licensed environmental disposal company to arrange for the collection and disposal of the hazardous waste.
-
Provide the disposal company with the Safety Data Sheet (SDS) for this compound to ensure they have all necessary hazard information for safe transport and final disposal.[1][3]
-
Disposal methods may include incineration in a licensed facility.[6]
5. Emergency Procedures:
-
Spills: In the event of a spill, evacuate unnecessary personnel. Remove all sources of ignition.[1][4] Absorb the spill with an inert material (e.g., vermiculite, sand) and collect it into a suitable container for disposal using non-sparking tools.[4][6] Do not allow the spill to enter drains.[1]
-
Exposure: In case of skin or eye contact, flush immediately with copious amounts of water for at least 15 minutes.[1][3] If inhaled, move the individual to fresh air.[1][3] Seek immediate medical attention for any exposure.[1][3]
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
A flowchart outlining the procedural steps for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can mitigate the risks associated with this compound and ensure that its disposal is handled in a safe, compliant, and environmentally responsible manner. Always refer to the specific Safety Data Sheet provided by the manufacturer for the most detailed and up-to-date information.
References
Personal protective equipment for handling Oxetan-3-ol
For Immediate Use by Laboratory Professionals
This guide provides critical safety, handling, and disposal protocols for Oxetan-3-ol (CAS No. 7748-36-9). Adherence to these procedures is essential for ensuring a safe laboratory environment for all personnel. This compound is a hazardous chemical that is harmful if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation.[1][2][3][4] It is also a flammable liquid and vapor.[5][6]
Personal Protective Equipment (PPE)
A comprehensive suite of PPE is mandatory when handling this compound to minimize exposure risk.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Eyes/Face | Tightly-sealed Safety Goggles & Face Shield | Standard safety glasses are insufficient. Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards are required to protect against splashes.[1][5] A face shield should be used in conjunction with goggles when there is a significant risk of splashing.[7] |
| Hands | Chemical-Resistant Gloves | Wear appropriate gloves (e.g., nitrile, neoprene) to prevent skin contact.[5][7] The breakthrough time of the glove material must be obtained from the manufacturer and observed.[5] Gloves must only be worn on clean hands and should be disposed of immediately after contamination.[5] |
| Body | Flame-Resistant Laboratory Coat / Chemical Suit | Wear a lab coat or other protective clothing to prevent skin exposure.[1][6] For situations with a risk of severe exposure, a PVC apron or a full PVC protective suit may be necessary.[5] |
| Respiratory | NIOSH/MSHA Approved Respirator | All handling should occur in a well-ventilated area or a chemical fume hood.[1][7] If exposure limits are exceeded or irritation is experienced, a full-face respirator is required.[1] |
Operational Plan: Step-by-Step Procedures
1. Engineering Controls & Preparation:
-
Ventilation: Always handle this compound in a well-ventilated area or a certified chemical fume hood to minimize inhalation of vapors.[6][7]
-
Safety Stations: Ensure that eyewash stations and safety showers are unobstructed and located close to the workstation.[5][6]
-
Ignition Sources: Keep the handling area free of heat, sparks, open flames, and other ignition sources.[5][6] Use only non-sparking tools and explosion-proof equipment.[5][7]
-
Grounding: Ground and bond containers and receiving equipment to prevent static discharge.[5][7]
2. Safe Handling Protocol:
-
Read the Safety Data Sheet (SDS) thoroughly before beginning any work.
-
Don the complete set of required PPE as specified in the table above.
-
Avoid all direct contact with the chemical.[6]
-
Measure and transfer the chemical carefully to avoid splashes or aerosol generation.
3. Post-Handling & Decontamination:
-
Wash hands and any exposed skin thoroughly with soap and water immediately after handling.[1][6]
-
Decontaminate all work surfaces and equipment after use.
-
Take off any contaminated clothing and wash it before reuse.[1][6]
4. Storage:
-
Keep the container tightly closed and stored in a locked cabinet or area.[1][5][6]
-
Store away from incompatible materials, such as strong oxidizing agents.[7]
Emergency and First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately rinse cautiously and thoroughly with water for at least 15 minutes, also under the eyelids.[1][6] Remove contact lenses if present and easy to do so.[1] Seek immediate medical attention.[1][6] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes.[6] If skin irritation occurs, get medical advice.[1][6] Remove and wash contaminated clothing before reuse.[1] |
| Inhalation | Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[1][6] If you feel unwell, call a poison center or doctor.[6] |
| Ingestion | Rinse mouth with water.[1][6] Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[6] |
Spill and Disposal Plan
-
Accidental Release:
-
Evacuate personnel from the immediate area and remove all sources of ignition.[6]
-
Ensure adequate ventilation.
-
Contain the spill using inert absorbent material like sand or vermiculite.[7]
-
Use spark-proof tools to collect the absorbed material into a suitable, closed, and labeled container for disposal.[7]
-
-
Waste Disposal:
-
All materials contaminated with this compound must be treated as hazardous waste.[7]
-
Collect waste in a clearly labeled, sealed, and chemically compatible container. The label must include "Hazardous Waste" and the full chemical name.[7]
-
Dispose of the contents and container at an approved waste disposal facility in accordance with all local, state, and federal regulations.[1][6] Do not empty into drains.[7]
-
Quantitative Data Summary
| Property | Value |
| CAS Number | 7748-36-9[8][9] |
| Molecular Formula | C₃H₆O₂[8][9] |
| Molecular Weight | 74.08 g/mol [8][9] |
| Appearance | Colorless transparent liquid[2] |
| Boiling Point | 153 °C[2] |
| Flash Point | 87 °C[2] |
| Density | 1.167 g/cm³[2] |
This compound Handling Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. echemi.com [echemi.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | C3H6O2 | CID 9942117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, 95% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. chemscene.com [chemscene.com]
- 9. scbt.com [scbt.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
